molecular formula C25H29Cl3N4O2 B560139 OTSSP167 hydrochloride CAS No. 1431698-10-0

OTSSP167 hydrochloride

Número de catálogo: B560139
Número CAS: 1431698-10-0
Peso molecular: 523.9 g/mol
Clave InChI: XDGWHISAOWEFML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes. MELK is overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors. OTSSP167 is a potent inhibitor of MELK (IC50 = 0.41 nM). It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations. It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel. OTSSP167 is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice.>OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like). IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGWHISAOWEFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431698-10-0
Record name OTS-167 monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OTS-167 MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

OTSSP167 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the tumorigenesis and maintenance of cancer stem cells.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of solid and hematological malignancies, including breast, lung, prostate, pancreatic, and neuroblastoma cancers, as well as leukemia.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Introduction to MELK in Oncology

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMP protein kinase family.[4] While its expression is normally limited to embryonic and proliferative tissues, MELK is aberrantly overexpressed in a wide variety of human cancers.[5][6][7] This overexpression is frequently correlated with aggressive tumor phenotypes, resistance to therapy, and poor patient prognosis.[3][6] MELK plays a critical role in several cellular processes central to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem-like cells.[5][6] Its involvement in these key oncogenic pathways has positioned MELK as a promising therapeutic target for cancer treatment.[4][5]

OTSSP167: A Potent MELK Inhibitor

OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK with a reported IC50 of 0.41 nM in cell-free assays.[8][9] It binds to MELK, preventing its phosphorylation and subsequent activation, thereby inhibiting the phosphorylation of its downstream substrates.[2] This targeted inhibition leads to a cascade of anti-cancer effects, including the suppression of cell proliferation and survival in tumor cells that exhibit high levels of MELK expression.[2]

Quantitative Efficacy Data

The anti-proliferative activity of OTSSP167 has been quantified in numerous cancer cell lines and in vivo models. The following tables summarize key efficacy data.

Table 1: In Vitro Anti-proliferative Activity of OTSSP167 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer6.7[8][9]
T47DBreast Cancer4.3[8][9]
DU4475Breast Cancer2.3[8][9]
22Rv1Prostate Cancer6.0[8][9]
HT1197Bladder Cancer97[9]
Various T-ALLT-cell Acute Lymphoblastic Leukemia10-50[10][11]
IMR-32Neuroblastoma17[12]
LA-N-6Neuroblastoma (drug-resistant)334.8[12]
Glioblastoma Cell LinesGlioblastoma100-200[13]
Table 2: In Vivo Anti-tumor Efficacy of OTSSP167 in Xenograft Models
Xenograft ModelCancer TypeDosage and AdministrationTumor Growth Inhibition (TGI) / OutcomeReference
MDA-MB-231Breast Cancer20 mg/kg, i.v., once every two days73% TGI[8]
MDA-MB-231Breast Cancer10 mg/kg, p.o., once a day72% TGI[8]
A549Lung Cancer1, 5, and 10 mg/kg, p.o.51%, 91%, and 108% TGI respectively[9]
T-ALL Cell-basedT-ALL10 mg/kg, i.p., dailySignificant delay in leukemia spread and prolonged survival[10][14]
T-ALL PDXT-ALL10 mg/kg, i.p., dailyEfficiently controlled leukemia burden and prolonged survival[11][14]
U87Glioblastoma5 µL of 1 µM or 2 µM, intratumoral injection, once a weekSuppressed tumor growth and increased survival[15]
ACC PDXsAdrenocortical Carcinoma10 mg/kgOver 80% TGI, reduced mitosis, and increased tumor necrosis[16]

Core Mechanism of Action: Signaling Pathway Modulation

OTSSP167 exerts its anti-cancer effects by modulating multiple downstream signaling pathways.

Inhibition of the MELK-FOXM1 Axis

A primary mechanism of OTSSP167 is the disruption of the MELK-Forkhead Box M1 (FOXM1) signaling axis. MELK phosphorylates and activates FOXM1, a transcription factor crucial for the expression of genes that regulate mitosis and cell cycle progression.[7][17] By inhibiting MELK, OTSSP167 prevents FOXM1 activation, leading to the downregulation of its downstream targets such as PLK1, Cyclin B1, and Aurora B.[17][18] This disruption ultimately results in cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis.[14][17][19]

MELK_FOXM1_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits FOXM1 FOXM1 (Inactive) MELK->FOXM1 Phosphorylates pFOXM1 p-FOXM1 (Active) MitoticGenes Mitotic Regulatory Genes (PLK1, Cyclin B1, Aurora B) pFOXM1->MitoticGenes Activates Transcription FOXM1->pFOXM1 CellCycle Cell Cycle Progression MitoticGenes->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to Arrest and

Caption: OTSSP167 inhibits the MELK-FOXM1 signaling pathway.

Downregulation of EZH2

Inhibition of MELK by OTSSP167 has also been shown to downregulate Enhancer of Zeste Homolog 2 (EZH2), a component of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is involved in epigenetic regulation and is known to modulate the DNA damage response.[3] The MELK-FOXM1 axis can increase the transcription of EZH2, thereby preserving the stem-like properties of cancer cells.[6] By disrupting this axis, OTSSP167 can reduce EZH2 levels, potentially sensitizing cancer cells to DNA-damaging agents.[3]

Modulation of the PI3K/AKT/mTOR Pathway

OTSSP167 treatment has been observed to inhibit the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][13] In glioblastoma models, OTSSP167 reduced the phosphorylation of AKT and its downstream targets, mTOR and S6, without affecting total AKT protein expression.[13] This suggests that the anti-proliferative effects of OTSSP167 are, in part, dependent on its ability to block the AKT pathway.[13]

MELK_AKT_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits PI3K_AKT PI3K/AKT Pathway MELK->PI3K_AKT Activates pAKT p-AKT (Active) PI3K_AKT->pAKT mTOR_S6 mTOR / S6 pAKT->mTOR_S6 Activates CellGrowth Cell Growth & Proliferation mTOR_S6->CellGrowth Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment (OTSSP167) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection

References

The Discovery and Synthesis of OTSSP167 Hydrochloride: A MELK-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and maintenance of cancer stem cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of OTSSP167. Detailed experimental protocols for key biological assays are provided, along with a summary of its efficacy in various cancer models. The signaling pathways modulated by OTSSP167 are also elucidated, offering insights into its therapeutic potential.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in a wide range of human cancers and is associated with poor prognosis.[1] Its role in mitotic progression and the maintenance of cancer stem-like cells has made it an attractive target for cancer therapy.[2] this compound was identified as a highly potent and selective ATP-competitive inhibitor of MELK, demonstrating significant antitumor activity in preclinical models.[3] This document serves as a technical resource for researchers engaged in the study and development of MELK inhibitors and related anticancer therapeutics.

Discovery of this compound

OTSSP167 was developed through a high-throughput screening of a chemical library to identify inhibitors of MELK. The initial hit, a quinoline (B57606) derivative, was optimized through structure-activity relationship (SAR) studies to yield the final compound, 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone, which was subsequently converted to its hydrochloride salt for improved solubility and formulation.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis would logically involve the construction of the core 1,5-naphthyridine (B1222797) ring, followed by the coupling of the 3,5-dichloro-4-hydroxyphenyl group and the trans-4-((dimethylamino)methyl)cyclohexylamine side chain.

General synthetic strategies for the key structural motifs are outlined below:

  • 1,5-Naphthyridine Core Synthesis: The 1,5-naphthyridine scaffold can be synthesized through various methods, including the Friedländer annulation or palladium-catalyzed cross-coupling reactions.[3][4][5]

  • Synthesis of trans-4-((dimethylamino)methyl)cyclohexylamine: This side chain can be prepared from trans-4-methylcyclohexylamine through established synthetic routes.

  • Final Assembly: The final steps would likely involve a palladium-catalyzed cross-coupling reaction to attach the aryl group and a nucleophilic aromatic substitution to introduce the cyclohexylamine (B46788) side chain to the naphthyridine core.

G cluster_0 Synthesis of 1,5-Naphthyridine Core cluster_1 Side Chain Synthesis cluster_2 Aryl Group Preparation A Starting Materials B Friedländer Annulation or Cross-Coupling Reactions A->B C 1,5-Naphthyridine Core B->C J Final Assembly (e.g., Pd-catalyzed coupling, SNAr) C->J D trans-4-Methylcyclohexylamine E Multi-step Synthesis D->E F trans-4-((dimethylamino)methyl)cyclohexylamine E->F F->J G Starting Materials H Halogenation & Hydroxylation G->H I 3,5-dichloro-4-hydroxyphenyl precursor H->I I->J K This compound J->K Salt Formation (HCl)

Caption: General Synthetic Strategy for this compound.

Mechanism of Action

OTSSP167 is a potent, ATP-competitive inhibitor of MELK. By binding to the ATP-binding pocket of MELK, it prevents the phosphorylation of its downstream substrates, which are crucial for various cellular processes, including cell cycle progression, proliferation, and the maintenance of cancer stem cells.

Key Downstream Targets
  • PSMA1 (Proteasome Subunit Alpha Type 1): Inhibition of PSMA1 phosphorylation disrupts proteasome function, leading to cell cycle arrest and apoptosis.[3]

  • DBNL (Drebrin-Like Protein): DBNL is involved in cell motility and invasion; its inhibition by OTSSP167 may contribute to the suppression of metastasis.[3]

  • FOXM1 (Forkhead Box M1): OTSSP167 treatment leads to decreased phosphorylation and expression of the transcription factor FOXM1, which regulates the expression of genes involved in the G2/M phase of the cell cycle.[1]

Affected Signaling Pathways

OTSSP167 has been shown to modulate several key signaling pathways involved in cancer cell growth and survival:

  • AKT/mTOR Pathway: OTSSP167 can inhibit the phosphorylation of AKT and downstream effectors like mTOR, leading to reduced cell proliferation and survival.

  • MAPK Pathway (MAP2K7/JNK): OTSSP167 has been shown to inhibit MAP2K7, leading to reduced JNK activation and subsequent apoptosis in T-cell acute lymphoblastic leukemia.[6][7]

  • Cell Cycle Regulation: OTSSP167 induces G2/M cell cycle arrest by downregulating key cell cycle proteins such as Cyclin B1 and CDK1.[1][4]

G cluster_MELK MELK Inhibition OTSSP167 OTSSP167 MELK MELK Kinase OTSSP167->MELK Inhibits

Caption: OTSSP167 Mechanism of Action.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of OTSSP167
Target/Cell LineCancer TypeIC50 (nM)Reference(s)
MELK (cell-free)-0.41[3]
A549Lung6.7[3]
T47DBreast4.3[3]
DU4475Breast2.3[3]
22Rv1Prostate6.0[3]
HT1197Bladder97
T-ALL Cell LinesLeukemia10-50[6][7]
Table 2: In Vivo Efficacy of OTSSP167
Xenograft ModelCancer TypeAdministration RouteDoseTumor Growth Inhibition (TGI)Reference(s)
MDA-MB-231BreastIntravenous20 mg/kg73%[3]
MDA-MB-231BreastOral10 mg/kg72%[3]
VariousBreast, Lung, Prostate, PancreasOral & Intravenous1-20 mg/kgSignificant[3]
Adrenocortical Carcinoma PDXAdrenocortical-10 mg/kg>80%
T-ALL XenograftLeukemiaIntraperitoneal10 mg/kgSignificant[6]

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies described for assessing MELK inhibition.

Materials:

  • Recombinant MELK protein

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or cold ATP

  • This compound

  • SDS-PAGE equipment and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine recombinant MELK protein, the substrate, and kinase buffer.

  • Add the diluted OTSSP167 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive detection methods).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

G A Prepare Reagents (MELK, Substrate, Buffer, OTSSP167, ATP) B Combine MELK, Substrate, and Buffer A->B C Add OTSSP167 (or DMSO) B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Terminate Reaction with SDS Buffer F->G H SDS-PAGE G->H I Detection (Autoradiography/Phosphorimaging) H->I J Data Analysis (IC50 Calculation) I->J

Caption: In Vitro Kinase Assay Workflow.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol provides a general framework for assessing the cytotoxic effects of OTSSP167 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of OTSSP167. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • For CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting

This protocol is for analyzing the effect of OTSSP167 on protein expression and phosphorylation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-FOXM1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with OTSSP167 at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Animal Xenograft Studies

This protocol provides a general outline for evaluating the in vivo efficacy of OTSSP167. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer OTSSP167 or the vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a promising MELK inhibitor with potent anticancer activity demonstrated in a variety of preclinical models. Its ability to be administered orally and its efficacy against cancer stem-like cells make it a compelling candidate for further clinical development. This technical guide provides a foundational resource for researchers working with OTSSP167 and other MELK-targeting agents, facilitating further investigation into their therapeutic potential.

References

OTSSP167 Hydrochloride: A Technical Guide to its Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of OTSSP167 hydrochloride, a potent kinase inhibitor, for researchers, scientists, and drug development professionals. This document outlines the primary protein target, binding affinities, and the molecular pathways influenced by this compound.

Core Target and Binding Affinity

This compound is a highly potent, orally available, and ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK, a member of the AMPK serine/threonine kinase family, is implicated in cancer cell proliferation, maintenance of cancer stem cells, and tumorigenesis.[3][4] The primary therapeutic action of OTSSP167 is attributed to its strong inhibitory effect on MELK.

However, it is important to note that OTSSP167 is not entirely selective and exhibits off-target activity against other kinases, most notably Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7).[5][6] This broader kinase inhibition profile may contribute to its overall anti-cancer efficacy.[5]

Table 1: Binding Affinity of this compound for Target Proteins
Target ProteinAssay TypeBinding Affinity (IC50)Reference
MELKCell-free kinase assay0.41 nM[1][7][8]
MAP2K7Biochemical kinase assay160 nM[5][6]

Cellular Activity

OTSSP167 demonstrates potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range. This anti-proliferative activity is linked to the inhibition of key cellular processes governed by its target kinases.

Table 2: In Vitro Cellular Activity of OTSSP167
Cell LineCancer TypeIC50Reference
A549Lung Cancer6.7 nM[7][9]
T47DBreast Cancer4.3 nM[7][9]
DU4475Breast Cancer2.3 nM[7][9]
22Rv1Prostate Cancer6.0 nM[7][9]
KOPT-K1T-cell Acute Lymphoblastic Leukemia11 nM[5]
T-ALL cell lines (panel)T-cell Acute Lymphoblastic Leukemia10-50 nM[5][10]
IMR-32Neuroblastoma17 nM[11]
LA-N-6Neuroblastoma (drug-resistant)334.8 nM[11]
HT1197Bladder Cancer97 nM[1]

Signaling Pathways Modulated by OTSSP167

The mechanism of action of OTSSP167 involves the disruption of critical signaling cascades integral to cancer cell survival and proliferation.

MELK Signaling Pathway

OTSSP167 directly inhibits MELK, leading to downstream consequences such as the inhibition of phosphorylation of its substrates, including Proteasome Subunit Alpha Type 1 (PSMA1) and Drebrin-like protein (DBNL).[7][9] This disruption has been shown to suppress mammosphere formation in breast cancer cells, indicating an effect on cancer stem-like cell characteristics.[7][9]

G OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK inhibits PSMA1 PSMA1 MELK->PSMA1 phosphorylates DBNL DBNL MELK->DBNL phosphorylates Cancer_Stem_Cell_Properties Cancer_Stem_Cell_Properties PSMA1->Cancer_Stem_Cell_Properties Cell_Invasiveness Cell_Invasiveness DBNL->Cell_Invasiveness

OTSSP167 Inhibition of the MELK Signaling Pathway.
MAP2K7-JNK Signaling Pathway

In T-cell Acute Lymphoblastic Leukemia (T-ALL), OTSSP167 has been shown to inhibit the MAP2K7-JNK pathway.[5] Inhibition of MAP2K7 activity leads to reduced phosphorylation of its downstream substrate, JNK, which in turn affects apoptosis and cell cycle regulation.[5][10]

G OTSSP167 OTSSP167 MAP2K7 MAP2K7 OTSSP167->MAP2K7 inhibits JNK JNK MAP2K7->JNK phosphorylates Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest JNK->Cell_Cycle_Arrest

OTSSP167 Inhibition of the MAP2K7-JNK Signaling Pathway.
Downstream Effects on mTOR and NOTCH1 Pathways

In T-ALL cells, treatment with OTSSP167 has been observed to inhibit other critical survival pathways, including mTOR and NOTCH1.[5] This suggests a broader impact of OTSSP167 on the cellular signaling network.

Experimental Protocols

In Vitro MELK Kinase Assay

This protocol outlines the methodology used to determine the IC50 value of OTSSP167 against MELK.

Objective: To quantify the inhibitory activity of OTSSP167 on MELK kinase.

Materials:

  • Recombinant MELK protein (0.4 µg)

  • Substrate (e.g., generic kinase substrate) (5 µg)

  • Kinase Buffer: 30 mM Tris-HCl (pH 7.4), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA

  • 50 µM "cold" ATP

  • [γ-32P]ATP (10 µCi)

  • OTSSP167 (dissolved in DMSO)

  • SDS sample buffer

  • SDS-PAGE apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing recombinant MELK protein and the substrate in the kinase buffer.

  • Add OTSSP167 at various concentrations to the reaction mixture. A final concentration of 10 nM is often used for single-point inhibition checks.[7][9]

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensity to determine the extent of inhibition at each OTSSP167 concentration and calculate the IC50 value.

G cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Analysis A Mix MELK protein and substrate in kinase buffer B Add varying concentrations of OTSSP167 A->B C Initiate reaction with ATP/[γ-32P]ATP B->C D Incubate at 30°C for 30 min C->D E Terminate reaction with SDS buffer and boil D->E F Separate proteins by SDS-PAGE E->F G Visualize phosphorylated substrate F->G H Quantify and calculate IC50 G->H

Workflow for the In Vitro MELK Kinase Assay.
Cell Viability Assay (Cell Counting Kit-8)

This protocol is used to determine the cytotoxic effect of OTSSP167 on cancer cell lines.

Objective: To measure the IC50 of OTSSP167 in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, T47D, DU4475, 22Rv1)

  • Cell culture medium and supplements

  • 96-well plates

  • OTSSP167 (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of OTSSP167 (e.g., 0.005-0.1 µM) for 72 hours.[7]

  • Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the log of the OTSSP167 concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Conclusion

This compound is a potent inhibitor of MELK with significant anti-cancer properties demonstrated in both biochemical and cellular assays. Its activity is primarily driven by its high affinity for MELK, though its inhibitory effects on other kinases like MAP2K7 may also play a role in its therapeutic potential. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers investigating the mechanism and application of this compound.

References

The Role of MELK Inhibition by OTSSP167 in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a significant therapeutic target in oncology due to its pivotal role in cell cycle progression, tumorigenesis, and the maintenance of cancer stem cells.[1][2] OTSSP167 is a potent, orally administered small molecule inhibitor of MELK currently under investigation in clinical trials for various malignancies.[3][4] This technical guide provides an in-depth analysis of the mechanism by which OTSSP167 modulates the cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to MELK and OTSSP167

MELK, a member of the AMP-activated protein kinase (AMPK)/Snf1 family of serine/threonine kinases, is highly expressed in embryonic and cancer stem cells, as well as in a variety of human cancers.[2][5] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] Overexpression of MELK is correlated with poor prognosis in several cancers, including breast, ovarian, and chronic lymphocytic leukemia.[3][7][8] MELK is a crucial regulator of mitotic progression through its interaction with and phosphorylation of numerous downstream targets involved in cell cycle control.[1][5]

OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK, with a reported IC50 value of 0.41 nM in cell-free assays.[9][10] It has demonstrated significant anti-tumor activity in preclinical models of various cancers by inducing cell cycle arrest and apoptosis.[11][12]

Mechanism of Action: How OTSSP167 Disrupts the Cell Cycle

OTSSP167 exerts its anti-proliferative effects primarily by inducing G2/M phase cell cycle arrest.[3][13][14] This is achieved through the inhibition of MELK's kinase activity, which in turn disrupts the phosphorylation and activation of key downstream effectors essential for mitotic entry and progression.

Key molecular events following MELK inhibition by OTSSP167 include:

  • Downregulation of the FOXM1 Pathway: MELK phosphorylates and activates the transcription factor Forkhead Box M1 (FOXM1), a master regulator of G2/M-specific gene expression.[12][14] Inhibition of MELK by OTSSP167 leads to reduced FOXM1 phosphorylation and transcriptional activity.[3][14] This results in the decreased expression of critical mitotic regulators such as Cyclin B1, CDK1 (also known as Cdc2), Aurora B kinase, and CDC25B.[2][3][14]

  • Induction of p53 and p21: In some cellular contexts, OTSSP167 treatment leads to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][12][14] p21 can inhibit the activity of cyclin/CDK complexes, further contributing to cell cycle arrest.

  • Inhibition of the AKT/mTOR Pathway: OTSSP167 has been shown to reduce the phosphorylation of AKT and downstream effectors like mTOR and S6 ribosomal protein, thereby inhibiting pro-proliferative signaling.[11][12]

  • Off-Target Effects: It is important to note that at higher concentrations, OTSSP167 may exhibit off-target activity against other kinases, such as Aurora B, BUB1, and Haspin, which can also contribute to the abrogation of the mitotic checkpoint.[4][15]

The culmination of these events is the inability of the cell to properly transition through the G2/M checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis.[8][13]

Quantitative Data on OTSSP167's Effects

The efficacy of OTSSP167 varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of OTSSP167 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia10-50[11]
A549Lung Cancer6.7[9]
T47DBreast Cancer4.3[9]
DU4475Breast Cancer2.3[9]
22Rv1Prostate Cancer6.0[9]
MDA-MB-231Triple-Negative Breast Cancer22.0[16]
SUM-159Triple-Negative Breast Cancer67.3[16]
Table 2: Effect of OTSSP167 on Cell Cycle Phase Distribution
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
T-ALL Cell Lines15 nM OTSSP167 for 48hVariable (some show G1 arrest)DecreasedIncreased[13]
U87 (Glioblastoma)OTSSP167 (dose-dependent)DecreasedDecreasedSignificantly Increased[12]
LN229 (Glioblastoma)OTSSP167 (dose-dependent)DecreasedDecreasedSignificantly Increased[12]
Ovarian Cancer Cell LinesOTSSP167Not specifiedNot specifiedG2/M Arrest[8]
Chronic Lymphocytic Leukemia CellsOTSSP167Not specifiedNot specifiedG2/M Arrest[3]

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of MELK Inhibition by OTSSP167

MELK_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Activates p53 p53 MELK->p53 Inhibits (context-dependent) AKT AKT MELK->AKT Activates CyclinB1_CDK1 Cyclin B1 / CDK1 FOXM1->CyclinB1_CDK1 Upregulates CDC25B CDC25B FOXM1->CDC25B Upregulates AuroraB Aurora B FOXM1->AuroraB Upregulates p21 p21 p53->p21 Upregulates mTOR mTOR AKT->mTOR Activates G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Block CDC25B->G2M_Arrest Block AuroraB->G2M_Arrest Block p21->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Signaling pathway of MELK inhibition by OTSSP167 leading to G2/M arrest.

Logical Flow of OTSSP167's Action on the Cell Cycle

OTSSP167_Action_Flow Start OTSSP167 Treatment InhibitMELK Inhibition of MELK Kinase Activity Start->InhibitMELK ReduceFOXM1 Decreased Phosphorylation and Activity of FOXM1 InhibitMELK->ReduceFOXM1 ReduceG2MProteins Reduced Expression of G2/M Regulatory Proteins (Cyclin B1, CDK1, etc.) ReduceFOXM1->ReduceG2MProteins G2MArrest G2/M Phase Cell Cycle Arrest ReduceG2MProteins->G2MArrest Apoptosis Induction of Apoptosis G2MArrest->Apoptosis

Caption: Logical workflow from OTSSP167 treatment to apoptosis induction.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow Start Seed Cancer Cells in Culture Plates Treatment Treat with OTSSP167 (Vehicle Control vs. Drug) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24-48h) Treatment->Incubation Harvest Harvest and Wash Cells with PBS Incubation->Harvest Fixation Fix Cells with Cold Ethanol (B145695) Harvest->Fixation Staining Stain DNA with Propidium Iodide (PI) and treat with RNase Fixation->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry DataAnalysis Quantify Cell Percentages in G0/G1, S, and G2/M Phases FlowCytometry->DataAnalysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of OTSSP167.

Objective: To measure the dose-dependent cytotoxicity of OTSSP167.

Materials:

  • Cancer cell line of interest

  • 96-well opaque-walled plates

  • Complete cell culture medium

  • OTSSP167 (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of OTSSP167 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[13]

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol determines the effect of OTSSP167 on cell cycle phase distribution.

Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge and wash the cells once with cold PBS.[17]

  • Fixation: Resuspend the cell pellet in 0.5 ml of cold PBS. While vortexing gently, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to assess changes in the expression levels of key proteins involved in cell cycle regulation.

Objective: To detect changes in protein levels of MELK, p-FOXM1, FOXM1, Cyclin B1, CDK1, p21, etc., following OTSSP167 treatment.

Materials:

  • Treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in lysis buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

The MELK inhibitor OTSSP167 effectively disrupts cell cycle progression, primarily by inducing a robust G2/M arrest. This is mediated through the inhibition of the MELK-FOXM1 signaling axis, leading to the downregulation of essential mitotic proteins. The resultant cell cycle blockade ultimately triggers apoptosis in cancer cells. The quantitative data and established protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting MELK in oncology. The continued exploration of OTSSP167 and other MELK inhibitors holds promise for the development of novel anti-cancer strategies, particularly for aggressive and treatment-resistant malignancies.

References

OTSSP167 Hydrochloride: A Preclinical Technical Guide for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in the context of breast cancer. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and outlines detailed experimental protocols and relevant signaling pathways.

Core Concepts and Mechanism of Action

OTSSP167 is a small molecule inhibitor that targets MELK, a serine/threonine kinase overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with poor prognosis.[1][2] MELK plays a crucial role in cancer cell proliferation, maintenance of cancer stem cells (CSCs), and resistance to therapy.[1][3][4]

OTSSP167 exerts its anti-tumor effects by inhibiting the kinase activity of MELK with high potency (IC50 of 0.41 nM in a cell-free assay).[3][5] This inhibition disrupts downstream signaling pathways integral to tumor progression and the survival of cancer stem cells. Key downstream effects include the inhibition of phosphorylation of novel MELK substrates such as PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like), which are important for stem-cell characteristics and invasiveness.[3][5] Furthermore, OTSSP167 has been shown to suppress mammosphere formation, a characteristic of breast cancer stem cells.[3] The inhibitor can also modulate the p53 pathway, leading to cell cycle arrest and apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of OTSSP167 in breast cancer models.

Table 1: In Vitro Efficacy of OTSSP167

Cell LineCancer TypeIC50 / EC50 (nM)Assay TypeReference
T47DBreast Cancer4.3Cell Counting Kit-8[5]
DU4475Breast Cancer2.3Cell Counting Kit-8[5]
MDA-MB-231Triple-Negative Breast Cancer22.0MTS Assay[1]
SUM-159Triple-Negative Breast Cancer67.3MTS Assay[1]
A549Lung Cancer6.7Cell Counting Kit-8[5]
22Rv1Prostate Cancer6.0Cell Counting Kit-8[5]

Table 2: In Vivo Efficacy of OTSSP167 in a Breast Cancer Xenograft Model

Animal ModelCell LineTreatment RegimenTumor Growth Inhibition (TGI)Reference
MiceMDA-MB-23120 mg/kg, intravenous, once every two days for 14 days73%[3][5]
MiceMDA-MB-23110 mg/kg, oral, once a day72%[5]

Key Signaling Pathways

The following diagrams illustrate the signaling pathways affected by OTSSP167.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MELK Kinase Activity cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Mutant_p53 Mutant p53 FOXM1_E2F1A FOXM1/E2F1A Mutant_p53->FOXM1_E2F1A releases suppression of MELK MELK FOXM1_E2F1A->MELK induces expression PSMA1 PSMA1 MELK->PSMA1 phosphorylates DBNL DBNL MELK->DBNL phosphorylates FOXM1_p p-FOXM1 MELK->FOXM1_p phosphorylates OTSSP167 OTSSP167 OTSSP167->MELK inhibits AKT_p p-AKT OTSSP167->AKT_p reduces ERK1_2_p p-ERK1/2 OTSSP167->ERK1_2_p reduces CyclinB1_CDK1 Cyclin B1/CDK1 OTSSP167->CyclinB1_CDK1 decreases Apoptosis Apoptosis OTSSP167->Apoptosis Stem_Cell_Characteristics Stem Cell Characteristics PSMA1->Stem_Cell_Characteristics Mammosphere_Formation Mammosphere Formation PSMA1->Mammosphere_Formation Invasiveness Invasiveness DBNL->Invasiveness Cell_Proliferation Cell Proliferation FOXM1_p->Cell_Proliferation AKT_p->Cell_Proliferation ERK1_2_p->Cell_Proliferation G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest Xenograft_Workflow Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231) Injection Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to ~100-200 mm³ Injection->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with OTSSP167 (IV or Oral) Randomization->Treatment Vehicle Vehicle Control Randomization->Vehicle Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Vehicle->Monitoring Analysis Calculation of Tumor Growth Inhibition Monitoring->Analysis

References

Structural Analysis of the OTSSP167 Hydrochloride Complex with MELK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the complex formed between the maternal embryonic leucine (B10760876) zipper kinase (MELK) and its potent inhibitor, OTSSP167 hydrochloride. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the mechanism of action of this compound and to guide further drug discovery and development targeting MELK.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of OTSSP167 with MELK and its cellular effects.

Table 1: In Vitro Inhibitory Activity of OTSSP167
TargetIC50 (nM)Assay Type
MELK0.41Cell-free kinase assay[1][2]
Table 2: Cellular Inhibitory Activity of OTSSP167
Cell LineCancer TypeIC50 (nM)
A549Lung6.7[2]
T47DBreast4.3[2]
DU4475Breast2.3[2]
22Rv1Prostate6.0[2]
HT1197Bladder97[2]
Table 3: Crystallographic Data for the OTSSP167-MELK Complex
PDB ID4CQG[1]
Protein ConstructMurine protein serine/threonine kinase 38 (MPK38/MELK) (T167E mutant)[1]
Resolution2.57 Å[1]
R-Value Work0.204[1]
R-Value Free0.251[1]
Space GroupNot explicitly stated in provided results
Unit Cell DimensionsNot explicitly stated in provided results

Structural Insights into the OTSSP167-MELK Interaction

The crystal structure of the murine MELK kinase domain (T167E mutant) in complex with OTSSP167 (PDB ID: 4CQG) reveals the molecular basis for the inhibitor's high potency and selectivity.[1] OTSSP167 binds to the ATP-binding pocket of MELK, acting as an ATP-competitive inhibitor.[2]

Key Interacting Residues

A detailed analysis of the 4CQG structure reveals several key interactions between OTSSP167 and the MELK active site. These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the stable binding of the inhibitor. The precise residues involved can be visualized and analyzed using molecular graphics software with the 4CQG PDB file.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning the structural and functional characterization of the OTSSP167-MELK complex.

Recombinant MELK Expression and Purification for Crystallography

While the specific, detailed protocol for the expression and purification of the murine MELK (T167E) construct used for the 4CQG structure is not fully detailed in the provided abstracts, a general workflow can be inferred based on standard molecular biology and protein biochemistry techniques.

  • Gene Synthesis and Cloning : The gene encoding the kinase domain of murine MELK with a T167E mutation would be synthesized and cloned into a suitable expression vector, likely containing a purification tag (e.g., His-tag, GST-tag).

  • Protein Expression : The expression vector would be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression would be induced, typically by adding IPTG to the culture medium, followed by incubation at a reduced temperature to enhance protein solubility.

  • Cell Lysis : The bacterial cells would be harvested by centrifugation and resuspended in a lysis buffer. Cell disruption would be achieved through methods like sonication or high-pressure homogenization.

  • Purification : The soluble protein fraction would be clarified by centrifugation and subjected to a series of chromatographic steps. This typically includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

  • Protein Quality Control : The purity and homogeneity of the protein would be assessed by SDS-PAGE, and the concentration would be determined using a spectrophotometric method.

Co-crystallization of the OTSSP167-MELK Complex

The purified MELK protein would be concentrated to a suitable concentration for crystallization trials. This compound, dissolved in a suitable solvent like DMSO, would be added to the protein solution in a slight molar excess. The protein-inhibitor complex would then be subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). Crystallization screens would test a wide range of buffer conditions, precipitants, and additives to identify conditions that yield diffraction-quality crystals.

In Vitro Kinase Assay

The inhibitory activity of OTSSP167 against MELK can be determined using an in vitro kinase assay. A detailed protocol is as follows:

  • Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant MELK protein (e.g., 0.4 µg), a substrate (e.g., 5 µg of a generic kinase substrate or a specific MELK substrate), and a kinase buffer. The kinase buffer typically consists of 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA.

  • Inhibitor Addition : OTSSP167, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.

  • Initiation of Reaction : The kinase reaction is initiated by adding a mixture of cold ATP (e.g., 50 µM) and radiolabeled [γ-32P]ATP.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

  • Termination of Reaction : The reaction is stopped by adding SDS sample buffer and boiling the mixture for 5 minutes.

  • Analysis : The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the bands is quantified to determine the extent of kinase inhibition at each inhibitor concentration.

  • IC50 Determination : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the structural analysis of the OTSSP167-MELK complex.

MELK_Signaling_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates AKT AKT MELK->AKT Influences Phosphorylation p53 p53 MELK->p53 Regulates CellCycleProgression Cell Cycle Progression (G2/M) FOXM1->CellCycleProgression TumorGrowth Tumor Growth & Survival AKT->TumorGrowth Apoptosis Apoptosis p53->Apoptosis CellCycleProgression->TumorGrowth

MELK Signaling Pathway and OTSSP167 Inhibition.

Crystallography_Workflow Cloning 1. Gene Cloning (MELK Kinase Domain) Expression 2. Protein Expression (E. coli) Cloning->Expression Purification 3. Protein Purification (Chromatography) Expression->Purification ComplexFormation 4. Complex Formation (MELK + OTSSP167) Purification->ComplexFormation Crystallization 5. Crystallization ComplexFormation->Crystallization DataCollection 6. X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution 7. Structure Solution & Refinement DataCollection->StructureSolution Analysis 8. Structural Analysis StructureSolution->Analysis Logical_Relationship cluster_0 In Vitro Data cluster_1 Structural Data cluster_2 Cellular & In Vivo Data KinaseActivity Potent MELK Kinase Inhibition (IC50 = 0.41 nM) BindingMode ATP-Competitive Binding in Active Site (PDB: 4CQG) KinaseActivity->BindingMode Explained by CellularEffects Inhibition of Cancer Cell Growth BindingMode->CellularEffects Leads to TumorSuppression Tumor Growth Suppression in Xenografts CellularEffects->TumorSuppression Results in

References

OTSSP167 Hydrochloride: A Technical Guide to its Effects on Cancer Stem Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a multitude of human cancers and intrinsically linked to the maintenance and proliferation of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, its targeted effects on CSC populations across various cancer types, and detailed experimental protocols for its investigation. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding of its therapeutic potential in targeting the root of cancer recurrence and metastasis.

Introduction: The Role of MELK in Cancer Stem Cells

Cancer stem cells represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor growth, heterogeneity, and relapse.[1] Maternal Embryonic Leucine Zipper Kinase (MELK) has been identified as a critical player in the sustenance of these malignant progenitors.[2][3] MELK is highly expressed in various cancers, including breast, glioblastoma, lung, prostate, and pancreatic cancers, while its expression in normal, healthy cells is minimal.[2][4] This differential expression profile makes MELK an attractive therapeutic target. Its functions are deeply intertwined with mitotic progression and the maintenance of an undifferentiated state, both hallmark characteristics of CSCs.[5]

Mechanism of Action of this compound

OTSSP167 is an ATP-competitive inhibitor of MELK, exhibiting high potency with an IC50 value of 0.41 nM in cell-free assays.[4] Upon administration, OTSSP167 binds to MELK, preventing its phosphorylation and subsequent activation.[4] This inhibition disrupts the downstream signaling cascades that are crucial for CSC survival and proliferation.

The primary mechanism involves the suppression of the MELK-FOXM1 signaling axis. MELK is known to phosphorylate and activate the transcription factor Forkhead Box M1 (FOXM1), a key regulator of genes involved in cell cycle progression and maintenance of stemness.[1][6] By inhibiting MELK, OTSSP167 leads to a reduction in FOXM1 phosphorylation and its transcriptional activity.[6] This, in turn, downregulates the expression of downstream targets such as SOX2, a core pluripotency-associated transcription factor.

Furthermore, OTSSP167 has been shown to impede the PI3K/AKT signaling pathway, another critical cascade for cell survival and proliferation in many cancers, including CSCs.[6][7] Inhibition of MELK by OTSSP167 leads to decreased phosphorylation of AKT and its downstream effectors.[6][7] The collective impact of disrupting these pathways is the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis in cancer cells, with a pronounced effect on the CSC population.[1][8]

It is important to note that while OTSSP167 is a potent MELK inhibitor, it has been reported to have off-target effects on other kinases, such as Aurora B, BUB1, and Haspin, which may contribute to its overall anti-cancer activity.[9][10]

Effects on Cancer Stem Cell Populations: Quantitative Data

The efficacy of OTSSP167 in targeting CSCs has been demonstrated across a range of cancer models. The following tables summarize the quantitative data from various preclinical studies.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer~10-20[11]
SUM-159Triple-Negative Breast Cancer~20-40[11]
U87Glioblastoma~25[6]
LN229Glioblastoma~25[6]
KOPT-K1T-cell Acute Lymphoblastic Leukemia10-50[8]
DND-41T-cell Acute Lymphoblastic Leukemia10-50[8]
MOLT-3T-cell Acute Lymphoblastic Leukemia10-50[8]
RPMI-8402T-cell Acute Lymphoblastic Leukemia10-50[8]

Table 1: IC50 Values of OTSSP167 in Various Cancer Cell Lines

Cancer TypeAssay TypeEffect of OTSSP167 TreatmentReference
Triple-Negative Breast CancerMammosphere Formation AssaySignificantly reduced mammosphere formation efficiency in unsorted cells, ALDH+ CSCs, and CD44+/CD24- CSCs.[12]
GlioblastomaNeurosphere Formation AssayInhibited neurosphere formation and self-renewal capacity of Glioblastoma Stem-like Cells (GSCs).[6]
LymphomaViability and Apoptosis AssaysReduced cell viability and induced caspase-mediated apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines.[13]

Table 2: Effect of OTSSP167 on Cancer Stem Cell Properties

Detailed Experimental Protocols

Sphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[14][15]

  • Ultra-low attachment plates (e.g., Corning® Costar®)[15][16]

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counter

Protocol:

  • Culture cancer cells to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA and wash with PBS.

  • Resuspend cells in serum-free sphere formation medium to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer or automated cell counter.

  • Seed the cells at a low density (e.g., 500-1000 cells/well of a 24-well ultra-low attachment plate) in sphere formation medium.[15]

  • Add OTSSP167 at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.[14]

  • Monitor sphere formation under a microscope. Spheres are typically defined as having a diameter >50 µm.[14]

  • Count the number of spheres per well.

  • Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.[15]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation in response to OTSSP167 treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-p-AKT (Ser473), anti-AKT, anti-p-FOXM1, anti-FOXM1, anti-SOX2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed cells and treat with desired concentrations of OTSSP167 for a specified time (e.g., 24-48 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Flow Cytometry for CSC Markers

This method is used to quantify the population of cancer stem cells based on the expression of specific cell surface or intracellular markers.

Materials:

  • Cancer cell lines

  • This compound

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CSC markers (e.g., anti-CD44, anti-CD24, anti-CD133)[17]

  • Aldefluor™ kit for measuring Aldehyde Dehydrogenase (ALDH) activity[17][18]

  • Viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Protocol:

  • Treat cells with OTSSP167 as required.

  • Harvest cells and prepare a single-cell suspension.

  • For surface marker staining: a. Resuspend approximately 1x10^6 cells in FACS buffer. b. Add the fluorochrome-conjugated antibodies at the manufacturer's recommended dilution. c. Incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.

  • For ALDH activity assay: a. Follow the manufacturer's protocol for the Aldefluor™ kit. This typically involves incubating the cells with the ALDEFLUOR™ substrate in the presence or absence of the ALDH inhibitor DEAB (diethylaminobenzaldehyde) to define the ALDH-positive gate.[17][18]

  • Resuspend the stained cells in FACS buffer containing a viability dye.

  • Analyze the cells using a flow cytometer.

  • Gate on the viable, single-cell population and quantify the percentage of cells positive for the respective CSC markers.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by OTSSP167.

MELK_FOXM1_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates p_FOXM1 p-FOXM1 (Active) SOX2 SOX2 p_FOXM1->SOX2 upregulates CellCycle G2/M Progression p_FOXM1->CellCycle CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation) SOX2->CSC_Properties

Caption: OTSSP167 inhibits MELK, preventing FOXM1 phosphorylation and subsequent activation of CSC properties.

AKT_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK PI3K PI3K p_AKT p-AKT (Active) MELK->p_AKT promotes activation AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival Apoptosis Apoptosis p_AKT->Apoptosis

Caption: OTSSP167-mediated MELK inhibition leads to reduced AKT activation, promoting apoptosis.

Clinical Perspective

OTSSP167 has undergone Phase I and I/II clinical trials for various malignancies, including breast cancer and acute myeloid leukemia.[2][5][8] These studies have primarily focused on assessing the safety, tolerability, and recommended dosage of OTSSP167.[2] While the direct impact on cancer stem cell populations in patients is still an area of active investigation, the preclinical data strongly suggest that the therapeutic efficacy observed may be, in part, attributable to its activity against this resilient cell population. Further clinical evaluation is warranted to fully elucidate the role of OTSSP167 in eradicating CSCs and improving long-term patient outcomes.

Conclusion

This compound is a promising therapeutic agent that targets the MELK kinase, a key vulnerability in cancer stem cells. Its ability to disrupt crucial signaling pathways, such as MELK/FOXM1 and AKT, leads to the suppression of CSC properties and induction of apoptosis. The comprehensive data and protocols provided in this guide are intended to support further research into the clinical application of OTSSP167 as a targeted anti-CSC therapy, with the ultimate goal of overcoming therapeutic resistance and preventing cancer recurrence.

References

In Vitro Efficacy of OTSSP167 Hydrochloride in Lung Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro potency of OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in various lung cancer cell lines. This document outlines the quantitative data on its anti-proliferative activity, details the experimental methodologies for key assays, and illustrates the underlying signaling pathways involved in its mechanism of action.

Quantitative Assessment of Anti-Proliferative Potency

This compound has demonstrated significant anti-proliferative effects across multiple lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various in-vitro studies. A summary of these findings is presented below.

Cell LineHistologyIC50 (nM)
A549Adenocarcinoma6.7[1][2][3]
PC-14AdenocarcinomaNo tumor growth suppressive effect at 20 mg/kg (in vivo)[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a synthesized overview of the key experimental protocols used to assess the in-vitro potency of OTSSP167.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Lung cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated overnight to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in a complete culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of OTSSP167. A vehicle control (DMSO-treated) and a blank (medium only) are included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance of the blank wells is subtracted from all other readings. The percentage of cell viability for each treatment concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the OTSSP167 concentration.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of this process.

Protocol:

  • Cell Treatment: Lung cancer cells are seeded and treated with various concentrations of this compound as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using a gentle cell scraper or trypsinization.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI/7-AAD-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by OTSSP167. This is particularly important for assessing the phosphorylation status of key signaling molecules.

Protocol:

  • Cell Lysis: After treatment with OTSSP167, lung cancer cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-MELK, total MELK, phospho-AKT, total AKT, FOXM1).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Potency cluster_2 Data Analysis A Seed Lung Cancer Cell Lines B Overnight Incubation A->B C Treat with OTSSP167 (Varying Concentrations) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V) C->E F Western Blotting (Signaling Proteins) C->F G Calculate IC50 Values D->G H Quantify Apoptotic Cell Population E->H I Analyze Protein Expression/Phosphorylation F->I

Experimental Workflow for In-Vitro Potency Assessment

G OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibition AKT AKT MELK->AKT Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates Proliferation Cell Proliferation & Survival AKT->Proliferation FOXM1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

OTSSP167 Mechanism of Action in Lung Cancer Cells

Mechanism of Action: Targeting the MELK Signaling Axis

OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK, a serine/threonine kinase that is overexpressed in a variety of cancers, including lung cancer, and is associated with poor prognosis.[5] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.

The primary mechanism of action of OTSSP167 is the direct inhibition of MELK's kinase activity. This inhibition leads to a cascade of downstream effects that ultimately suppress tumor growth. In lung cancer cells, the inhibition of MELK by OTSSP167 has been shown to impact key survival and proliferation pathways. Notably, OTSSP167 treatment has been associated with the reduced phosphorylation of AKT and the decreased expression and phosphorylation of FOXM1 (Forkhead box protein M1).[5][6]

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its constitutive activation is a common feature of many cancers. FOXM1 is a transcription factor that is often overexpressed in cancer and plays a critical role in cell cycle progression and the expression of genes involved in proliferation and metastasis.[9] By inhibiting MELK, OTSSP167 disrupts the activation of these critical downstream effectors, leading to a reduction in cell proliferation and the induction of apoptosis in lung cancer cells.[5][6] The interplay between MELK and these pathways underscores the therapeutic potential of targeting MELK in lung cancer.

References

Unraveling the Potent Anti-Cancer Activity of OTSSP167 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a protein kinase implicated in the progression and maintenance of various human cancers.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of OTSSP167, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising anti-neoplastic agent.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in a multitude of human cancers, including breast, lung, prostate, and pancreatic cancers, while showing limited expression in normal adult tissues.[2][3] Its overexpression is often correlated with poor prognosis, making it an attractive target for cancer therapy.[4][5] this compound has emerged as a highly selective and potent ATP-competitive inhibitor of MELK, demonstrating significant anti-tumor activity in both in vitro and in vivo models.[3][6] This document serves as a technical resource for researchers, providing detailed information on the pharmacological profile of OTSSP167.

Mechanism of Action

OTSSP167 exerts its anti-cancer effects by directly inhibiting the kinase activity of MELK.[1][3] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and the maintenance of cancer stem-like cell populations.[2][4]

Key downstream effects of MELK inhibition by OTSSP167 include:

  • Inhibition of Substrate Phosphorylation: OTSSP167 blocks the phosphorylation of MELK substrates such as PSMA1 and DBNL, which are essential for cancer cell invasiveness and stem cell characteristics.[1][3]

  • Disruption of Mitotic Progression: The compound can abrogate the mitotic checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.[6][7]

  • Modulation of Key Signaling Pathways: Treatment with OTSSP167 has been shown to reduce the phosphorylation of AKT and ERK1/2 and decrease the expression of FoxM1, Cyclin B1, and CDK1.[5] It can also up-regulate the expression of tumor suppressors like p53 and p21.[5]

  • Reduction of Cancer Stem Cell Properties: OTSSP167 has been shown to suppress mammosphere formation in breast cancer cells and reduce the expression of stem-cell markers.[3][4][8]

Below is a diagram illustrating the signaling pathway affected by OTSSP167.

MELK_Signaling_Pathway MELK Signaling Pathway and Inhibition by OTSSP167 cluster_inhibition Inhibition cluster_pathway MELK Signaling OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits Substrates PSMA1, DBNL, FOXM1 MELK->Substrates Phosphorylates CellCycle Cell Cycle Progression (Cyclin B1, CDK1) Substrates->CellCycle Stemness Cancer Stem Cell Maintenance Substrates->Stemness Survival Cell Survival (p-AKT, p-ERK) Substrates->Survival

Caption: Inhibition of MELK by OTSSP167 disrupts downstream signaling pathways.

Pharmacological Properties

In Vitro Activity

OTSSP167 is a highly potent inhibitor of MELK with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[6][9] It demonstrates potent cytotoxic effects against a wide variety of human cancer cell lines.[3]

Parameter Value Reference
MELK IC50 0.41 nM[3][6][9]

Table 1: In Vitro Potency of OTSSP167

The cytotoxic activity of OTSSP167 has been evaluated in numerous cancer cell lines. A summary of its IC50 values in various cell lines is provided below.

Cell Line Cancer Type IC50 (nM) Reference
A549Lung6.7[3][6]
T47DBreast4.3[3][6]
DU4475Breast2.3[3][6]
22Rv1Prostate6.0[3][6]
HT1197Bladder97[6]
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia10-50[10]

Table 2: Cytotoxic Activity of OTSSP167 in Various Cancer Cell Lines

In Vivo Efficacy

OTSSP167 has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers when administered both intravenously and orally.[2][3]

Xenograft Model Administration Route Dosage Tumor Growth Inhibition (TGI) Reference
MDA-MB-231 (Breast)Intravenous (i.v.)20 mg/kg73%[3][6]
MDA-MB-231 (Breast)Oral (p.o.)10 mg/kg72%[3]
General XenograftOral (p.o.)1 mg/kg51%[6]
General XenograftOral (p.o.)5 mg/kg91%[6]
General XenograftOral (p.o.)10 mg/kg108%[6]
T-ALL PDXIntraperitoneal (i.p.)10 mg/kgEffective leukemia burden reduction[10]

Table 3: In Vivo Anti-Tumor Efficacy of OTSSP167

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of OTSSP167 against the MELK enzyme.

Materials:

  • Recombinant MELK protein

  • Substrate (e.g., myelin basic protein)

  • Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)

  • Cold ATP

  • [γ-32P]ATP

  • This compound dissolved in DMSO

  • SDS sample buffer

  • SDS-PAGE apparatus

  • Autoradiography equipment

Procedure:

  • A reaction mixture is prepared containing recombinant MELK protein (0.4 μg) and 5 μg of substrate in 20 μL of kinase buffer.[1][3]

  • OTSSP167, dissolved in DMSO, is added to the reaction mixture at the desired final concentration (e.g., 10 nM).[1][3]

  • The kinase reaction is initiated by adding 50 μM cold ATP and 10 μCi of [γ-32P]ATP.[1][3]

  • The reaction is incubated for 30 minutes at 30°C.[1][3]

  • The reaction is terminated by the addition of SDS sample buffer, followed by boiling for 5 minutes.[1][3]

  • The samples are then subjected to SDS-PAGE.[1][3]

  • The gel is dried, and the incorporation of 32P into the substrate is visualized by autoradiography.[1][3]

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (MELK, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add OTSSP167 Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with ATP/[γ-32P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate (30 min, 30°C) Initiate_Reaction->Incubate Terminate_Reaction Terminate with SDS Buffer Incubate->Terminate_Reaction SDS_PAGE SDS-PAGE Terminate_Reaction->SDS_PAGE Autoradiography Autoradiography & Analysis SDS_PAGE->Autoradiography End End Autoradiography->End

Caption: Workflow for determining the in vitro kinase inhibitory activity of OTSSP167.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of OTSSP167 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, T47D)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Spectrophotometer

Procedure:

  • Cells are seeded in 96-well plates at a density that allows for continuous linear growth (e.g., 1x10^3 to 6x10^3 cells per well).[11]

  • The cells are allowed to adhere overnight.[11]

  • The following day, the cells are treated with various concentrations of OTSSP167 for 72 hours at 37°C.[11]

  • After the incubation period, a cell viability reagent (e.g., CCK-8) is added to each well according to the manufacturer's instructions.

  • The plates are incubated for a specified period to allow for color development.

  • The absorbance is measured using a spectrophotometer at a wavelength of 450 nm.[11]

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Clinical Development

OTSSP167 has been investigated in Phase I/II clinical trials for patients with advanced solid tumors and hematological malignancies.[2][10] A Phase I study in patients with breast cancer, including triple-negative breast cancer, was conducted to assess the safety and recommended dose for oral administration.[2] Additionally, a Phase I/II study for patients with acute myeloid leukemia (AML) has been completed, confirming the safety and recommended intravenous dose.[2]

Conclusion

This compound is a potent and selective MELK inhibitor with significant anti-cancer activity across a range of preclinical models. Its ability to be administered orally and its efficacy in suppressing tumor growth highlight its potential as a valuable therapeutic agent.[1][3] The detailed pharmacological data and experimental protocols presented in this guide provide a solid foundation for further research and development of this promising molecule in the field of oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human cancers.

References

OTSSP167 Hydrochloride: A Potent and Selective Chemical Probe for Elucidating MELK Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) has emerged as a compelling therapeutic target in a multitude of human cancers, attributed to its pivotal roles in tumorigenesis, cancer stem cell maintenance, and therapy resistance.[1][2][3] OTSSP167 hydrochloride is a potent, ATP-competitive small molecule inhibitor of MELK, demonstrating significant anti-tumor activity in both preclinical in vitro and in vivo models.[4][5][6] This technical guide provides a comprehensive overview of OTSSP167 as a chemical probe for dissecting MELK's biological functions. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its use, and a depiction of the MELK signaling pathway.

Introduction to MELK and this compound

MELK, a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, is intricately involved in diverse cellular processes, including cell cycle progression, proliferation, apoptosis, and oncogenesis.[3][7][8] Its expression is frequently upregulated in various malignancies, including breast, prostate, lung, and pancreatic cancers, as well as glioblastoma, often correlating with poor prognosis.[3][8] This has positioned MELK as an attractive target for anticancer drug development.[1][9]

This compound is a highly potent and selective inhibitor of MELK, with a reported IC50 value of 0.41 nM in cell-free assays.[4][5][10] It exerts its effects by competing with ATP for binding to the kinase domain of MELK, thereby inhibiting its catalytic activity.[5][10] This inhibition leads to downstream effects on various signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[11][12][13]

Biochemical and Cellular Activity of OTSSP167

OTSSP167 has demonstrated potent inhibitory activity against MELK in biochemical assays and exhibits robust anti-proliferative effects across a range of cancer cell lines.

Table 1: Biochemical and Cellular Activity of OTSSP167

Assay TypeTarget/Cell LineIC50 (nM)Reference(s)
Biochemical Assay MELK (cell-free)0.41[4][5][10]
MAP2K7 (biochemical)160[11]
Cellular Assays A549 (Lung Cancer)6.7[4][10]
T47D (Breast Cancer)4.3[4][10]
DU4475 (Breast Cancer)2.3[4][10]
22Rv1 (Prostate Cancer)6.0[4][10]
HT1197 (Bladder Cancer)97[10]
T-ALL cell lines10-50[11][14]

In Vivo Efficacy of OTSSP167

The anti-tumor activity of OTSSP167 has been validated in various xenograft models, demonstrating significant tumor growth inhibition with both intravenous and oral administration.

Table 2: In Vivo Efficacy of OTSSP167 in Xenograft Models

Cancer TypeXenograft ModelAdministration RouteDosageTumor Growth Inhibition (TGI)Reference(s)
Breast Cancer MDA-MB-231Intravenous (i.v.)20 mg/kg, every two days73%[4][10]
MDA-MB-231Oral (p.o.)10 mg/kg, once a day72%[4]
Lung Cancer A549Oral (p.o.)1, 5, 10 mg/kg51%, 91%, 108% respectively[10][15]
Prostate Cancer DU145Oral (p.o.)Not specifiedSignificant suppression[4]
Pancreas Cancer MIAPaCa-2Oral (p.o.)Not specifiedSignificant suppression[4]
T-cell ALL KOPT-K1Intraperitoneal (i.p.)10 mg/kg, dailySignificant delay in spread[11]
Glioblastoma U87Intratumoral5 µL of 1 µM or 2 µM, once a weekSignificant suppression[16]
Adrenocortical Carcinoma PDX modelsNot specified10 mg/kg>80%[17]

MELK Signaling Pathway

MELK exerts its oncogenic functions through a complex network of signaling pathways. Inhibition of MELK by OTSSP167 disrupts these pathways, leading to anti-tumor effects.

MELK_Signaling_Pathway MELK Signaling Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates JNK JNK MELK->JNK regulates AKT AKT MELK->AKT activates ERK ERK1/2 MELK->ERK activates p53 p53 MELK->p53 regulates BclG Bcl-G MELK->BclG interacts with mTOR mTOR MELK->mTOR inhibits NOTCH1 NOTCH1 MELK->NOTCH1 inhibits CDC25B CDC25B FOXM1->CDC25B AuroraB Aurora B FOXM1->AuroraB Survivin Survivin FOXM1->Survivin CellCycle G2/M Progression CDC25B->CellCycle AuroraB->CellCycle Survivin->CellCycle cJUN c-JUN JNK->cJUN activates ATF2 ATF2 JNK->ATF2 phosphorylates Apoptosis Apoptosis Inhibition cJUN->Apoptosis Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation BclG->Apoptosis MAP2K7 MAP2K7 MAP2K7->JNK activates

Caption: A diagram of the MELK signaling pathway and its downstream effectors.

Experimental Protocols

The following are detailed protocols for key experiments utilizing OTSSP167 to probe MELK function.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of OTSSP167 on MELK enzymatic activity.

Materials:

  • Recombinant human MELK protein

  • Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or luminometer

Procedure:

  • Prepare a reaction mixture containing recombinant MELK protein and the substrate in kinase buffer.

  • Add varying concentrations of OTSSP167 (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

  • Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • If using [γ-³²P]ATP, dry the gel and expose it to a phosphor screen. Quantify the phosphorylated substrate band.

  • If using the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.[18]

  • Calculate the IC50 value of OTSSP167 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay assesses the cytotoxic and anti-proliferative effects of OTSSP167 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20]

  • Treat the cells with a serial dilution of OTSSP167 (and DMSO as a vehicle control) for a specified duration (e.g., 72 hours).[19][20]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).[21][22]

  • If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.[23]

  • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with OTSSP167 (serial dilution) Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add cell viability reagent (e.g., MTT) Incubate->AddReagent IncubateReagent Incubate for 1-4 hours AddReagent->IncubateReagent Measure Measure absorbance/luminescence IncubateReagent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: A workflow diagram for a typical cell viability assay.

Western Blot Analysis

This technique is used to analyze the effect of OTSSP167 on the protein expression and phosphorylation status of MELK and its downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MELK, phospho-FOXM1, total FOXM1, cleaved PARP, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat them with OTSSP167 at the desired concentration and for the appropriate duration.

  • Lyse the cells in ice-cold lysis buffer.[24]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression or phosphorylation levels.

In Vivo Animal Studies

Xenograft models are crucial for evaluating the anti-tumor efficacy of OTSSP167 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line or patient-derived xenograft (PDX) tissue

  • This compound formulated for in vivo administration

  • Vehicle control (e.g., 10% DMSO and 90% SBE-β-CD)[11]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically implant cancer cells or PDX tissue into the mice.

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer OTSSP167 or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.[4][10][11]

  • Monitor the tumor size using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition and assess the overall survival of the mice.

InVivo_Workflow In Vivo Xenograft Study Workflow Implant Implant tumor cells/tissue TumorGrowth Monitor tumor growth Implant->TumorGrowth Randomize Randomize mice into groups TumorGrowth->Randomize Treat Administer OTSSP167 or vehicle Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Endpoint: Euthanize and excise tumors Monitor->Endpoint Analyze Analyze tumors and survival data Endpoint->Analyze

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted roles of MELK in cancer biology. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, make it an excellent tool for both basic research and preclinical drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize OTSSP167 in their studies to further unravel the complexities of MELK signaling and its therapeutic potential.

References

The Impact of OTSSP167 Hydrochloride on Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in oncogenesis and cancer stem cell maintenance.[1] This technical guide provides an in-depth analysis of the impact of OTSSP167 on key signal transduction pathways. It summarizes quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound

OTSSP167 is a highly selective and potent ATP-competitive inhibitor of MELK with an IC50 of 0.41 nM in cell-free assays.[2][3][4][5] MELK is overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[5] OTSSP167 has demonstrated significant tumor growth suppression in preclinical xenograft models of breast, lung, prostate, and pancreatic cancers.[1][4] The compound is currently under investigation in clinical trials for solid tumors and hematological malignancies.[1][6]

Mechanism of Action and Impact on Signal Transduction

OTSSP167 exerts its anti-tumor effects by modulating multiple critical signaling pathways, primarily through the inhibition of MELK and its downstream effectors. It also exhibits off-target activity on other kinases, which may contribute to its overall therapeutic efficacy.

The MELK-FOXM1 Axis

A primary mechanism of OTSSP167 is the disruption of the MELK-FOXM1 signaling axis. MELK directly interacts with and phosphorylates the transcription factor Forkhead Box M1 (FOXM1), a key regulator of cell cycle progression.[7][8] This phosphorylation is crucial for FOXM1's transcriptional activity, which in turn promotes the expression of mitotic regulators such as PLK1, Cyclin B1, and Aurora B.[8] By inhibiting MELK, OTSSP167 prevents the phosphorylation and activation of FOXM1, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[5][9]

cluster_0 OTSSP167 Inhibition of MELK-FOXM1 Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits FOXM1 p-FOXM1 (active) MELK->FOXM1 Phosphorylates Mitotic_Regulators PLK1, Cyclin B1, Aurora B FOXM1->Mitotic_Regulators Upregulates Cell_Cycle_Progression G2/M Progression Mitotic_Regulators->Cell_Cycle_Progression Promotes

OTSSP167 disrupts the MELK-FOXM1 signaling axis.
Inhibition of the MAPK Pathway

OTSSP167 has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by targeting MAP2K7 (MKK7).[3][10] In T-cell acute lymphoblastic leukemia (T-ALL), where the MAP2K7-JNK pathway is aberrantly activated, OTSSP167 demonstrates potent antileukemic effects.[2][10] It inhibits the phosphorylation of JNK and its downstream substrate, ATF2.[2][10] The IC50 value for MAP2K7 inhibition by OTSSP167 has been determined to be 160 nM in a biochemical assay.[2][10]

cluster_1 OTSSP167 Inhibition of MAP2K7-JNK Pathway OTSSP167 OTSSP167 MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits JNK p-JNK (active) MAP2K7->JNK Phosphorylates ATF2 p-ATF2 (active) JNK->ATF2 Phosphorylates Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest ATF2->Apoptosis_CellCycleArrest Induces

OTSSP167 targets the MAP2K7-JNK signaling cascade.
Modulation of the mTOR and NOTCH1 Pathways

In addition to its effects on the MELK and MAPK pathways, OTSSP167 has been observed to inhibit other critical cancer cell survival pathways, including the mTOR and NOTCH1 pathways.[2][10] In T-ALL cells, treatment with OTSSP167 leads to a reduction in the phosphorylation of the ribosomal protein S6, a downstream effector of the mTOR pathway, and a decrease in the levels of HES1, a target of the NOTCH1 pathway.[2]

cluster_2 Downstream Effects of OTSSP167 OTSSP167 OTSSP167 mTOR_Pathway mTOR Pathway OTSSP167->mTOR_Pathway Inhibits NOTCH1_Pathway NOTCH1 Pathway OTSSP167->NOTCH1_Pathway Inhibits p_S6 p-S6 mTOR_Pathway->p_S6 Leads to decreased Cell_Survival_Proliferation Cell Survival & Proliferation p_S6->Cell_Survival_Proliferation HES1 HES1 NOTCH1_Pathway->HES1 Leads to decreased HES1->Cell_Survival_Proliferation

OTSSP167 inhibits mTOR and NOTCH1 signaling.

Quantitative Data Summary

The inhibitory activity of OTSSP167 has been quantified in various assays and cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of OTSSP167

Target/Cell LineAssay TypeIC50 ValueReference(s)
MELKCell-free kinase assay0.41 nM[2][3][4][5]
MAP2K7Biochemical kinase assay160 nM[2][10]
A549 (Lung Cancer)Cell viability assay6.7 nM[4][11]
T47D (Breast Cancer)Cell viability assay4.3 nM[4][11]
DU4475 (Breast Cancer)Cell viability assay2.3 nM[4][11]
22Rv1 (Prostate Cancer)Cell viability assay6.0 nM[4][11]
KOPT-K1 (T-ALL)Cell viability assay10-12 nM[2]
Other T-ALL Cell LinesCell viability assay10-57 nM[2][10]
RI-1 (ABC-DLBCL)Cell viability assay~6 nM[12]
SU-DHL-6 (GCB-DLBCL)Cell viability assay~30 nM[12]

Table 2: In Vivo Efficacy of OTSSP167

Xenograft ModelDosing RegimenOutcomeReference(s)
MDA-MB-231 (Breast Cancer)20 mg/kg, i.v., every 2 days73% Tumor Growth Inhibition[4]
MDA-MB-231 (Breast Cancer)10 mg/kg, p.o., daily72% Tumor Growth Inhibition[4]
KOPT-K1 (T-ALL)10 mg/kg, i.p., dailySignificant delay in leukemic cell spread[2]
T-ALL PDX10 mg/kg, i.p., dailyEfficient control of leukemia burden[2][6]
A20 (Lymphoma)10 mg/kgDelayed tumor growth and improved survival[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of OTSSP167.

cluster_3 Experimental Workflow for OTSSP167 Evaluation In_Vitro_Kinase_Assay In Vitro Kinase Assay Cell_Viability_Assay Cell Viability Assay In_Vitro_Kinase_Assay->Cell_Viability_Assay Determine IC50 Western_Blot Western Blot Analysis Cell_Viability_Assay->Western_Blot Confirm cellular effects Animal_Xenograft Animal Xenograft Model Western_Blot->Animal_Xenograft Validate in vivo Data_Analysis Data Analysis & Interpretation Animal_Xenograft->Data_Analysis Assess efficacy

A generalized workflow for preclinical evaluation.
In Vitro Kinase Assay (for MELK)

  • Reaction Mixture Preparation: In a 20 µL reaction volume, combine 0.4 µg of recombinant MELK protein with 5 µg of a suitable substrate (e.g., PSMA1 or DBNL) in a kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA).[4][11]

  • Inhibitor Addition: Add OTSSP167 (dissolved in DMSO) to the desired final concentration (e.g., 10 nM).[4][11]

  • Initiation of Reaction: Add 50 µM cold ATP and 10 µCi of [γ-³²P]ATP to start the kinase reaction.[4][11]

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[4][11]

  • Termination of Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[4][11]

  • Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film.[4][11]

Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[2]

  • Drug Treatment: Treat the cells with various concentrations of OTSSP167 or a vehicle control (DMSO) for 48-72 hours.[2][4]

  • Viability Measurement: Assess cell viability using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTT) assay according to the manufacturer's instructions.[2][12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis.[2]

Western Blot Analysis
  • Sample Preparation: Lyse cells treated with OTSSP167 or vehicle control in RIPA buffer. Determine protein concentration using a BCA or Bradford assay.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14][15]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, p-S6, p-FOXM1, total JNK, total S6, total FOXM1, β-actin) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Animal Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3.0 x 10⁶ cells) into the flank of 4-6 week old immunocompromised mice (e.g., nude or NSG mice).[2][17]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).[17]

  • Drug Administration: Randomize mice into treatment and vehicle control groups. Administer OTSSP167 at the desired dose and schedule (e.g., 10 mg/kg, daily, via oral gavage or intraperitoneal injection).[2][4]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.[17]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[13]

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the potent inhibition of MELK and the subsequent disruption of multiple oncogenic signaling pathways, including the MELK-FOXM1 axis, MAPK/JNK, and mTOR pathways. Its broad-spectrum activity, demonstrated through extensive preclinical research, supports its ongoing clinical development. This technical guide provides a foundational understanding of OTSSP167's mechanism of action and offers detailed methodologies to aid in further research and development in this area.

References

OTSSP167 Hydrochloride: A Potent Inhibitor of Tumor Sphere Formation in Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OTSSP167 hydrochloride, a selective and potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has emerged as a promising therapeutic agent targeting cancer stem cells (CSCs).[1][2] CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and relapse.[1] A key characteristic of CSCs is their ability to form three-dimensional, non-adherent spherical clusters in vitro, known as tumor spheres. This technical guide provides a comprehensive overview of the effect of this compound on tumor sphere formation, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action: Targeting the MELK Signaling Axis

This compound exerts its anti-cancer effects by inhibiting the kinase activity of MELK, a serine/threonine kinase overexpressed in a wide range of cancers and correlated with poor prognosis.[3] MELK plays a crucial role in maintaining the stemness of cancer cells.[4][5] The inhibition of MELK by OTSSP167 disrupts several downstream signaling pathways essential for CSC survival and self-renewal, thereby suppressing tumor sphere formation.[3][6]

Key signaling pathways affected by this compound include:

  • AKT/FOXM1 Pathway: In glioblastoma, OTSSP167 has been shown to reduce the phosphorylation of protein kinase B (AKT) and the subsequent activity of the transcription factor Forkhead Box M1 (FOXM1).[6] This dual blockade disrupts the proliferation and self-renewal capacity of glioblastoma stem-like cells (GSCs).[6]

  • SOX2 Pathway: In head and neck squamous cell carcinoma (HNSCC), inhibition of MELK by OTSSP167 leads to a dose-dependent decrease in the expression of the transcription factor SOX2.[4][5] SOX2 is a critical regulator of self-renewal and tumorigenicity in CSCs.[4][5]

Quantitative Data: Efficacy of OTSSP167 in Suppressing Tumor Sphere Formation

The following tables summarize the quantitative data from various studies demonstrating the inhibitory effect of this compound on tumor sphere formation across different cancer types.

Cancer TypeCell LineOutcome MeasureOTSSP167 ConcentrationResultReference
GlioblastomaGSCsNeurosphere FormationNot SpecifiedSignificant Inhibition[6]
GlioblastomaGSCsSelf-renewal CapacityNot SpecifiedReduction[6]
Breast CancerMDA-MB-231 (unsorted)Mammosphere Formation EfficiencyNot SpecifiedSignificant Reduction (p=0.0049)[3]
Breast CancerMDA-MB-231 (ALDH+ CSCs)Mammosphere Formation EfficiencyNot SpecifiedSignificant Reduction (p=0.0008)[3]
Breast CancerMDA-MB-231 (CD44+/CD24- CSCs)Mammosphere Formation EfficiencyNot SpecifiedSignificant Reduction (p=0.00282)[3]
Cancer TypeCell LineIC50 (nM) for Cell ProliferationReference
Lung CancerA5496.7[7][8]
Breast CancerT47D4.3[7][8]
Breast CancerDU44752.3[7][8]
Prostate Cancer22Rv16.0[7][8]
Bladder CancerHT119797[8]
T-cell Acute Lymphoblastic LeukemiaVarious10-50[9]

Experimental Protocols

Tumor Sphere Formation Assay

This assay is widely used to assess the self-renewal capacity of cancer stem cells in vitro.

Materials:

  • Cancer cell line of interest

  • Serum-free DMEM/F12 medium[10]

  • B27 supplement (50X)[11]

  • Epidermal Growth Factor (EGF) (20 ng/mL)[10]

  • Basic Fibroblast Growth Factor (bFGF) (10 ng/mL)[10]

  • Insulin (5 µg/mL)[10]

  • Bovine Serum Albumin (BSA) (0.4%)[10]

  • Ultra-low attachment plates (e.g., 96-well or 24-well)[12]

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • This compound (various concentrations)

  • DMSO (vehicle control)

Procedure:

  • Cell Preparation:

    • Culture cancer cells in standard adherent conditions.

    • Harvest cells using Trypsin-EDTA and centrifuge to form a pellet.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in serum-free medium to create a single-cell suspension. A 40 µm cell strainer can be used to ensure a single-cell suspension.

    • Perform a viable cell count using a hemocytometer and trypan blue.[10]

  • Plating:

    • Dilute the single-cell suspension in tumorsphere medium (serum-free DMEM/F12 supplemented with B27, EGF, and bFGF) to the desired seeding density (e.g., 1,000 to 5,000 cells/mL).[12]

    • Add the appropriate concentration of this compound or DMSO (vehicle control) to the cell suspension.

    • Seed the cells into ultra-low attachment plates. For a 96-well plate, seed approximately 200 cells per well in 200 µL of medium.[11]

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.[10]

    • Do not disturb the plates for the first 4-6 days to allow for sphere formation. Fresh medium can be added carefully if needed.

  • Quantification:

    • After 7-12 days, count the number of tumor spheres in each well using a microscope. Spheres are typically defined as floating, spherical cell clusters with a diameter greater than 50 µm.[12]

    • The tumorsphere formation efficiency (TFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.

    • The size of the spheres can also be measured as an additional endpoint.

Visualizations

Signaling Pathways and Experimental Workflow

MELK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTSSP167 OTSSP167 hydrochloride MELK MELK OTSSP167->MELK Inhibits AKT AKT MELK->AKT Activates FOXM1 FOXM1 MELK->FOXM1 Activates SOX2 SOX2 MELK->SOX2 Regulates Expression pAKT p-AKT AKT->pAKT Phosphorylation Proliferation CSC Proliferation & Self-Renewal pAKT->Proliferation pFOXM1 p-FOXM1 FOXM1->pFOXM1 Phosphorylation pFOXM1->Proliferation SOX2->Proliferation

Caption: Signaling pathways affected by this compound in cancer stem cells.

Tumor_Sphere_Assay_Workflow start Start: Adherent Cell Culture harvest Harvest Cells (Trypsin-EDTA) start->harvest suspend Create Single-Cell Suspension harvest->suspend count Viable Cell Count suspend->count treat Treat with OTSSP167 or Vehicle (DMSO) count->treat plate Plate in Ultra-Low Attachment Plates treat->plate incubate Incubate (7-12 days) plate->incubate quantify Quantify Tumor Spheres (Number and Size) incubate->quantify end End: Data Analysis quantify->end

Caption: Experimental workflow for a tumor sphere formation assay.

Conclusion

This compound effectively inhibits tumor sphere formation, a key characteristic of cancer stem cells, across a range of cancer types. Its mechanism of action, involving the inhibition of the MELK kinase and subsequent disruption of critical downstream signaling pathways like AKT/FOXM1 and SOX2, makes it a compelling candidate for CSC-targeted therapy. The provided experimental protocols and visualizations serve as a valuable resource for researchers investigating the potential of OTSSP167 and other MELK inhibitors in cancer drug development. Further research is warranted to fully elucidate the clinical potential of this compound in eradicating the CSC populations that drive tumor progression and recurrence.

References

An In-depth Technical Guide to the Selectivity Profile of OTSSP167 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and maintenance of cancer stem cells.[1][2] Its high potency against MELK has positioned it as a compelling candidate for cancer therapy, leading to its investigation in multiple clinical trials for solid and hematological malignancies.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of OTSSP167, presenting quantitative data, detailed experimental methodologies, and an exploration of its impact on key signaling pathways.

Data Presentation: Kinase Inhibition Profile

OTSSP167 is a highly potent inhibitor of MELK with an IC50 value of 0.41 nM.[4] However, it exhibits a broad kinase inhibition profile, affecting a number of other kinases, which contributes to its complex biological activity. The following tables summarize the known inhibitory activities of OTSSP167 against its primary target and key off-targets, as well as its activity in various cancer cell lines.

Table 1: Biochemical Kinase Inhibition

Target KinaseIC50 (nM)
MELK0.41[4]
Aurora B~25[5]
MAP2K7160[1]

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia10-50[1]
IMR-32Neuroblastoma17[6]
LA-N-6 (drug-resistant)Neuroblastoma334.8[6]

A KINOMEscan analysis performed at a concentration of 10 µM revealed that OTSSP167 has a broad spectrum of kinase inhibition.[1][7] This suggests that at higher concentrations, OTSSP167 is not highly selective for MELK and can engage numerous other kinases, which may contribute to both its therapeutic efficacy and potential off-target effects.

Experimental Protocols

Radiometric Kinase Assay (for MELK)

This biochemical assay is designed to measure the enzymatic activity of MELK and determine the inhibitory potency of OTSSP167.

Materials:

  • Recombinant MELK protein

  • Substrate (e.g., myelin basic protein)

  • Kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)

  • ATP solution (50 µM cold ATP)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • SDS sample buffer

  • SDS-PAGE apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing 0.4 µg of recombinant MELK protein and 5 µg of the substrate in 20 µL of kinase buffer.

  • Add OTSSP167 to the reaction mixture at various concentrations. A DMSO-only control should be included.

  • Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and visualize the phosphorylated substrate using a phosphorimager or by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at each OTSSP167 concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of OTSSP167 are a consequence of its interaction with multiple signaling pathways. While its primary target is MELK, its off-target activities contribute significantly to its overall mechanism of action.

MELK-FOXM1 Signaling Pathway

MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of cell cycle progression and proliferation. By inhibiting MELK, OTSSP167 prevents the phosphorylation of FOXM1, leading to the downregulation of its target genes, such as Cyclin B1 and CDK1. This disruption of the MELK-FOXM1 axis contributes to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[8]

MELK_FOXM1_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates pFOXM1 p-FOXM1 (Active) FOXM1->pFOXM1 CellCycleGenes Cell Cycle Genes (e.g., Cyclin B1, CDK1) pFOXM1->CellCycleGenes Activates Transcription CellCycleArrest G2/M Arrest CellCycleGenes->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

MELK-FOXM1 signaling pathway inhibition by OTSSP167.
Off-Target Effects on MAP2K7-JNK and AKT/mTOR Pathways

OTSSP167 also inhibits other crucial signaling pathways involved in cell survival and proliferation. It has been shown to inhibit MAP2K7, which in turn reduces the phosphorylation and activation of its downstream target, JNK.[1] This can contribute to the induction of apoptosis. Additionally, OTSSP167 treatment leads to reduced phosphorylation of AKT and downstream effectors in the mTOR pathway, further impeding cell growth and survival.[5][8]

Off_Target_Pathways cluster_akt AKT/mTOR Pathway cluster_jnk MAP2K7/JNK Pathway AKT AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth MAP2K7 MAP2K7 JNK JNK MAP2K7->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK OTSSP167 OTSSP167 OTSSP167->AKT OTSSP167->MAP2K7

Inhibition of MAP2K7/JNK and AKT/mTOR pathways by OTSSP167.
Induction of ROS and Stress-Response Pathways

A notable mechanism of OTSSP167 is its ability to trigger the overproduction of mitochondrial reactive oxygen species (ROS).[9] This increase in ROS activates stress-response pathways, including the p38 MAPK and JNK pathways, while simultaneously inhibiting the pro-metastatic FAK/ERK signaling axis. This dual modulation of signaling in response to oxidative stress contributes significantly to the anti-proliferative and pro-apoptotic effects of OTSSP167.

ROS_Pathway cluster_stress Stress Response cluster_pro_metastatic Pro-Metastatic Pathway OTSSP167 OTSSP167 Mitochondria Mitochondria OTSSP167->Mitochondria ROS ROS (Reactive Oxygen Species) Mitochondria->ROS  Overproduction p38_JNK p38/JNK Pathways ROS->p38_JNK Activates FAK_ERK FAK/ERK Pathway ROS->FAK_ERK Inhibits Apoptosis_ROS Apoptosis p38_JNK->Apoptosis_ROS Proliferation_Invasion Proliferation & Invasion FAK_ERK->Proliferation_Invasion

OTSSP167-induced ROS production and downstream effects.

Clinical Development

OTSSP167 has been evaluated in Phase I and Phase I/II clinical trials for patients with advanced solid tumors, including breast cancer, and hematological malignancies such as acute myeloid leukemia (AML).[2][8] These studies have focused on determining the safety, recommended dose, and preliminary efficacy of both oral and intravenous administrations of the drug.[1][2] The favorable results regarding bioavailability and safety from early trials have supported its continued investigation.[2]

Conclusion

This compound is a potent kinase inhibitor with a complex selectivity profile. While it demonstrates high-affinity binding to its primary target, MELK, its broader kinase interactions contribute significantly to its mechanism of action. The inhibition of multiple key signaling pathways involved in cell cycle regulation, survival, and stress response underscores its potential as a multi-faceted anti-cancer agent. For researchers and drug development professionals, a thorough understanding of this intricate selectivity profile is crucial for the rational design of future clinical trials and the identification of patient populations most likely to benefit from OTSSP167 therapy. The broad-spectrum activity of OTSSP167 highlights the importance of considering both on-target and off-target effects when evaluating the therapeutic potential of kinase inhibitors.

References

OTSSP167 Hydrochloride: A Technical Guide to its Apoptosis-Inducing Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells.[1][2][3] This technical guide provides an in-depth overview of OTSSP167's mechanism of action, with a specific focus on its role in inducing apoptosis. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the complex signaling pathways involved.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in numerous human cancers and is associated with poor prognosis.[4][5] It plays a critical role in several cellular processes, including cell cycle progression, mitosis, and the maintenance of cancer stem cells.[4][6] this compound has emerged as a highly selective and potent inhibitor of MELK, demonstrating significant anti-tumor activity in preclinical models of various malignancies, including breast, lung, prostate, pancreatic, and hematological cancers.[1][7] Its primary mode of action involves the induction of cell cycle arrest and programmed cell death, or apoptosis.[7][8]

Mechanism of Action: Induction of Apoptosis

OTSSP167 exerts its pro-apoptotic effects through a multi-faceted mechanism, primarily centered on the inhibition of MELK and its downstream signaling pathways. This inhibition disrupts critical cellular processes, leading to cell cycle arrest and the activation of the apoptotic cascade.

Direct Inhibition of MELK and Downstream Targets

OTSSP167 is an ATP-competitive inhibitor of MELK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] By blocking the kinase activity of MELK, OTSSP167 prevents the phosphorylation of its downstream substrates, which are crucial for cell cycle progression and survival.[1][9] This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[5][10] A key downstream effector of MELK is the transcription factor FOXM1, which regulates the expression of genes involved in the G2/M transition, such as Cyclin B1 and CDK1.[4][11] Inhibition of MELK by OTSSP167 leads to decreased phosphorylation and expression of FOXM1, Cyclin B1, and CDK1.[4]

Activation of the Intrinsic Apoptotic Pathway

Treatment with OTSSP167 leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[8][10] The cleavage of PARP is a hallmark of apoptosis, indicating the execution phase of programmed cell death.

Modulation of Key Signaling Pathways

Beyond its direct effects on the MELK pathway, OTSSP167 has been shown to modulate other critical signaling pathways involved in cell survival and proliferation:

  • MAP2K7-JNK Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 inhibits the MAP2K7-JNK pathway, which is aberrantly activated in this malignancy.[8][12] This inhibition contributes to the induction of apoptosis and cell cycle arrest.[8]

  • mTOR Pathway: OTSSP167 has been observed to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8] This is demonstrated by the reduced phosphorylation of the ribosomal protein S6, a downstream target of mTOR.[8]

  • NOTCH1 Pathway: Inhibition of the NOTCH1 pathway, another critical pathway in T-ALL, has also been reported following OTSSP167 treatment.[8]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability and kinase inhibition.

Cell LineCancer TypeIC50 (nM)Reference
KOPT-K1T-cell Acute Lymphoblastic Leukemia10[8]
DND-41T-cell Acute Lymphoblastic Leukemia57[8]
A549Lung Cancer6.7[1][2]
T47DBreast Cancer4.3[1][2]
DU4475Breast Cancer2.3[1][2]
22Rv1Prostate Cancer6.0[1][2]
HT1197Bladder Cancer97[2]
IMR-32Neuroblastoma17[10]
LA-N-6Neuroblastoma (drug-resistant)334.8[10]

Table 1: In Vitro Cell Viability IC50 Values for this compound. This table presents the concentration of OTSSP167 required to inhibit the growth of various cancer cell lines by 50%.

KinaseIC50 (nM)Reference
MELK0.41[1][2]
MAP2K7160[8][12]

Table 2: In Vitro Kinase Inhibition IC50 Values for this compound. This table shows the concentration of OTSSP167 required to inhibit the activity of specific kinases by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of OTSSP167 on cancer cell lines.

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.[8]

  • Procedure:

    • Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well in triplicate.[8]

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 48-72 hours.[1][8]

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[8]

Apoptosis Assay

This protocol is used to quantify the percentage of apoptotic cells following treatment with OTSSP167.

  • Method: FITC Annexin V Apoptosis Detection Kit.[8]

  • Procedure:

    • Treat cells with the desired concentration of OTSSP167 (e.g., 15 nM) for a specified time (e.g., 48 hours).[8]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Immunoblotting

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and related signaling pathways.

  • Procedure:

    • Treat cells with OTSSP167 for the desired time and concentration.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-JNK, p-S6) at a 1:1000 dilution.[8]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory effect of OTSSP167 on specific kinases.

  • Method: ADP-Glo™ Kinase Assay.[8]

  • Procedure (for MAP2K7):

    • Pre-incubate purified human MAP2K7 (320 nM) with a dead-JNK2 fragment (350 nM) and different concentrations of OTSSP167 for 30 minutes.[8]

    • Initiate the kinase reaction by adding ATP (100 µM final concentration) and incubate for 30 minutes.[8]

    • Measure the amount of ADP produced using the ADP-Glo™ kit and a luminometer.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by OTSSP167 and the workflows of the experimental protocols.

OTSSP167_Signaling_Pathway cluster_inhibition Inhibition cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome OTSSP167 OTSSP167 Hydrochloride MELK MELK OTSSP167->MELK Inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits mTOR mTOR OTSSP167->mTOR Inhibits NOTCH1 NOTCH1 OTSSP167->NOTCH1 Inhibits FOXM1 FOXM1 (Phosphorylation ↓) MELK->FOXM1 JNK JNK (Phosphorylation ↓) MAP2K7->JNK S6 S6 (Phosphorylation ↓) mTOR->S6 HES1 HES1 (Expression ↓) NOTCH1->HES1 CyclinB1_CDK1 Cyclin B1 / CDK1 (Expression ↓) FOXM1->CyclinB1_CDK1 Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CyclinB1_CDK1->CellCycleArrest CellCycleArrest->Apoptosis Caspase3 Cleaved Caspase-3 ↑ Apoptosis->Caspase3 PARP Cleaved PARP ↑ Caspase3->PARP

Caption: Signaling pathways inhibited by OTSSP167 leading to apoptosis.

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture treatment Treat with OTSSP167 (e.g., 15 nM, 48h) start->treatment harvest Harvest and Wash Cells treatment->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add FITC Annexin V and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

Caption: Experimental workflow for detecting apoptosis using Annexin V staining.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a range of cancer cell types. Its potent inhibition of MELK and other key survival pathways disrupts cell cycle progression and activates the apoptotic cascade. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OTSSP167. Further investigation into its in vivo efficacy and potential for combination therapies is warranted.

References

Methodological & Application

how to use OTSSP167 hydrochloride in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: OTSSP167 Hydrochloride in Cell Culture

Introduction

This compound is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 value of 0.41 nM in cell-free assays.[1][2][3] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer progression, stem cell maintenance, and mitotic regulation.[4][5] OTSSP167 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6]

Mechanism of Action

OTSSP167 exerts its anti-tumor effects primarily by inhibiting MELK. This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key mechanisms include:

  • Inhibition of AKT/mTOR Pathway : OTSSP167 treatment leads to a reduction in the phosphorylation of AKT (at Ser473) and its downstream targets like mTOR and S6 ribosomal protein, thereby suppressing a major cell survival and growth pathway.[6][7]

  • Suppression of FOXM1 Activity : The compound inhibits the phosphorylation and transcriptional activity of Forkhead box M1 (FOXM1), a key transcription factor involved in cell cycle progression and the self-renewal of cancer stem-like cells.[4][6]

  • Induction of G2/M Cell Cycle Arrest : By inhibiting MELK, OTSSP167 downregulates the expression of G2/M phase-related proteins such as Cyclin B1 and Cdc2, while upregulating p21, leading to cell cycle arrest at the G2/M checkpoint.[4][6]

  • Induction of Apoptosis : The culmination of cell cycle arrest and pathway inhibition leads to programmed cell death (apoptosis), evidenced by the cleavage of PARP and Caspase-3.[1][8][9]

  • Inhibition of MAP2K7-JNK Pathway : In some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 has also been shown to inhibit the MAP2K7-JNK pathway, contributing to its antileukemic effects.[9][10]

OTSSP167_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK AKT AKT MELK->AKT Activates FOXM1 FOXM1 MELK->FOXM1 Activates Cell_Cycle G2/M Progression (Cyclin B1, CDK1) MELK->Cell_Cycle Promotes Apoptosis Apoptosis MELK->Apoptosis Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation FOXM1->Proliferation Cell_Cycle->Proliferation

Caption: Simplified signaling pathway of OTSSP167 action.

Data Presentation: In Vitro Efficacy

This compound demonstrates potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, particularly in cell lines with high MELK expression.

Cell LineCancer TypeIC50 (nM)Assay TypeCitation(s)
A549Lung Cancer6.7CCK-8[1][11][12]
T47DBreast Cancer4.3CCK-8[1][11][12]
DU4475Breast Cancer2.3CCK-8[1][11][12]
22Rv1Prostate Cancer6.0CCK-8[1][11][12]
HT1197Bladder Cancer97CCK-8[1]
IMR-32Neuroblastoma17CCK-8[8]
LA-N-6Neuroblastoma (drug-resistant)334.8CCK-8[8]
KOPT-K1T-cell Acute Lymphoblastic Leukemia10 - 12Viability[9]
DND-41T-cell Acute Lymphoblastic Leukemia57Viability[9]

Experimental Protocols

1. Reagent Preparation and Storage

  • This compound Stock Solution :

    • This compound is soluble in DMSO.[1][12] To prepare a 10 mM stock solution, dissolve 5.24 mg of this compound (MW: 523.88 g/mol ) in 1 mL of high-quality, sterile DMSO.

    • Warm and sonicate if necessary to ensure complete dissolution.[1][12]

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Storage :

    • Store the powder at -20°C for up to 3 years.[1]

    • Store the DMSO stock solution at -80°C for up to 6 months.[1] Prepare fresh dilutions in cell culture medium immediately before use.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Plates Treatment 2. Treat with OTSSP167 (Dose-Response / Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Western Western Blot Treatment->Western Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50_Calc IC50 Calculation Viability->IC50_Calc Protein_Quant Protein Expression Quantification Western->Protein_Quant Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry

Caption: General experimental workflow for OTSSP167 studies.

2. Protocol: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol assesses the effect of OTSSP167 on cell proliferation and viability.

  • Materials :

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10³ to 6x10³ cells/well in 100 µL) and allow them to adhere overnight.[13][14]

    • Compound Treatment : Prepare serial dilutions of OTSSP167 in complete medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of OTSSP167. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[6][13]

    • Reagent Addition : Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C, until a color change is apparent.[15][16]

    • Measurement : If using MTT, add 100-150 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[15]

    • Data Acquisition : Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[13][17]

    • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

3. Protocol: Western Blotting

This protocol is used to detect changes in protein expression and phosphorylation levels following OTSSP167 treatment.

  • Materials :

    • 6-well plates or 10 cm dishes

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Procedure :

    • Cell Treatment and Lysis : Seed cells and treat with OTSSP167 for the desired time (e.g., 24 or 48 hours).[6][7] Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[18][19]

    • Protein Quantification : Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Sample Preparation : Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

    • Gel Electrophoresis : Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

    • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

    • Washing : Wash the membrane three times for 5-10 minutes each with TBST.[19]

    • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Detection : After further washes with TBST, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]

4. Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials :

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure :

    • Cell Treatment : Seed cells and treat with OTSSP167 for the desired time to induce apoptosis (e.g., 48 hours).[9]

    • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[22]

    • Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.[22]

    • Resuspension : Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[23]

    • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[22][23]

    • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

    • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[23] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[22]

Caption: Representative quadrants of an Annexin V/PI flow cytometry plot.

References

OTSSP167 Hydrochloride: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), in Western blot experiments. Detailed protocols, data interpretation guidelines, and visual representations of the associated signaling pathways and experimental workflow are presented to facilitate accurate and reproducible results.

Introduction

This compound is an orally bioavailable, small-molecule inhibitor of MELK with an IC50 of 0.41 nM.[1][2][3] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in tumorigenesis, cancer stem cell maintenance, and resistance to therapy.[4][5] OTSSP167 exerts its anti-neoplastic effects by inhibiting MELK, which in turn modulates downstream signaling pathways, leading to cell cycle arrest, apoptosis, and reduced cell proliferation.[4][5] Western blotting is a crucial technique to elucidate the mechanism of action of OTSSP167 by examining its effects on the expression and phosphorylation status of MELK and its downstream targets.

Key Signaling Pathways Affected by OTSSP167

OTSSP167 primarily targets the MELK signaling axis, which has significant crosstalk with other critical cellular pathways, including the AKT/mTOR and FOXM1 pathways. Inhibition of MELK by OTSSP167 has been shown to decrease the phosphorylation of key downstream effectors, ultimately impacting cell survival and proliferation.

OTSSP167_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade OTSSP167 OTSSP167 hydrochloride MELK MELK OTSSP167->MELK Inhibits AKT AKT MELK->AKT FOXM1 FOXM1 MELK->FOXM1 Phosphorylates Apoptosis Apoptosis (cleaved PARP) MELK->Apoptosis mTOR mTOR AKT->mTOR S6 p-S6 mTOR->S6 pFOXM1 p-FOXM1 CellCycle Cell Cycle Arrest (G2/M) pFOXM1->CellCycle

Caption: OTSSP167 inhibits MELK, affecting AKT/mTOR and FOXM1 pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various cell lines as reported in the literature. These values can serve as a starting point for designing Western blot experiments.

ParameterCell Line(s)Concentration/ValueDurationObserved Effects by Western BlotReference(s)
IC50 A549, T47D, DU4475, 22Rv16.7, 4.3, 2.3, 6.0 nM72 hNot specified for Western Blot[1][6]
IC50 T-ALL cell lines10-50 nMNot specifiedInhibition of p-JNK and p-ATF2[7][8]
Treatment U87 and LN229 (GBM)31.25 - 500 nM24 hReduced MELK, p-AKT, p-mTOR, p-S6[9][10][11]
Treatment T-ALL cell lines15 nM, 50 nM48 hReduced MELK, p-S6, HES1[7][8]
Treatment HGSOC cell lines100 nM48 hIncreased cleaved PARP-1[1]
Treatment JHH-DIPG-01, HSJD-DIPG-12, SF7761, HSJD-DIPG-0720 nM, 50 nM48 hReduced MELK, p-PPARγ[1]
Treatment Mitotic MDA-MB-468200 nM30 minNot specified[1]

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps involved in performing a Western blot experiment to analyze the effects of this compound.

Western_Blot_Workflow start Start: Seed Cells treatment Treat with OTSSP167 (and vehicle control) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification preparation Sample Preparation (Laemmli Buffer) quantification->preparation sds_page SDS-PAGE preparation->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition (CCD Imager or X-ray Film) detection->imaging analysis Data Analysis imaging->analysis

Caption: Workflow for Western blotting with OTSSP167 treatment.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound on target protein expression and phosphorylation.

Cell Culture and Treatment
  • Seed cells at an appropriate density to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., based on the table above) for the specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis
  • Place the cell culture dish on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[12][13]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]

    • RIPA Buffer Recipe (100 mL):

      • 50 mM Tris-HCl, pH 8.0

      • 150 mM NaCl

      • 1% NP-40 or Triton X-100

      • 0.5% sodium deoxycholate

      • 0.1% SDS

      • Add protease and phosphatase inhibitor cocktails immediately before use.

  • Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[13]

  • Agitate the lysate for 30 minutes at 4°C.[13]

  • Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay.[14][15]

  • Prepare a series of bovine serum albumin (BSA) standards to generate a standard curve.[15]

  • Add 10 µL of each standard and lysate sample to a 96-well plate in duplicate.[16]

  • Add 200 µL of the BCA working reagent to each well and mix.[15][16]

  • Incubate the plate at 37°C for 30 minutes.[15][16]

  • Measure the absorbance at 562 nm using a microplate reader.[15][16]

  • Calculate the protein concentration of the samples based on the standard curve.[15][16]

Sample Preparation for SDS-PAGE
  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add an equal volume of 2X Laemmli sample buffer to each lysate.

    • 2X Laemmli Sample Buffer Recipe:

      • 4% SDS

      • 20% glycerol

      • 10% 2-mercaptoethanol

      • 0.004% bromophenol blue

      • 0.125 M Tris-HCl, pH 6.8

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]

  • Centrifuge the samples briefly to pellet any precipitates.

SDS-PAGE and Protein Transfer
  • Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.[12]

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[13][18]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][19]

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[20]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[20]

    • Recommended primary antibodies for OTSSP167 studies include: anti-MELK, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6, anti-S6, anti-phospho-FOXM1, anti-FOXM1, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Wash the membrane three times for 5-10 minutes each with TBST.[20]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[21]

  • Wash the membrane three times for 5-10 minutes each with TBST.[21]

Detection and Imaging
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.[19][22]

  • Incubate the membrane with the substrate for 1-5 minutes.[23]

  • Drain the excess substrate and wrap the membrane in plastic wrap.[20]

  • Expose the membrane to X-ray film or capture the signal using a CCD-based imaging system.[21][23]

Conclusion

This guide provides a comprehensive framework for investigating the effects of this compound using Western blot analysis. By following the detailed protocols and utilizing the provided information on signaling pathways and effective concentrations, researchers can generate reliable and insightful data to further understand the mechanism of action of this promising anti-cancer agent.

References

Application Notes and Protocols for In Vivo Administration of OTSSP167 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem-like cells.[1] In recent years, OTSSP167 has demonstrated significant anti-tumor activity in a variety of preclinical mouse models, highlighting its potential as a therapeutic agent for human cancers.[2][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action

OTSSP167 primarily exerts its anti-cancer effects by inhibiting the kinase activity of MELK.[4][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and stemness. The primary signaling cascade affected is the MELK-FOXM1 axis, which plays a vital role in tumorigenicity and metastasis.[6] Additionally, OTSSP167 has been shown to impact other critical pathways, including the AKT, mTOR, and NOTCH1 signaling pathways, and has off-target effects on kinases such as MAP2K7 and Aurora B.[3][6][7]

Signaling Pathway of OTSSP167 Action

OTSSP167_Signaling_Pathway OTSSP167 Signaling Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK inhibits NOTCH1 NOTCH1 OTSSP167->NOTCH1 inhibits MAP2K7 MAP2K7 (off-target) OTSSP167->MAP2K7 inhibits AuroraB Aurora B (off-target) OTSSP167->AuroraB inhibits FOXM1 FOXM1 MELK->FOXM1 activates AKT AKT MELK->AKT activates Proliferation Cell Proliferation FOXM1->Proliferation Stemness Cancer Stemness FOXM1->Stemness mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival NOTCH1->Survival

Caption: Mechanism of OTSSP167 via inhibition of MELK and other signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and efficacy of this compound in various mouse xenograft models.

Table 1: OTSSP167 Efficacy in Solid Tumor Xenograft Models

Cancer TypeMouse ModelCell LineDosage and RouteTreatment ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Breast CancerNude MiceMDA-MB-23120 mg/kg, IVOnce every two days for 14 days73% TGI[2][4]
Breast CancerNude MiceMDA-MB-23110 mg/kg, OralOnce a day for 14 days72% TGI[2][4]
Lung CancerNude MiceA5491, 5, 10 mg/kg, IVOnce a day for 14 days51%, 91%, 108% TGI respectively[2]
Lung CancerNude MiceA5495, 10 mg/kg, OralOnce a day for 14 days95%, 124% TGI respectively[2]
Prostate CancerNude MiceDU14510 mg/kg, OralOnce a day for 14 days106% TGI[2]
Pancreatic CancerNude MiceMIAPaCa-210 mg/kg, OralOnce a day for 14 days87% TGI[2]
GlioblastomaMiceU871 µM or 2 µM in 5 µL, IntratumoralOnce a week for 4 weeksSuppressed tumor growth and increased survival[8]

Table 2: OTSSP167 Efficacy in Hematological Malignancy Xenograft Models

Cancer TypeMouse ModelCell Line / PDXDosage and RouteTreatment ScheduleOutcomeReference
T-cell ALLNSG MiceKOPT-K110 mg/kg, IPDaily (Monday-Friday)Delayed spread of leukemic cells and prolonged survival[7]
T-cell ALLNSG MicePatient-Derived Xenograft10 mg/kg, IPDailyControlled leukemia burden and prolonged survival[7][9]
B-cell LymphomaBalb/c MiceA2010 mg/kg, IPDailyReduced tumor growth and prolonged survival[6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Corn oil

  • 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

Formulation for Oral and Intravenous Administration: [10][11] A commonly used vehicle for oral and intravenous administration consists of a multi-component solvent system to ensure solubility.

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • To prepare the final formulation, add the following solvents sequentially, ensuring the solution is clear after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex or use sonication to aid dissolution. The final solution should be clear.

Alternative Formulations:

  • For Intraperitoneal Injection: 10% DMSO and 90% (20% SBE-β-CD in saline).[7][11]

  • For Oral Gavage (Suspension): 10% DMSO in 90% corn oil.[11]

  • For Intratumoral Injection: Dissolve in 1% DMSO in PBS to a final concentration of 1 µM or 2 µM.[8]

Xenograft Mouse Model Establishment

Materials:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

Protocol:

  • Culture cancer cells to 70-80% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio).

  • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • For patient-derived xenografts (PDX), leukemic blasts are transplanted into NSG mice (0.5-1.0 × 10^6 cells per mouse).[7]

  • Monitor tumor growth regularly using calipers. Treatment is typically initiated when tumors reach a palpable size (e.g., ~100 mm³).[2]

In Vivo Administration of OTSSP167

General Workflow:

InVivo_Workflow General In Vivo Experimental Workflow Xenograft Establish Xenograft Model TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer OTSSP167 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: A generalized workflow for in vivo OTSSP167 efficacy studies.

Administration Routes:

  • Oral Gavage: Administer the prepared OTSSP167 solution or suspension directly into the stomach using a gavage needle.

  • Intravenous (IV) Injection: Inject the OTSSP167 solution into the tail vein.

  • Intraperitoneal (IP) Injection: Inject the OTSSP167 solution into the peritoneal cavity.

  • Intratumoral (IT) Injection: Inject a small volume of the OTSSP167 solution directly into the tumor mass.[8]

Monitoring and Endpoint Analysis

Monitoring:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice to assess toxicity.[2][6]

  • For leukemia models, monitor peripheral blood for human CD45+ cells via flow cytometry.[7]

Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Tumor tissue can be used for:

    • Western Blotting: To assess the expression of MELK and downstream targets like phosphorylated FOXM1 and AKT.[1][6]

    • Immunohistochemistry (IHC): To examine the expression of proliferation markers (e.g., Ki67) and signaling proteins.[8]

  • For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity).

Conclusion

This compound has demonstrated robust anti-tumor efficacy across a range of preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this promising MELK inhibitor. Careful consideration of the appropriate mouse model, formulation, and administration route is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for OTSSP167 Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent, orally bioavailable, and ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 0.41 nM.[1][2][3][4][5] MELK is a key regulator of cancer cell proliferation, stem cell maintenance, and mitotic progression, making OTSSP167 a compound of significant interest in oncology research.[6][7] It has demonstrated anti-tumor activity in various cancer cell lines and xenograft models, including breast, lung, prostate, and pancreatic cancers.[3][7][8] These notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experiments.

Chemical Properties

PropertyValue
Chemical Name 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethan-1-one, monohydrochloride[8]
Molecular Formula C25H29Cl3N4O2[9]
Molecular Weight 523.88 g/mol [1][10][11]
CAS Number 1431698-10-0[1][8][10]
Appearance Crystalline solid[8]

Solubility Data

The solubility of this compound can vary slightly between batches. It is recommended to use freshly opened solvents, particularly for DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3] Sonication may be required to fully dissolve the compound.[2][12]

SolventSolubility
DMSO ≥ 30 mg/mL[8]
DMF 10 mg/mL[8]
Ethanol 1 mg/mL[8]
Water 7.14 mg/mL (requires sonication)[2]
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL[8]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 523.88 g/mol = 5.24 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial. For 5.24 mg of powder, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C or -80°C.[2][13]

Stability and Storage
  • Powder: The solid form of this compound is stable for at least 4 years when stored at -20°C.[8]

  • Stock Solutions: Solutions in DMSO can be stored at -20°C for up to 1 year, or at -80°C for up to 2 years.[2] It is recommended to prepare fresh solutions for optimal activity, as some sources suggest that solutions are unstable.[1] Avoid multiple freeze-thaw cycles.[13]

Signaling Pathway

OTSSP167 is a potent inhibitor of MELK, a kinase involved in cell cycle progression and the maintenance of cancer stem cells. Inhibition of MELK by OTSSP167 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway affected by OTSSP167.

OTSSP167_Pathway Simplified Signaling Pathway of OTSSP167 Action cluster_0 Cell Cycle Regulation cluster_1 Other Affected Pathways MELK MELK FoxM1 FoxM1 MELK->FoxM1 phosphorylates CyclinB1_CDK1 Cyclin B1 / CDK1 FoxM1->CyclinB1_CDK1 activates G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest promotes progression AKT AKT Apoptosis Apoptosis AKT->Apoptosis inhibits ERK1_2 ERK1/2 ERK1_2->Apoptosis inhibits p53 p53 p21 p21 p53->p21 activates p53->Apoptosis induces p21->G2M_Arrest induces OTSSP167 OTSSP167 OTSSP167->MELK inhibits OTSSP167->AKT reduces phosphorylation OTSSP167->ERK1_2 reduces phosphorylation OTSSP167->p53 upregulates

Caption: OTSSP167 inhibits MELK, leading to G2/M arrest and apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for utilizing this compound in cell-based assays.

Experimental_Workflow General Workflow for In Vitro Experiments prep Prepare 10 mM Stock (DMSO) dilute Prepare Working Solutions (Cell Culture Medium) prep->dilute treat Treat Cells with OTSSP167 dilute->treat plate Plate Cells plate->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Downstream Assays (e.g., Viability, Apoptosis, Western Blot) incubate->assay

Caption: Workflow for cell-based assays using OTSSP167.

Cautions and Key Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.

  • Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to ensure maximum solubility.

  • Solution Stability: While stock solutions can be stored, it is best practice to prepare fresh dilutions in culture medium for each experiment. Some sources indicate that aqueous solutions are unstable.[1]

  • Off-Target Effects: Be aware that at higher concentrations, OTSSP167 may exhibit off-target effects on other kinases such as Aurora B, BUB1, Haspin, and MAP2K7.[14][15][16]

  • For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use.[8][9]

References

Application Notes and Protocols for OTSSP167 Hydrochloride in MELK Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is implicated in tumor progression and maintenance of cancer stem cells.[1][2][3][4] This makes MELK a compelling target for anticancer drug development. OTSSP167 hydrochloride is a potent, ATP-competitive inhibitor of MELK with significant antitumor activity.[2][5] These application notes provide detailed protocols for determining the inhibitory activity of this compound against MELK using an in vitro kinase assay.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency against MELK, with a reported half-maximal inhibitory concentration (IC50) of 0.41 nM in cell-free assays.[2][5][6][7][8] It has been shown to suppress the growth of various cancer cell lines in vitro and inhibit tumor growth in xenograft models.[2][5][6] The mechanism of action involves the inhibition of MELK's kinase activity, which in turn affects downstream signaling pathways crucial for cancer cell proliferation and survival.[2][6]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized across various platforms. Below is a summary of its potency.

Target/Cell LineAssay TypeIC50 Value (nM)
MELK (cell-free) Kinase Assay 0.41 [2][5][6][7]
A549 (Lung Cancer)Cell Proliferation6.7[2][5][6]
T47D (Breast Cancer)Cell Proliferation4.3[2][5][6]
DU4475 (Breast Cancer)Cell Proliferation2.3[2][5][6]
22Rv1 (Prostate Cancer)Cell Proliferation6.0[2][5][6]
HT1197 (Bladder Cancer)Cell Proliferation97[5]

MELK Signaling Pathway

MELK is involved in several signaling pathways that regulate cell cycle progression, apoptosis, and stem cell renewal.[1][4][9] It has been shown to phosphorylate a number of substrates, including PSMA1, DBNL, and FOXM1, thereby influencing their activity and downstream cellular processes.[2][6] The diagram below illustrates a simplified representation of the MELK signaling pathway.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors MELK MELK Growth_Factors->MELK Activates Stress_Signals Stress Signals Stress_Signals->MELK Activates PSMA1 PSMA1 MELK->PSMA1 Phosphorylates DBNL DBNL MELK->DBNL Phosphorylates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates Apoptosis Apoptosis Inhibition MELK->Apoptosis Stemness Cancer Stem Cell Maintenance PSMA1->Stemness DBNL->Stemness Cell_Cycle Cell Cycle Progression FOXM1->Cell_Cycle OTSSP167 OTSSP167 OTSSP167->MELK Inhibits

Caption: Simplified MELK signaling pathway and the inhibitory action of OTSSP167.

Experimental Protocols

Two common methods for assessing MELK kinase activity and its inhibition by OTSSP167 are the radiometric [γ-³²P]ATP kinase assay and the luminescence-based ADP-Glo™ kinase assay.

Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human MELK enzyme

  • MELK substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • This compound

  • Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM DTT, 40 mM NaF, 0.1 mM EGTA

  • ATP solution (cold)

  • [γ-³²P]ATP

  • SDS sample buffer

  • SDS-PAGE apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a microcentrifuge tube, combine 0.4 µg of recombinant MELK protein with 5 µg of substrate in 20 µL of kinase buffer.[6]

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture. The final concentration of OTSSP167 can be set to 10 nM for a single-point inhibition assay.[6]

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.[6]

  • Incubate the reaction for 30 minutes at 30°C.[6]

  • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[6]

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensity to determine the extent of inhibition.

Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-based)

This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

Materials:

  • Recombinant human MELK enzyme (e.g., from Promega or SignalChem)

  • MELK substrate: ZIPtide (KKLNRTLSFAEPG) is a suitable substrate.[3]

  • This compound

  • Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • DTT (10 mM stock)

  • ATP (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition A Prepare serial dilution of OTSSP167 in DMSO C Dispense OTSSP167/DMSO into assay plate A->C B Prepare Kinase Reaction Mix: - Recombinant MELK - ZIPtide Substrate - Kinase Buffer + DTT D Add Kinase Reaction Mix B->D C->D E Initiate reaction by adding ATP D->E F Incubate at RT for 60 min E->F G Add ADP-Glo™ Reagent F->G H Incubate at RT for 40 min G->H I Add Kinase Detection Reagent H->I J Incubate at RT for 30-60 min I->J K Read luminescence J->K

Caption: Experimental workflow for the ADP-Glo™ MELK kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction Setup (in a 384-well plate, 5 µL reaction volume):

    • Add 1 µL of the diluted OTSSP167 or DMSO (vehicle control) to the wells.

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the optimal concentration of recombinant MELK and ZIPtide substrate (concentrations to be determined empirically, but a starting point could be 5-20 ng/µL for MELK and 100 µM for ZIPtide).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer (e.g., 20 µM for a final concentration of 10 µM).

    • Initiate the kinase reaction by adding 1.5 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known potent MELK inhibitor (or no kinase) as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the OTSSP167 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly potent inhibitor of MELK kinase. The protocols provided herein offer robust methods for characterizing its inhibitory activity. The luminescence-based ADP-Glo™ assay is a high-throughput, non-radioactive alternative to the traditional radiometric assay, suitable for screening and IC50 determination in a drug discovery setting. These application notes serve as a comprehensive guide for researchers investigating MELK inhibitors.

References

Application Notes and Protocols: Utilizing OTSSP167 Hydrochloride in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in cancer stem cell maintenance and proliferation.[1][2][3] Preclinical studies have demonstrated the anti-tumor efficacy of OTSSP167 as a single agent.[1] Emerging evidence now points towards a significant synergistic potential when OTSSP167 is used in combination with conventional chemotherapy agents. This document provides detailed application notes and protocols for researchers investigating the combination of OTSSP167 with chemotherapy, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables summarize the in vitro efficacy of OTSSP167 as a single agent and its synergistic effects when combined with standard chemotherapeutic drugs in various cancer cell lines.

Table 1: Single-Agent In Vitro Activity of OTSSP167

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer6.7[1]
T47DBreast Cancer4.3[1]
DU4475Breast Cancer2.3[1]
22Rv1Prostate Cancer6.0[1]
KOPT-K1T-cell Acute Lymphoblastic Leukemia10-50[1]
MOLT-3T-cell Acute Lymphoblastic Leukemia10-50[1]
RPMI-8402T-cell Acute Lymphoblastic Leukemia10-50[1]
RI-1Diffuse Large B-cell Lymphoma~6[4]
SU-DHL-6Diffuse Large B-cell Lymphoma~30[4]

Table 2: Synergistic Combinations of OTSSP167 with Chemotherapy in T-cell Acute Lymphoblastic Leukemia (T-ALL)

Chemotherapeutic AgentT-ALL Cell Line(s)Observed EffectReference
DexamethasoneP12-Ichikawa, KOPTK-1Synergistic[1]
L-asparaginaseKOPTK-1Synergistic[1]
VincristineKOPTK-1Synergistic[1]
EtoposideMOLT-3Synergistic[1]
Multi-drug (Vincristine, L-asparaginase, Dexamethasone)KOPTK-1Strong Synergism[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by OTSSP167 and provide a general workflow for investigating its combination with chemotherapy.

OTSSP167_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream_melk MELK Downstream Effects cluster_downstream_map2k7 MAP2K7 Downstream Effects OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits mTOR mTOR Pathway OTSSP167->mTOR Inhibits NOTCH1 NOTCH1 Pathway OTSSP167->NOTCH1 Inhibits AKT AKT Pathway OTSSP167->AKT Inhibits PSMA1 PSMA1 Phosphorylation MELK->PSMA1 DBNL DBNL Phosphorylation MELK->DBNL FOXM1 FOXM1 Phosphorylation MELK->FOXM1 JNK JNK Phosphorylation MAP2K7->JNK Stem_Cell_Maintenance Stem Cell Maintenance PSMA1->Stem_Cell_Maintenance DBNL->Stem_Cell_Maintenance Cell_Proliferation Cell Proliferation FOXM1->Cell_Proliferation ATF2 ATF2 Phosphorylation JNK->ATF2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) JNK->Cell_Cycle_Arrest Apoptosis Apoptosis ATF2->Apoptosis

Caption: OTSSP167 inhibits MELK and other kinases like MAP2K7, affecting multiple downstream pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Select Cancer Cell Lines ic50 Determine IC50 of Single Agents (OTSSP167 & Chemotherapy) start_vitro->ic50 combo_design Design Combination Matrix (Constant Ratio) ic50->combo_design viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) combo_design->viability_assay synergy_analysis Analyze for Synergy (e.g., CompuSyn, Combenefit) viability_assay->synergy_analysis mechanism_studies Mechanism of Action Studies synergy_analysis->mechanism_studies western_blot Western Blot (Signaling Pathways) mechanism_studies->western_blot apoptosis_assay Apoptosis Assay (Annexin V Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) mechanism_studies->cell_cycle_analysis start_vivo Establish Xenograft Model treatment_groups Randomize into Treatment Groups: - Vehicle - OTSSP167 - Chemotherapy - Combination start_vivo->treatment_groups drug_administration Administer Treatment (e.g., i.p., i.v., oral) treatment_groups->drug_administration monitor_tumor Monitor Tumor Growth & Body Weight drug_administration->monitor_tumor survival_analysis Survival Analysis monitor_tumor->survival_analysis end_vivo Endpoint Analysis: Tumor tissue for IHC/Western survival_analysis->end_vivo

Caption: A general workflow for evaluating OTSSP167 in combination with chemotherapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of OTSSP167 and a chemotherapeutic agent, and to assess for synergy.

Materials:

  • Cancer cell line of interest (e.g., KOPT-K1 for T-ALL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Chemotherapeutic agent (e.g., Dexamethasone)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn or Combenefit)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere or stabilize overnight.[1]

  • Drug Preparation:

    • Prepare stock solutions of OTSSP167 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each agent to determine the IC50.

    • For combination studies, prepare a matrix of concentrations at a constant ratio based on the individual IC50 values.

  • Treatment:

    • Treat cells with the single agents and the combination matrix. Include a vehicle-only control.

    • Incubate the plate for 48-72 hours, depending on the cell line and agents.[4]

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each single agent using non-linear regression.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the molecular mechanisms underlying the synergistic effects of the combination therapy.

Materials:

  • 6-well cell culture plates

  • This compound and chemotherapeutic agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-cleaved PARP, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with OTSSP167, the chemotherapeutic agent, and the combination at predetermined concentrations and time points (e.g., 24-48 hours).[4]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer and collect the protein lysates.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.

Protocol 3: In Vivo Xenograft Mouse Model Study

This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., NSG mice for T-ALL patient-derived xenografts)[1]

  • Cancer cells

  • OTSSP167 and chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

Procedure:

  • Tumor Implantation:

    • Inject cancer cells subcutaneously or intravenously into the mice. For T-ALL models, inject leukemic blasts and monitor for engraftment via flow cytometry for human CD45+ cells in peripheral blood.[1]

  • Randomization and Treatment:

    • When tumors are established or leukemic burden reaches a certain threshold, randomize mice into treatment groups (Vehicle, OTSSP167 alone, Chemotherapy alone, Combination).

    • Administer treatments according to a predetermined schedule. For example, daily intraperitoneal administration of 10 mg/kg OTSSP167.[1]

  • Monitoring:

    • Measure tumor volume with calipers regularly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • For leukemia models, monitor leukemic burden in blood, bone marrow, and spleen.[1]

  • Endpoint and Analysis:

    • Continue treatment for a defined period or until a humane endpoint is reached.

    • Perform a survival analysis.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

The combination of this compound with standard chemotherapy presents a promising therapeutic strategy. The provided protocols offer a framework for the preclinical evaluation of these combinations. Researchers should optimize these protocols based on their specific cancer models and experimental goals. Rigorous assessment of synergy and a thorough investigation of the underlying molecular mechanisms are crucial for the successful translation of these findings into clinical applications.

References

Application Notes and Protocols for Flow Cytometry Analysis Following OTSSP167 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2][3] OTSSP167 has demonstrated significant anti-tumor activity in various cancer models by inducing apoptosis and cell cycle arrest.[4][5][6][7] Flow cytometry is an indispensable tool for quantifying these cellular responses.

This compound: Mechanism of Action

OTSSP167 is an ATP-competitive inhibitor of MELK, a serine/threonine kinase overexpressed in numerous cancers and implicated in tumor progression and maintenance of cancer stem cells.[5][8][9] By inhibiting MELK, OTSSP167 disrupts key signaling pathways involved in cell proliferation, survival, and mitosis.[5][8] Notably, OTSSP167 has also been shown to inhibit the MAP2K7-JNK pathway.[4][10][11] The downstream consequences of OTSSP167 treatment include the induction of G2/M cell cycle arrest and apoptosis.[4][5][8][10][11]

Data Presentation: Efficacy of OTSSP167 in Cancer Cell Lines

The following tables summarize the in vitro efficacy of OTSSP167 across various cancer cell lines.

Table 1: IC50 Values of OTSSP167 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer6.7[1][2]
T47DBreast Cancer4.3[1][2]
DU4475Breast Cancer2.3[1][2]
22Rv1Prostate Cancer6.0[1][2]
KOPT-K1T-cell Acute Lymphoblastic Leukemia~15
ALL-SILT-cell Acute Lymphoblastic Leukemia~15
IMR-32Neuroblastoma17[7]
LA-N-6Neuroblastoma334.8[7]

Table 2: Induction of Apoptosis by OTSSP167 in T-ALL Cell Lines (15 nM, 48 hours)

Cell Line% of Annexin V Positive Cells (Control)% of Annexin V Positive Cells (OTSSP167)
KOPT-K1~5%~40%[4]
ALL-SIL~5%~35%[4]

Table 3: Induction of G2/M Cell Cycle Arrest by OTSSP167 in T-ALL Cell Lines (15 nM, 48 hours)

Cell Line% of Cells in G2/M (Control)% of Cells in G2/M (OTSSP167)
KOPT-K1~15%~45%[4]
ALL-SIL~20%~50%[4]

Experimental Protocols

Detailed methodologies for key flow cytometry-based experiments are provided below.

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[12]

  • FITC Annexin V

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometry tubes

  • Micropipettes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).[4]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of FITC Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[12][16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[12]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[12]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[12]

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol[15]

  • Propidium Iodide (PI) Staining Solution (containing RNase A)[15]

  • Flow cytometry tubes

  • Micropipettes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound as described in Protocol 1.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells with cold PBS, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes.[15] Cells can be stored at 4°C for several weeks after fixation.[15]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[15]

  • Staining: Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.[15]

  • Incubation: Incubate for 5-10 minutes at room temperature.[15]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[15]

Data Interpretation: The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.

Visualizations

OTSSP167_Workflow cluster_setup Experimental Setup cluster_flow Flow Cytometry Analysis cluster_data Data Acquisition & Interpretation cell_culture Cell Culture (e.g., T-ALL cell lines) treatment Treatment with This compound cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle control->apoptosis control->cell_cycle flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer analysis Data Analysis (Quantification of Apoptosis & Cell Cycle Phases) flow_cytometer->analysis

Caption: Experimental workflow for flow cytometry analysis.

OTSSP167_Signaling_Pathway cluster_melk MELK Pathway cluster_mapk MAPK Pathway cluster_akt AKT Pathway cluster_outcome Cellular Outcomes OTSSP167 OTSSP167 Hydrochloride MELK MELK OTSSP167->MELK inhibition MAP2K7 MAP2K7 OTSSP167->MAP2K7 inhibition AKT p-AKT OTSSP167->AKT inhibition FOXM1 FOXM1 MELK->FOXM1 activation CyclinB1_CDK1 Cyclin B1 / CDK1 MELK->CyclinB1_CDK1 activation p53_p21 p53 / p21 MELK->p53_p21 inhibition G2M_arrest G2/M Cell Cycle Arrest FOXM1->G2M_arrest promotion CyclinB1_CDK1->G2M_arrest regulation p53_p21->G2M_arrest induction JNK JNK MAP2K7->JNK activation ATF2 ATF2 JNK->ATF2 activation Apoptosis Apoptosis ATF2->Apoptosis induction mTOR p-mTOR AKT->mTOR activation mTOR->Apoptosis inhibition G2M_arrest->Apoptosis

Caption: OTSSP167 signaling pathways.

References

Assessing the In Vivo Efficacy of OTSSP167 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vivo efficacy of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The following protocols and data summaries are compiled from preclinical studies across various cancer models, offering a framework for designing and executing robust in vivo experiments.

Introduction

This compound is a small molecule inhibitor targeting MELK, a serine/threonine kinase overexpressed in a multitude of human cancers and implicated in cancer stem cell maintenance, proliferation, and survival.[1] In vivo assessment is a critical step in the preclinical development of OTSSP167, providing essential data on its anti-tumor activity, pharmacodynamics, and tolerability in a whole-organism context. The most common in vivo models for evaluating the efficacy of OTSSP167 are cell line-derived and patient-derived xenografts in immunodeficient mice.

Signaling Pathways and Mechanism of Action

OTSSP167 exerts its anti-cancer effects primarily through the inhibition of MELK kinase activity.[2] This leads to the disruption of several downstream signaling pathways crucial for tumor progression.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MELK Inhibition by OTSSP167 cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases MELK MELK Receptor Tyrosine Kinases->MELK OTSSP167 OTSSP167 OTSSP167->MELK AKT AKT FOXM1 FOXM1 MAP2K7 MAP2K7 JNK JNK PSMA1 PSMA1 DBNL DBNL CellCycle Cell Cycle Progression (G2/M Arrest) Apoptosis Apoptosis Stemness Cancer Stem Cell Maintenance Proliferation Cell Proliferation

Quantitative Data Summary of In Vivo Efficacy

The following tables summarize the anti-tumor efficacy of OTSSP167 across various cancer xenograft models as reported in preclinical studies.

Table 1: Efficacy of OTSSP167 in Solid Tumor Xenograft Models

Cancer TypeCell LineMouse ModelOTSSP167 Dose & RouteTreatment DurationOutcomeReference
Triple-Negative Breast CancerMDA-MB-231Nude20 mg/kg, IV, every 2 days14 days73% Tumor Growth Inhibition (TGI)[3][4]
Triple-Negative Breast CancerMDA-MB-231Nude10 mg/kg, Oral, daily14 days72% TGI[3][4]
Lung CancerA549Nude1, 5, 10 mg/kg, Oral, daily14 days51%, 91%, 108% TGI, respectively[2][3]
Prostate CancerDU145NudeNot specified14 daysSignificant tumor growth suppression[3]
Pancreatic CancerMIAPaCa-2NudeNot specified14 daysSignificant tumor growth suppression[3]
Glioblastoma--Not specified-Prolonged survival and inhibited tumor growth[5]
Adrenocortical Carcinoma (PDX)CU-ACC1, CU-ACC9-10 mg/kg18-28 days>80% TGI[6]
B-cell LymphomaA20Balb/c10 mg/kgNot specifiedReduced tumor growth and prolonged survival[7]

Table 2: Efficacy of OTSSP167 in Hematological Malignancy Xenograft Models

Cancer TypeCell Line/ModelMouse ModelOTSSP167 Dose & RouteTreatment DurationOutcomeReference
T-cell Acute Lymphoblastic LeukemiaKOPT-K1NSG10 mg/kg, IP, daily21 daysSignificant delay in leukemic cell spread, prolonged survival[8]
T-cell Acute Lymphoblastic Leukemia (PDX)3 patient-derived xenograftsNSG10 mg/kgNot specifiedControlled leukemia burden in blood, bone marrow, and spleen; prolonged survival[8][9]

Experimental Protocols

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture & Preparation Tumor_Implantation 3. Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Drug_Administration 6. OTSSP167 Administration Randomization->Drug_Administration Monitoring 7. Monitoring (Tumor Size, Body Weight) Drug_Administration->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia End of Study Data_Analysis 9. Data Analysis (TGI, Survival) Euthanasia->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Optional) Euthanasia->PD_Analysis

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors

This protocol outlines the establishment of a subcutaneous xenograft model to assess the efficacy of OTSSP167 against solid tumors.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel (optional, can enhance tumor take-rate)

  • This compound

  • Vehicle for OTSSP167 formulation (e.g., 10% DMSO and 90% SBE-β-CD for intraperitoneal injection)[8]

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation:

    • Culture cancer cells under standard conditions to ~80-90% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer OTSSP167 or vehicle to the respective groups via the chosen route (e.g., oral gavage, intravenous, or intraperitoneal injection) and schedule (e.g., daily, every other day).[3][8]

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • At the end of the treatment period (e.g., 14-28 days), euthanize the mice.[3]

    • Excise the tumors and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Studies (Optional):

    • For survival studies, continue monitoring the animals until a pre-defined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).

    • Analyze survival data using Kaplan-Meier curves.[7]

Protocol 2: Orthotopic and Patient-Derived Xenograft (PDX) Models

For a more clinically relevant assessment, orthotopic or PDX models can be utilized.

  • Orthotopic Models: Involve implanting tumor cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer). This provides a more representative tumor microenvironment.

  • PDX Models: Involve the direct engraftment of patient tumor tissue into immunodeficient mice. These models are known to better recapitulate the heterogeneity and drug response of the original patient's tumor.[10]

The general workflow for these models is similar to the subcutaneous model, with the primary difference being the implantation procedure, which is more technically demanding and specific to the tumor type.

Protocol 3: Systemic Leukemia Model

This protocol is for evaluating OTSSP167 in a disseminated leukemia model.

Materials:

  • Leukemia cell line expressing a reporter gene (e.g., KOPT-K1-luciferase)[8]

  • NSG mice

  • Bioluminescence imaging system (e.g., IVIS)

  • Luciferin (B1168401) substrate

Procedure:

  • Cell Injection:

    • Intravenously inject leukemia cells (e.g., 2.5 x 10^5 KOPT-K1-luciferase cells) into the tail vein of NSG mice.[8]

  • Monitoring Leukemia Progression:

    • Monitor the progression of leukemia weekly using bioluminescence imaging.

    • Anesthetize the mice and intraperitoneally inject the luciferin substrate.

    • Image the mice to quantify the total bioluminescence signal, which correlates with leukemia burden.

  • Treatment and Efficacy Assessment:

    • Once a detectable leukemia burden is established, randomize mice into treatment and control groups.

    • Administer OTSSP167 or vehicle as described in Protocol 1.

    • Continue weekly bioluminescence imaging to assess the effect of the treatment on leukemia progression.

    • Monitor survival as the primary endpoint.[8]

Pharmacodynamic and Biomarker Analysis

To confirm the mechanism of action of OTSSP167 in vivo, pharmacodynamic studies can be performed.

  • Western Blotting: At the end of the efficacy study, tumor tissues can be collected and flash-frozen. Protein lysates can be analyzed by Western blot to assess the phosphorylation status of MELK and its downstream targets (e.g., p-AKT, p-FOXM1).[5][11]

  • Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to visualize the effects of OTSSP167 on these cellular processes.

Conclusion

This compound has demonstrated significant anti-tumor efficacy in a wide range of preclinical in vivo cancer models. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this promising MELK inhibitor. Careful selection of the animal model, administration route, and endpoint analysis is crucial for obtaining robust and clinically relevant data.

References

OTSSP167 Hydrochloride: Application Notes and Protocols for Patient-Derived Xenograft (PDX) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of human cancers and implicated in cancer cell proliferation, maintenance of cancer stem cells, and tumorigenesis.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of novel anti-cancer agents due to their ability to retain the histological and genetic characteristics of the original tumor.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

OTSSP167 is an ATP-competitive inhibitor of MELK.[6] Inhibition of MELK by OTSSP167 leads to the dephosphorylation of its downstream targets, which can include the transcription factor FOXM1 and the proteasome subunit PSMA1.[6] This disruption of the MELK signaling pathway ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][6]

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia10-50

Data from a panel of T-ALL cell lines.[7]

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX ModelCancer TypeTreatment RegimenEfficacyReference
T-ALL PDX (n=3)T-cell Acute Lymphoblastic Leukemia10 mg/kg, intraperitoneal, dailyControlled leukemia burden in blood, bone marrow, and spleen; prolonged survival[7]
CU-ACC1Adrenocortical CarcinomaNot specified4-fold inhibition in tumor growth[8]
CU-ACC9Adrenocortical CarcinomaNot specified2.2-fold inhibition in tumor growth[8]

Signaling Pathway and Experimental Workflow Diagrams

MELK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Activators MELK MELK Receptor->MELK Activation FOXM1 FOXM1 MELK->FOXM1 Phosphorylation PSMA1 PSMA1 MELK->PSMA1 Phosphorylation Proliferation Cell Proliferation FOXM1->Proliferation Transcription Apoptosis Apoptosis Inhibition PSMA1->Apoptosis OTSSP167 OTSSP167 OTSSP167->MELK Inhibition

PDX_Experimental_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis PatientTumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation Engraftment Tumor Engraftment & Growth Implantation->Engraftment Randomization Randomization of Mice Engraftment->Randomization TreatmentGroup OTSSP167 Treatment Randomization->TreatmentGroup ControlGroup Vehicle Control Randomization->ControlGroup TumorMeasurement Tumor Volume Measurement TreatmentGroup->TumorMeasurement BiomarkerAnalysis Biomarker Analysis TreatmentGroup->BiomarkerAnalysis ControlGroup->TumorMeasurement ControlGroup->BiomarkerAnalysis DataAnalysis Data Analysis & Reporting TumorMeasurement->DataAnalysis BiomarkerAnalysis->DataAnalysis

Logical_Relationship cluster_design Experimental Design cluster_outcomes Primary and Secondary Outcomes Hypothesis Hypothesis: OTSSP167 inhibits tumor growth in PDX models PDX_Models Establishment of Solid Tumor PDX Models Hypothesis->PDX_Models Treatment_Arms Treatment (OTSSP167) vs. Control (Vehicle) Hypothesis->Treatment_Arms Primary_Outcome Primary Outcome: Tumor Growth Inhibition (TGI) PDX_Models->Primary_Outcome Secondary_Outcomes Secondary Outcomes: Biomarker Modulation (p-FOXM1, etc.) Survival Analysis PDX_Models->Secondary_Outcomes Treatment_Arms->Primary_Outcome Treatment_Arms->Secondary_Outcomes Conclusion Conclusion: Efficacy of OTSSP167 in specific PDX models Primary_Outcome->Conclusion Secondary_Outcomes->Conclusion

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps, sutures/clips)

  • Anesthesia

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue directly from surgery or biopsy and transport it to the laboratory on ice in a sterile collection medium.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS. Carefully remove any non-tumorous tissue.

  • Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to enhance engraftment.

    • Place a single tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical sutures or clips.

  • Monitoring: Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.

  • Passaging: Once the tumor reaches approximately 1-1.5 cm³ in volume, the mouse is euthanized, and the tumor is sterilely excised. The tumor can then be re-fragmented and passaged to subsequent cohorts of mice for expansion.

Protocol 2: this compound Treatment in Established PDX Models

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³

  • This compound

  • Vehicle for reconstitution (e.g., sterile water for injection, specific formulation buffer)

  • Dosing equipment (e.g., oral gavage needles, syringes for injection)

  • Calipers for tumor measurement

Procedure:

  • Cohort Formation: Once tumors reach the desired size range, randomize mice into treatment and control groups (typically 5-10 mice per group).

  • Drug Preparation: Prepare the this compound formulation according to the desired concentration and administration route. OncoTherapy Science has indicated that OTSSP167 has been developed for both oral and intravenous administration.[1] A specific formulation for in vivo studies should be optimized based on solubility and stability.

  • Administration:

    • Oral Administration: Administer the OTSSP167 solution via oral gavage at the predetermined dose and schedule.

    • Intraperitoneal Injection: As demonstrated in T-ALL PDX models, administer a 10 mg/kg dose daily via intraperitoneal injection.[7]

    • The control group should receive the vehicle alone following the same schedule and route of administration.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint size, or after a specified treatment duration.

  • Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-FOXM1, immunohistochemistry for Ki-67).

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical models, including patient-derived xenografts. The protocols outlined in these application notes provide a framework for researchers to further evaluate the efficacy of this promising MELK inhibitor in a variety of solid and hematological malignancies using clinically relevant PDX models. Further studies are warranted to establish optimal dosing strategies and identify predictive biomarkers to guide the clinical development of OTSSP167. OncoTherapy Science has reported potent antitumor activities in xenograft models of lung, prostate, breast, and pancreatic cancers, suggesting a broad potential for this therapeutic agent.[1]

References

Application Notes and Protocols: Immunofluorescence Staining for MELK after OTSSP167 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, oncogenesis, and the maintenance of cancer stem cells. Its overexpression is observed in various malignancies and is often associated with poor prognosis. OTSSP167 is a potent and selective inhibitor of MELK, demonstrating significant anti-tumor activity in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells with high MELK expression.[1][2] This document provides detailed application notes and protocols for the immunofluorescent staining of MELK in cancer cell lines following treatment with OTSSP167, enabling researchers to visualize and quantify the effects of this inhibitor on MELK protein expression and subcellular localization.

Signaling Pathway of MELK Inhibition by OTSSP167

OTSSP167 acts as an ATP-competitive inhibitor of MELK, effectively blocking its kinase activity.[3] This inhibition disrupts downstream signaling pathways that are critical for tumor cell proliferation and survival. One of the key substrates of MELK is the transcription factor FOXM1. MELK-mediated phosphorylation of FOXM1 is essential for its transcriptional activity, which in turn promotes the expression of genes involved in the G2/M phase of the cell cycle. By inhibiting MELK, OTSSP167 prevents FOXM1 activation, leading to G2/M cell cycle arrest.[1] Furthermore, MELK has been shown to interact with and phosphorylate other proteins involved in apoptosis and cell signaling, such as ASK1 and members of the Wnt/β-catenin pathway.[4] Inhibition of MELK by OTSSP167 can therefore lead to the induction of apoptosis and modulation of these critical signaling cascades.

MELK_Signaling_Inhibition MELK Signaling and OTSSP167 Inhibition OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates ASK1 ASK1 MELK->ASK1 Phosphorylates & Activates G2M_Genes G2/M Phase Genes (e.g., Cyclin B1, CDK1) FOXM1->G2M_Genes Promotes Transcription CellCycle Cell Cycle Progression G2M_Genes->CellCycle Drives Apoptosis Apoptosis ASK1->Apoptosis Induces

Caption: MELK signaling and the inhibitory action of OTSSP167.

Data Presentation

The following tables summarize quantitative data on the effect of OTSSP167 on various cancer cell lines, as reported in the literature. While much of the quantitative data on MELK protein reduction comes from Western Blot analysis, immunofluorescence studies have qualitatively confirmed these findings.

Table 1: In Vitro IC50 Values of OTSSP167 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer6.7[5]
T47DBreast Cancer4.3[5]
DU4475Breast Cancer2.3[5]
22Rv1Prostate Cancer6.0[5]
KOPT-K1T-cell Acute Lymphoblastic Leukemia~10-50[6]
U87Glioblastoma~100-200[1]
LN229Glioblastoma~100-200[1]

Table 2: Summary of OTSSP167 Effects on MELK and Downstream Markers

Cell LineOTSSP167 ConcentrationTreatment DurationObserved Effect on MELKDownstream EffectsMethod of AnalysisReference
U87, LN22931.25-500 nM24 hoursDecreased protein levelsReduced p-AKT, p-mTOR, p-S6Western Blot[3]
T-ALL cell lines50 nM48 hoursReduced protein levelsInhibition of JNK phosphorylationWestern Blot[4]
Lymphoma cell lines25 nM48 hoursReduced protein levelsIncreased cleaved PARPWestern Blot[7]
Ovarian Cancer cell linesNot specifiedNot specifiedDepletion reduced proliferationG2/M cell cycle arrest, apoptosisWestern Blot, Flow Cytometry[8]
Chronic Lymphocytic Leukemia cellsNot specifiedNot specifiedInhibition impaired proliferationReduced p-AKT, p-ERK1/2, decreased FoxM1 phosphorylationNot specified[9]

Experimental Protocols

Protocol 1: Cell Culture and OTSSP167 Treatment

This protocol outlines the general procedure for treating adherent cancer cell lines with OTSSP167 prior to immunofluorescence staining.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • OTSSP167 (stock solution in DMSO)

  • Sterile PBS

  • Cell culture plates or chamber slides

Procedure:

  • Seed cells onto glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 50-70% confluency at the time of fixation.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare working concentrations of OTSSP167 by diluting the stock solution in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 10 nM, 50 nM, 100 nM, 200 nM). Include a vehicle control (DMSO) at the same final concentration as the highest OTSSP167 dose.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of OTSSP167 or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

  • Proceed to the Immunofluorescence Staining protocol.

Protocol 2: Immunofluorescence Staining of MELK

This protocol provides a detailed methodology for the immunofluorescent detection of MELK protein.

Materials:

  • Cells on coverslips or chamber slides (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody: Anti-MELK antibody (validated for immunofluorescence) diluted in blocking solution.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking solution.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization solution and incubate for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking solution and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-MELK primary antibody to its optimal concentration in the blocking solution.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking solution.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Quantitative Image Analysis

This protocol describes a general workflow for quantifying the immunofluorescence signal of MELK.

Software:

  • Image analysis software such as ImageJ or CellProfiler.

Procedure:

  • Image Acquisition:

    • Capture images of both control and OTSSP167-treated cells using identical microscope settings (e.g., exposure time, gain, laser power).

    • Acquire images from multiple random fields of view for each condition to ensure representative data.

  • Image Processing (using ImageJ/Fiji):

    • Open the captured images.

    • Split the channels if multiple fluorophores were used.

    • For each image, outline the individual cells based on a whole-cell marker or by manual tracing. The DAPI channel can be used to identify individual nuclei and subsequently define cellular boundaries.

    • Set a consistent threshold for the MELK signal channel across all images to distinguish specific staining from background.

    • Measure the mean fluorescence intensity of the MELK signal within each outlined cell.

  • Data Analysis:

    • Export the fluorescence intensity data.

    • Calculate the average mean fluorescence intensity for each condition (control vs. treated).

    • Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences in MELK signal intensity between the control and OTSSP167-treated groups.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed Cells on Coverslips B 24h Incubation A->B D Treat Cells (24-48h) (including vehicle control) B->D C Prepare OTSSP167 Dilutions C->D E Fixation (4% PFA) D->E F Permeabilization (Triton X-100) E->F G Blocking (BSA/Serum) F->G H Primary Antibody (anti-MELK) G->H I Secondary Antibody (Fluorophore-conjugated) H->I J Counterstain (DAPI) & Mount I->J K Fluorescence Microscopy J->K L Image Acquisition K->L M Quantitative Image Analysis L->M N Statistical Analysis & Data Interpretation M->N

Caption: Experimental workflow for MELK immunofluorescence staining.

References

Establishing a Dose-Response Curve for OTSSP167 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of human cancers and implicated in cancer cell proliferation, survival, and stem cell maintenance.[1] Establishing a precise dose-response curve is a critical step in the preclinical evaluation of OTSSP167, providing essential data on its potency (IC50), efficacy, and optimal concentration range for therapeutic effect. These application notes provide detailed protocols for determining the dose-response relationship of OTSSP167 in cancer cell lines.

Mechanism of Action and Signaling Pathways

OTSSP167 functions as an ATP-competitive inhibitor of MELK, leading to the suppression of its kinase activity.[2] The inhibition of MELK disrupts downstream signaling pathways crucial for tumorigenesis.

MELK Signaling Pathway: MELK is known to phosphorylate a number of substrates that regulate cell cycle progression, apoptosis, and cell migration. A key substrate is the transcription factor Forkhead Box M1 (FOXM1), which plays a vital role in the expression of genes required for the G2/M phase transition.[3][4] By inhibiting MELK, OTSSP167 prevents the phosphorylation and activation of FOXM1, leading to cell cycle arrest and apoptosis.[3] Other identified substrates of MELK include Proteasome Subunit Alpha Type 1 (PSMA1) and Drebrin-Like (DBNL), which are important for stem-cell characteristics and invasiveness.[2]

Crosstalk with Other Pathways:

  • mTOR Pathway: OTSSP167 has been shown to inhibit the mTOR signaling pathway. This is evidenced by the reduced phosphorylation of downstream effectors such as the ribosomal protein S6.[5][6] The precise mechanism of this crosstalk is under investigation but may involve indirect effects of MELK inhibition on cellular metabolism and growth signaling.

  • NOTCH1 Pathway: Studies have also indicated that OTSSP167 can suppress the NOTCH1 signaling pathway, a critical pathway in the development and survival of certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL).[5][6]

Below are diagrams illustrating the signaling pathways affected by OTSSP167.

MELK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Upstream_Kinases Upstream Kinases Growth_Factors->Upstream_Kinases MELK MELK Upstream_Kinases->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates PSMA1_DBNL PSMA1/DBNL MELK->PSMA1_DBNL Phosphorylates OTSSP167 OTSSP167 OTSSP167->MELK Inhibits p_FOXM1 p-FOXM1 (Active) FOXM1->p_FOXM1 Gene_Expression Gene Expression (Cell Cycle Progression, Survival, Invasion) p_FOXM1->Gene_Expression p_PSMA1_DBNL p-PSMA1/DBNL PSMA1_DBNL->p_PSMA1_DBNL p_PSMA1_DBNL->Gene_Expression Promotes Stemness & Invasion

Caption: Simplified MELK Signaling Pathway and the inhibitory action of OTSSP167.

Crosstalk_Pathways OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits mTOR_Pathway mTOR Pathway MELK->mTOR_Pathway Modulates NOTCH1_Pathway NOTCH1 Pathway MELK->NOTCH1_Pathway Modulates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR_Pathway->Cell_Growth_Proliferation Cell_Survival Cell Survival NOTCH1_Pathway->Cell_Survival

Caption: Crosstalk of MELK inhibition by OTSSP167 with mTOR and NOTCH1 pathways.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) of OTSSP167 in various cancer cell lines as reported in the literature. This data provides a reference for the expected potency of the compound.

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer6.7[2]
T47DBreast Cancer4.3[2]
DU4475Breast Cancer2.3[2]
22Rv1Prostate Cancer6.0[2]
KOPT-K1T-cell ALL10[5]
ALL-SILT-cell ALL15[5]
RPMI-8402T-cell ALL25[5]
DND-41T-cell ALL57[5]
IMR-32Neuroblastoma17[7]
LA-N-6 (drug-resistant)Neuroblastoma334.8[7]

Note: IC50 values can vary depending on the experimental conditions, such as cell density, assay type, and incubation time.

Experimental Protocols

To establish a dose-response curve for OTSSP167, a cell viability or proliferation assay is typically performed. The following are detailed protocols for the MTT and CellTiter-Glo® assays, which are commonly used for this purpose. A Western blot protocol is also included to confirm the on-target effect of OTSSP167.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Select and maintain cancer cell lines) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Drug_Treatment 3. OTSSP167 Treatment (Add serial dilutions of OTSSP167) Cell_Seeding->Drug_Treatment Incubation 4. Incubation (Typically 48-72 hours) Drug_Treatment->Incubation Western_Blot Confirmation of Target Engagement (Western Blot for p-FOXM1, etc.) Drug_Treatment->Western_Blot Parallel Experiment Viability_Assay 5. Cell Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Measure absorbance or luminescence) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate % viability and plot dose-response curve) Data_Acquisition->Data_Analysis IC50_Determination 8. IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General experimental workflow for determining the dose-response curve of OTSSP167.
Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical concentration range would span from picomolar to micromolar, depending on the expected potency. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) and then narrow the range for more precise IC50 determination.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the OTSSP167 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. It is a more sensitive and has a simpler protocol compared to the MTT assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

      • % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the OTSSP167 concentration and determine the IC50 value as described for the MTT assay.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to confirm that OTSSP167 is inhibiting its target, MELK, by assessing the phosphorylation status of its downstream substrate, FOXM1.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FOXM1, anti-total FOXM1, anti-MELK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of OTSSP167 (including a vehicle control) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FOXM1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for total FOXM1, MELK, and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-protein to the total protein and the loading control.

    • Observe the dose-dependent decrease in the phosphorylation of FOXM1 with increasing concentrations of OTSSP167.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to establish a reliable dose-response curve for this compound. By employing these standardized methods, researchers can accurately determine the in vitro potency and efficacy of this promising anti-cancer agent, which is a crucial step in its continued development as a therapeutic. The provided information on the mechanism of action and affected signaling pathways will further aid in the interpretation of experimental results and the design of future studies.

References

Application Notes and Protocols for OTSSP167 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent and orally bioavailable inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis and the maintenance of cancer stem cells.[1][2] These application notes provide detailed information on the long-term storage, stability, and handling of this compound, along with protocols for assessing its stability and a summary of its mechanism of action.

Long-Term Storage and Stability of this compound

Proper storage and handling are crucial to ensure the integrity and activity of this compound for research and drug development purposes.

Storage Conditions

To maintain the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers.[2][3][4]

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 years[3][5]Store in a tightly sealed container, protected from moisture.[3][4]
4°CUp to 2 years[5]Store in a tightly sealed container, protected from moisture.
In Solvent -80°CUp to 6 months[5]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[5]Aliquot to avoid repeated freeze-thaw cycles. Solutions are generally considered unstable and should be prepared fresh whenever possible.[2]

Note: While the product is stable at room temperature for short periods, such as during shipping, adherence to the recommended storage conditions is essential for maintaining long-term stability.[5]

Stability Profile

Detailed quantitative stability studies on this compound under various environmental conditions (e.g., humidity, light) are not extensively available in the public domain. However, based on general principles of small molecule stability, the following can be inferred:

  • Hygroscopicity : As a hydrochloride salt, the compound may be hygroscopic. Exposure to moisture should be minimized.

  • Solution Stability : Solutions of this compound are reported to be unstable.[2] It is strongly recommended to prepare solutions fresh for each use. If storage of solutions is unavoidable, they should be aliquoted and stored at -80°C for no longer than six months.[5]

Mechanism of Action and Signaling Pathway

OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK, with an IC50 value of 0.41 nM.[1][2] MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is involved in the self-renewal of cancer stem cells. Inhibition of MELK by OTSSP167 leads to the disruption of several downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[6][7][8]

Key downstream targets and pathways affected by OTSSP167 include:

  • FOXM1 (Forkhead Box M1) : MELK phosphorylates and activates FOXM1, a key transcription factor for G2/M-specific genes. OTSSP167 inhibits this phosphorylation, leading to the downregulation of mitotic regulators like CDC25B, Aurora B, and Survivin.[1]

  • AKT/mTOR Pathway : OTSSP167 has been shown to decrease the phosphorylation of AKT and its downstream effectors like mTOR and S6 ribosomal protein, thereby inhibiting cell proliferation and survival signals.[6][9]

  • JNK Pathway : MELK can interact with and regulate the JNK pathway, which is involved in apoptosis and inflammatory responses.

  • p53 Pathway : Inhibition of MELK can lead to the upregulation of p53 and its target gene p21, contributing to cell cycle arrest.[7][8]

MELK_Signaling_Pathway OTSSP167 This compound MELK MELK OTSSP167->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Activates AKT AKT MELK->AKT Activates JNK JNK Pathway MELK->JNK Regulates p53 p53 MELK->p53 Inhibits Mitotic_Regulators Mitotic Regulators (CDC25B, Aurora B, Survivin) FOXM1->Mitotic_Regulators Upregulates Cell_Cycle_Progression Cell Cycle Progression (G2/M) Mitotic_Regulators->Cell_Cycle_Progression mTOR mTOR AKT->mTOR Activates Tumor_Growth Tumor Growth & Cancer Stem Cell Renewal mTOR->Tumor_Growth Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 Activates p21->Cell_Cycle_Progression Inhibits Cell_Cycle_Progression->Tumor_Growth Forced_Degradation_Workflow Start This compound (Solid & Solution) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Start->Photo Analysis Analysis by Stability-Indicating HPLC-UV/PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identification of Degradants by LC-MS/MS Analysis->Identification

References

Application Notes and Protocols for Evaluating Synergy with OTSSP167 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the synergistic potential of OTSSP167 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), in combination with other therapeutic agents. The following sections detail the mechanism of action of OTSSP167, protocols for in vitro and in vivo synergy assessment, and methods for quantitative data analysis.

Introduction to this compound and Drug Synergy

This compound is a small molecule inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis, cancer stem cell maintenance, and resistance to therapy. By inhibiting MELK, OTSSP167 can induce cell cycle arrest, apoptosis, and suppress tumor growth.[1][2] Combining OTSSP167 with other anticancer drugs offers a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.[3]

The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This document outlines the methodologies to rigorously evaluate and quantify the synergistic interactions of OTSSP167 with other compounds.

This compound's Mechanism of Action

OTSSP167 is an ATP-competitive inhibitor of MELK.[2] Inhibition of MELK by OTSSP167 disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Key pathways affected include the AKT/mTOR and FOXM1 signaling cascades. OTSSP167 treatment has been shown to decrease the phosphorylation of AKT and its downstream targets, as well as reduce the expression of FOXM1 and its target genes, such as Cyclin B1 and CDK1.[4][5] This ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[4][5][6]

MELK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MELK MELK MELK->AKT Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates Apoptosis Apoptosis MELK->Apoptosis Inhibits CyclinB1_CDK1 Cyclin B1 / CDK1 FOXM1->CyclinB1_CDK1 Upregulates OTSSP167 OTSSP167 hydrochloride OTSSP167->MELK Inhibits OTSSP167->Apoptosis G2M_Arrest G2/M Arrest OTSSP167->G2M_Arrest CyclinB1_CDK1->Proliferation_Survival

Caption: OTSSP167 inhibits MELK, disrupting downstream pro-survival pathways.

In Vitro Synergy Evaluation

The initial assessment of synergy is typically performed using in vitro cell-based assays. Cell viability assays are commonly employed to determine the cytotoxic or cytostatic effects of OTSSP167 alone and in combination with other drugs.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol outlines a general procedure for assessing cell viability. Specific parameters may need to be optimized for different cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound

  • Combination drug(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO or appropriate solvent for formazan (B1609692) crystals (for MTT assay)

  • Multichannel pipette

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a log-phase culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare stock solutions of OTSSP167 and the combination drug in an appropriate solvent (e.g., DMSO).

    • Create a dose-response matrix by preparing serial dilutions of each drug. For combination treatments, a fixed-ratio or a checkerboard (non-fixed ratio) design can be used.

      • Fixed-Ratio Example: If the IC50 of Drug A is 10 nM and Drug B is 50 nM, a fixed ratio of 1:5 can be used. Prepare a stock of the drug combination with this ratio and then perform serial dilutions.

      • Checkerboard Example: Prepare serial dilutions of OTSSP167 in the rows and the combination drug in the columns of the 96-well plate.

    • Add the single agents and drug combinations to the designated wells. Include vehicle-only control wells.

    • Incubate the plate for a specified period, typically 48-72 hours.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

      • Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[7]

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate to room temperature for approximately 30 minutes.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

Data Analysis: Combination Index (CI)

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy using the Combination Index (CI). The CI is calculated based on the dose-effect relationship of each drug alone and in combination.

CI Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Protocol for CI Calculation:

  • Data Collection: Obtain the dose-response data for OTSSP167, the combination drug, and their combination at various concentrations from the cell viability assay.

  • Software Analysis: Utilize software such as CompuSyn or CalcuSyn to calculate the CI values.[3] These programs use the median-effect equation to analyze the dose-effect data.

  • Input Data into Software:

    • Enter the concentrations and the corresponding fractional effect (e.g., percent inhibition of cell viability) for each drug alone and for the combination.

    • For fixed-ratio combinations, specify the ratio of the drugs.

  • Generate CI Values: The software will generate CI values at different effect levels (e.g., CI at 50%, 75%, and 90% inhibition).

  • Isobologram Analysis: The software can also generate an isobologram, a graphical representation of the drug interaction. Data points falling below the line of additivity indicate synergy.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

TreatmentIC50 (nM)CI at ED50CI at ED75CI at ED90Synergy Interpretation
This compound15----
Drug X100----
OTSSP167 + Drug X (1:10 ratio)-0.450.380.32Strong Synergy

This table presents hypothetical data for illustrative purposes.

In Vivo Synergy Evaluation

Promising in vitro synergistic combinations should be validated in in vivo animal models to assess their therapeutic potential in a more complex biological system.

Experimental Protocol: Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cells for tumor implantation

  • This compound

  • Combination drug

  • Vehicle for drug administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into four groups:

      • Vehicle control

      • OTSSP167 alone

      • Combination drug alone

      • OTSSP167 + combination drug

    • Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) based on their pharmacokinetic properties. Dosing schedules can be daily or intermittent.[6] For OTSSP167, oral administration of 10 mg/kg daily has been shown to be effective.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.

    • At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Data Analysis

Synergy in vivo can be assessed by comparing the tumor growth inhibition (TGI) in the combination group to the TGI in the single-agent groups. A greater than additive TGI suggests a synergistic interaction. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of the observed differences.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the synergy of this compound.

Synergy_Evaluation_Workflow Start Start: Identify Potential Combination Agent In_Vitro_Screening In Vitro Synergy Screening (Cell Viability Assays) Start->In_Vitro_Screening Data_Analysis Data Analysis (Combination Index Calculation) In_Vitro_Screening->Data_Analysis Decision_Synergy Synergistic Interaction? Data_Analysis->Decision_Synergy In_Vivo_Validation In Vivo Validation (Xenograft Model) Decision_Synergy->In_Vivo_Validation Yes Stop Stop/Re-evaluate Decision_Synergy->Stop No Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) In_Vivo_Validation->Mechanism_Studies End End: Preclinical Candidate Mechanism_Studies->End

Caption: Workflow for synergy evaluation of this compound.

By following these detailed application notes and protocols, researchers can effectively design, execute, and interpret experiments to evaluate the synergistic potential of this compound in combination with other anticancer agents. This systematic approach will aid in the identification of novel and effective combination therapies for cancer treatment.

References

Troubleshooting & Optimization

OTSSP167 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of OTSSP167 hydrochloride, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[3][4][5] this compound exerts its anticancer effects by inhibiting MELK, which in turn can suppress the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.[6][7][8]

Q2: In which solvents is this compound soluble?

A2: this compound has varying solubility in common laboratory solvents. It is generally soluble in dimethyl sulfoxide (B87167) (DMSO) and to some extent in water, ethanol, and dimethylformamide (DMF).[9][10][11] However, it is poorly soluble in water alone.[1][12] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in aqueous media.

Q3: Why is my this compound not dissolving properly in DMSO?

A3: Several factors can affect the solubility of this compound in DMSO. One common issue is the use of DMSO that has absorbed moisture, as this can significantly reduce the compound's solubility.[1] It is crucial to use fresh, anhydrous DMSO. Additionally, warming the solution and using sonication can aid in dissolution.[13]

Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?

A4: Direct dissolution in aqueous solutions like cell culture media or PBS is not recommended due to the compound's low aqueous solubility.[1][12] This can lead to precipitation and an inaccurate final concentration. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this stock into the aqueous medium.

Q5: What is the recommended storage condition for this compound solutions?

A5: Powdered this compound should be stored at -20°C for long-term stability.[12][13] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] It has been noted that solutions may be unstable, and preparing fresh solutions is often recommended.[15]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values may have slight batch-to-batch variations.

SolventConcentration (mg/mL)Molar Equivalent (mM)NotesSource(s)
DMSO0.5 - 33.331.02 - 63.62Use of fresh, anhydrous DMSO is critical. Sonication and warming can aid dissolution.[1][9][11][13]
Water~7.14~13.63Sonication may be required. Generally considered poorly soluble.[9]
Ethanol~1~1.91[11]
DMF~10~19.1[11]
DMSO:PBS (pH 7.2) (1:9)0.10.19[11]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Issue 1: Compound Precipitates Out of Solution After Dilution in Aqueous Media

  • Question: I successfully dissolved this compound in DMSO, but when I dilute the stock solution into my cell culture medium, a precipitate forms. What should I do?

  • Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.

    Solutions:

    • Reduce Final Concentration: The final concentration in the media may be too high. Try using a lower final concentration of this compound.

    • Use Pre-warmed Media: Always add the DMSO stock to media that has been pre-warmed to 37°C.

    • Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media while gently vortexing, and then add this intermediate dilution to the rest of the media.

    • Lower DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of the compound in your experiments.

    Solutions:

    • Prepare Fresh Stock Solutions: As this compound solutions may have limited stability, it is best to prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.

    • Visually Inspect for Precipitation: Before each use, carefully inspect your stock solution and final working solution for any signs of precipitation. If precipitation is observed, try warming and sonicating the solution to redissolve the compound.

    • Use High-Quality, Anhydrous DMSO: As mentioned, the quality of the DMSO is critical for consistent dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently vortex the tube. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it briefly to 37°C.

    • Visually confirm that all the powder has dissolved and the solution is clear.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

In vivo formulations require careful preparation to ensure solubility and biocompatibility. The following are examples based on published studies. Researchers should optimize the formulation for their specific experimental needs.

Example Formulation for Intraperitoneal (IP) Injection:

Based on a study, a formulation for IP injection can be prepared as follows:

  • Materials:

    • This compound

    • DMSO

    • 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • For the final formulation, dilute the DMSO stock with the SBE-β-CD solution to achieve the desired final concentration of this compound and a final DMSO concentration of 10%. For example, to prepare a 1 mg/mL solution, mix 1 part of a 10 mg/mL DMSO stock with 9 parts of 20% SBE-β-CD solution.[16]

    • Vortex the solution thoroughly to ensure it is homogenous.

    • Administer the formulation to the animals as per the experimental protocol.

Example Formulation for Oral (PO) or Intravenous (IV) Administration:

For oral or intravenous administration, co-solvents are often used.

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Saline or other aqueous vehicle

  • Procedure:

    • Dissolve the this compound in DMSO first.

    • Add PEG300 to the DMSO solution and mix well.

    • Slowly add the saline or aqueous vehicle to the DMSO/PEG300 mixture while vortexing to reach the final desired concentrations. A common formulation might consist of a ratio of these solvents (e.g., 10% DMSO, 40% PEG300, 50% Saline). The exact ratios should be optimized for solubility and tolerability.

    • If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Visualizations

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MELK Kinase cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes E2F1 E2F1 MELK MELK E2F1->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates AKT AKT MELK->AKT Regulates NF_kB NF_kB MELK->NF_kB Activates p53 p53 MELK->p53 Regulates c_JUN c_JUN MELK->c_JUN Binds to Stem_Cell_Maintenance Stem_Cell_Maintenance MELK->Stem_Cell_Maintenance OTSSP167 OTSSP167 OTSSP167->MELK Inhibits Cell_Cycle_Progression Cell_Cycle_Progression FOXM1->Cell_Cycle_Progression Apoptosis Apoptosis AKT->Apoptosis Cell_Proliferation Cell_Proliferation AKT->Cell_Proliferation NF_kB->Cell_Proliferation p53->Apoptosis c_JUN->Cell_Proliferation

Caption: Simplified MELK signaling pathway and the inhibitory action of OTSSP167.

Caption: Workflow for preparing this compound solutions.

References

potential off-target effects of OTSSP167 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OTSSP167 hydrochloride. This guide focuses on potential off-target effects to help interpret experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: We observe a potent cytotoxic effect of OTSSP167 in our cancer cell line, but MELK knockdown using siRNA/shRNA does not replicate this phenotype. Why?

A1: This is a commonly observed phenomenon and strongly suggests that the cytotoxic effects in your specific cell line may be due to off-target activities of OTSSP167.[1][2] OTSSP167 is a potent inhibitor of its intended target, Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), but it is also known to be a broad-spectrum kinase inhibitor with numerous off-targets.[3] It is crucial to consider that the observed phenotype may be a result of the inhibition of one or more of these off-target kinases.

Q2: What are the known major off-targets of OTSSP167?

A2: Several studies have identified key off-target kinases for OTSSP167. The most well-characterized include Aurora B, BUB1, Haspin, and MAP2K7.[1][2][3] Inhibition of these kinases can lead to significant cellular effects independent of MELK inhibition. For a quantitative comparison of inhibitory activities, please refer to the data tables below.

Q3: Our cells treated with OTSSP167 show severe mitotic defects, such as cytokinesis failure and mitotic checkpoint override. Is this expected from MELK inhibition?

Q4: We observe changes in the phosphorylation status of proteins in the AKT/mTOR or JNK signaling pathways upon OTSSP167 treatment. Is this related to MELK?

A4: OTSSP167 has been reported to inhibit the AKT/mTOR and MAP2K7/JNK signaling pathways.[3][5] The effect on the JNK pathway is likely due to the direct off-target inhibition of MAP2K7.[3][6][7][8] The impact on the AKT/mTOR pathway may be a downstream consequence of MELK inhibition or could also be influenced by its broad kinase inhibition profile.[5][9] It is advisable to validate these findings with more specific inhibitors for the respective pathways if they are central to your research question.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in DMSO to create a stock solution.[10][11] For long-term storage, it is recommended to store the stock solution at -80°C.[12] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[12] For cell-based assays, the stock solution can be further diluted in a suitable cell culture medium. Please refer to the manufacturer's datasheet for specific solubility information.[10][11][12][13][14]

Troubleshooting Guides

Problem 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of expected G1/S)
  • Possible Cause: The observed G2/M arrest is a known effect of OTSSP167, often attributed to its off-target inhibition of mitotic kinases like Aurora B, which play a crucial role in the G2/M transition and mitosis.[3] This can also be associated with the induction of apoptosis.[3]

  • Troubleshooting Steps:

    • Confirm Cell Cycle Phase: Perform thorough cell cycle analysis using flow cytometry with propidium (B1200493) iodide staining at multiple time points and concentrations of OTSSP167.

    • Analyze Mitotic Markers: Use western blotting to check the levels of key G2/M proteins such as Cyclin B1 and phosphorylated CDC2.[6] An increase in these markers can be indicative of a G2/M arrest.[6]

    • Compare with a More Selective MELK Inhibitor: If available, use a more selective MELK inhibitor to see if it reproduces the same cell cycle phenotype. This can help distinguish between on-target and off-target effects.

Problem 2: High Levels of Apoptosis at Nanomolar Concentrations
  • Possible Cause: OTSSP167 can induce apoptosis in various cancer cell lines at low nanomolar concentrations.[3][15] This can be a result of inhibiting MELK, which is involved in cell survival pathways, or due to the potent inhibition of other kinases essential for cell viability.

  • Troubleshooting Steps:

    • Quantify Apoptosis: Use multiple assays to confirm and quantify apoptosis, such as Annexin V/PI staining followed by flow cytometry and western blotting for cleaved PARP and Caspase-3.[3][15]

    • Dose-Response Analysis: Perform a detailed dose-response curve for apoptosis induction to determine the concentration at which 50% of the effect is observed (EC50).

    • Investigate Upstream Pathways: Examine the activation status of pro-survival pathways like AKT/mTOR and pro-apoptotic pathways like JNK to understand the mechanism of apoptosis induction.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
MELK 0.41 Cell-free kinase assay [16]
MELK~8In vitro kinase assay[17]
Aurora B ~25 In vitro kinase assay [17][18]
MAP2K7 160 Biochemical kinase assay [6][7][8]
Table 2: Cellular IC50 Values of OTSSP167 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
A549Lung6.7[16]
T47DBreast4.3[16]
DU4475Breast2.3[16]
22Rv1Prostate6.0[16]
HT1197Bladder97[16]
KOPT-K1T-ALL10-50[3]
DND-41T-ALL10-50[3]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is a general guideline for assessing the inhibitory activity of OTSSP167 against a purified kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., histone H3 for Aurora B or a generic substrate like Myelin Basic Protein), and kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and NaF).[10][11][17]

  • Inhibitor Addition: Add varying concentrations of OTSSP167 (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.[10][11][17]

  • Initiate Reaction: Start the kinase reaction by adding ATP, often radiolabeled with [γ-32P]ATP.[10][11][17]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[10][11]

  • Termination: Stop the reaction by adding SDS sample buffer and boiling.[10][11]

  • Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be visualized by autoradiography (for radiolabeled ATP) or by western blotting using a phospho-specific antibody.[10][11][17]

  • Data Analysis: Quantify the signal for the phosphorylated substrate at each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)

This protocol provides a general method for determining the cytotoxic effect of OTSSP167 on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[3] Include a vehicle control (DMSO).

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[3][15]

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]

Western Blotting (General Protocol)

This protocol outlines the basic steps for analyzing protein expression and phosphorylation in OTSSP167-treated cells.

  • Cell Lysis: After treating cells with OTSSP167 for the desired time, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[19]

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel, run the gel to separate the proteins by size, and then transfer the proteins to a nitrocellulose or PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[20] Then, incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[20]

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Visualizations

OTSSP167_Off_Target_Mitotic_Checkpoint cluster_OTSSP167 OTSSP167 cluster_Kinases Kinases cluster_Cellular_Process Cellular Process OTSSP167 OTSSP167 MELK MELK (On-Target) OTSSP167->MELK AuroraB Aurora B (Off-Target) OTSSP167->AuroraB BUB1 BUB1 (Off-Target) OTSSP167->BUB1 Haspin Haspin (Off-Target) OTSSP167->Haspin MitoticCheckpoint Mitotic Checkpoint Abrogation AuroraB->MitoticCheckpoint Inhibition leads to BUB1->MitoticCheckpoint Inhibition leads to Haspin->MitoticCheckpoint Inhibition leads to

Caption: Off-target inhibition of mitotic kinases by OTSSP167.

OTSSP167_Signaling_Pathway_Effects cluster_MAPK MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway OTSSP167 OTSSP167 MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits (Off-Target) AKT AKT OTSSP167->AKT Inhibits JNK JNK MAP2K7->JNK Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: OTSSP167's impact on key signaling pathways.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with OTSSP167 Question1 Does MELK knockdown replicate the phenotype? Start->Question1 OnTarget Phenotype is likely ON-TARGET Question1->OnTarget Yes OffTarget Phenotype is likely OFF-TARGET Question1->OffTarget No InvestigateOffTargets Investigate known off-targets (e.g., Aurora B, MAP2K7) OffTarget->InvestigateOffTargets UseSelectiveInhibitor Use more selective inhibitors to confirm pathway involvement InvestigateOffTargets->UseSelectiveInhibitor

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Optimizing OTSSP167 Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OTSSP167 hydrochloride in in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase overexpressed in various cancers and is implicated in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1] By inhibiting MELK, OTSSP167 disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[3][4][5]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: A general starting point for efficacy studies is in the range of 5-10 mg/kg for oral (p.o.) administration daily, or 10-20 mg/kg for intravenous (i.v.) administration every other day.[1][2] However, the optimal dose will be dependent on the tumor model and the administration route. For a new model, it is advisable to perform a pilot study with a few dose levels to determine the most effective and well-tolerated dose.

Q3: How should I prepare this compound for in vivo administration?

A3: The formulation for this compound depends on the route of administration. Here are some common vehicles:

  • Oral (p.o.) Administration: A suspension can be prepared in 0.5% methylcellulose (B11928114).[2]

  • Intravenous (i.v.) Administration: The compound can be formulated in 5% glucose.[2]

  • Intraperitoneal (i.p.) Administration: While less common in the provided literature, a formulation in a vehicle like 10% DMSO and 90% (20% SBE-β-CD in saline) could be considered.[6]

It is crucial to ensure the final solution is well-mixed before each administration. For some formulations, sonication may be required to achieve a uniform suspension.[2]

Q4: What are the expected signs of efficacy in an in vivo study?

A4: The primary sign of efficacy is the inhibition of tumor growth (TGI) compared to the vehicle-treated control group.[1][2] This is typically measured by caliper measurements of the tumor volume over time. In some studies, OTSSP167 has been shown to lead to tumor regression.[2] Additionally, prolonged survival of the treated animals is a key indicator of efficacy.[5][7]

Q5: Is this compound generally well-tolerated in mice?

A5: Yes, studies have consistently shown that OTSSP167 is well-tolerated at effective doses.[1][3][7] Minimal to no body-weight loss is a commonly reported observation, indicating low systemic toxicity.[1][7] One study in T-cell acute lymphoblastic leukemia (T-ALL) xenografts reported no hematological toxicity with daily intraperitoneal administration of 10 mg/kg.[3][4]

Troubleshooting Guide

Issue 1: Sub-optimal tumor growth inhibition is observed.

  • Possible Cause 1: Inadequate Dosage. The administered dose may be too low for the specific tumor model.

    • Troubleshooting Step: If the compound is well-tolerated, consider a dose-escalation study. Increase the dose in increments (e.g., 50% increments) in a small cohort of animals and monitor for both improved efficacy and any signs of toxicity.

  • Possible Cause 2: Poor Bioavailability. The formulation or administration route may not be optimal, leading to insufficient drug exposure at the tumor site.

    • Troubleshooting Step: Re-evaluate the formulation. Ensure complete solubilization or a homogenous suspension. For oral administration, consider if the vehicle is appropriate. If using oral administration, you might compare its efficacy with intravenous or intraperitoneal administration to assess for potential absorption issues.

  • Possible Cause 3: Tumor Model Resistance. The specific cancer cell line used may have intrinsic resistance to MELK inhibition.

    • Troubleshooting Step: Confirm MELK expression in your tumor model. OTSSP167's efficacy is often correlated with MELK expression levels.

Issue 2: Signs of toxicity (e.g., significant body weight loss, lethargy) are observed.

  • Possible Cause 1: Dosage is too high. The administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD).

    • Troubleshooting Step: Reduce the dosage. If you are administering the drug daily, consider an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off). Monitor the animals closely for recovery.

  • Possible Cause 2: Vehicle-related toxicity. The formulation vehicle itself may be causing adverse effects.

    • Troubleshooting Step: Run a control group with just the vehicle to assess its tolerability. If the vehicle is the issue, explore alternative formulations. For example, if using a high percentage of DMSO, try to reduce it or use a different co-solvent system.

Issue 3: Inconsistent results between animals in the same treatment group.

  • Possible Cause 1: Inaccurate Dosing. Variation in the administered volume can lead to inconsistent drug exposure.

    • Troubleshooting Step: Ensure accurate calibration of pipettes or syringes. For oral gavage, ensure proper technique to deliver the full dose. Weighing the animals regularly and adjusting the dose volume accordingly is critical.

  • Possible Cause 2: Non-homogenous drug formulation. If OTSSP167 is not fully dissolved or the suspension is not uniform, some animals may receive a higher effective dose than others.

    • Troubleshooting Step: Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each administration. Prepare fresh formulations regularly as their stability over time may be limited.[8]

Quantitative Data Summary

Table 1: Summary of this compound In Vivo Dosages and Efficacy

Cancer ModelAdministration RouteDosage and ScheduleVehicleObserved Efficacy (Tumor Growth Inhibition)Reference
Breast Cancer (MDA-MB-231)Intravenous (i.v.)20 mg/kg, every other day5% Glucose73% TGI[1]
Breast Cancer (MDA-MB-231)Oral (p.o.)10 mg/kg, daily0.5% Methylcellulose72% TGI[1]
Lung Cancer (A549)Oral (p.o.)1, 5, and 10 mg/kg, daily0.5% Methylcellulose51%, 91%, and 108% TGI, respectively[2][9]
Prostate Cancer (22Rv1)Oral (p.o.)10 mg/kg, daily0.5% MethylcelluloseSignificant tumor growth suppression[1]
T-cell ALLIntraperitoneal (i.p.)10 mg/kg, dailyNot SpecifiedSignificant reduction in leukemia burden and prolonged survival[3][4][10]
Glioblastoma (U87 xenograft)Intratumoral5 µL of 1 µM or 2 µM, once a week1% DMSO in PBSSuppressed tumor growth and increased survival[11]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a clear, viscous solution is formed.

  • Compound Weighing: Accurately weigh the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

  • Suspension Preparation: Gradually add the powdered this compound to the 0.5% methylcellulose vehicle while continuously vortexing or stirring to ensure a uniform suspension.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.

  • Pre-dosing Preparation: Before each administration, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study Workflow

  • Animal Acclimatization: Allow the animals to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Inoculate the cancer cells into the appropriate site (e.g., subcutaneously, orthotopically).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle according to the predetermined dose, route, and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record the body weight of each animal 2-3 times per week to monitor for toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or based on a predetermined time point. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Visualizations

MELK_Signaling_Pathway OTSSP167 This compound MELK MELK OTSSP167->MELK inhibition Apoptosis Apoptosis OTSSP167->Apoptosis PSMA1 PSMA1 MELK->PSMA1 phosphorylation DBNL DBNL MELK->DBNL phosphorylation AKT AKT Pathway MELK->AKT activation FOXM1 FOXM1 Pathway MELK->FOXM1 activation Proliferation Cell Proliferation & Survival StemCell Cancer Stem Cell Maintenance PSMA1->StemCell DBNL->StemCell AKT->Proliferation FOXM1->Proliferation

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation Prepare OTSSP167 Formulation Dosing Treatment Administration Formulation->Dosing Vehicle Prepare Vehicle Control Vehicle->Dosing Implantation Tumor Cell Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint DataAnalysis Data Analysis (TGI, Survival) Endpoint->DataAnalysis

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Start In Vivo Study Observation Suboptimal Sub-optimal Efficacy? Start->Suboptimal Toxicity Toxicity Observed? Start->Toxicity Suboptimal->Toxicity No IncreaseDose Increase Dose Suboptimal->IncreaseDose Yes CheckFormulation Check Formulation/ Route Suboptimal->CheckFormulation Yes CheckModel Verify MELK Expression Suboptimal->CheckModel Yes DecreaseDose Decrease Dose/ Adjust Schedule Toxicity->DecreaseDose Yes CheckVehicle Assess Vehicle Toxicity Toxicity->CheckVehicle Yes

Caption: A troubleshooting decision tree for common in vivo study issues.

References

Technical Support Center: OTSSP167 Hydrochloride Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of OTSSP167 hydrochloride in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing potential toxicities and navigating experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[3][4] OTSSP167 has demonstrated anti-tumor activity in a range of preclinical cancer models.[2] It is important to note that some studies have indicated OTSSP167 has a broad kinase inhibition spectrum, with potential off-target effects on other kinases such as MAP2K7, which may contribute to its biological activity.[5][6][7]

Q2: What is the general toxicity profile of OTSSP167 in animal models?

A2: In numerous preclinical studies, primarily in mice, OTSSP167 is reported to be well-tolerated at therapeutically effective doses, typically around 10 mg/kg.[5][8][9] Common observations at this dose level include no significant body weight loss and an absence of hematological toxicity.[5][8] However, as with any kinase inhibitor, dose-dependent toxicities can occur. It is crucial to perform dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD).

Q3: Are there any known organ-specific toxicities associated with OTSSP167?

A3: The publicly available literature does not extensively detail organ-specific toxicities for OTSSP167. Most studies report a lack of overt toxicity at effective doses.[5][8] However, given the mechanism of action and the profile of other kinase inhibitors, researchers should remain vigilant for potential, albeit uncommonly reported, adverse effects on highly proliferative tissues or organs with high kinase activity.

Q4: What are the recommended administration routes and vehicles for in vivo studies?

A4: this compound has been successfully administered in animal models via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[2][10][11] The choice of vehicle is critical for solubility and stability. Commonly used formulations include:

  • Intraperitoneal Injection: 10% DMSO and 90% of a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD).[1]

  • Oral Gavage: A suspension in 0.5% methylcellulose.

  • Intravenous Injection: A clear solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] It is recommended to prepare fresh solutions and to be aware that solutions of this compound may be unstable.[12]

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Dose-related toxicity - Immediately cease dosing and provide supportive care. - Review your dose calculations and consider if a lower dose is warranted. - If you have not already, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain.
Formulation/Vehicle toxicity - Prepare the vehicle alone and administer it to a control group of animals to assess its tolerability. - Ensure all components of the vehicle are sterile and of a high purity grade. - For solutions containing DMSO, keep the final concentration as low as possible, ideally below 10%, to minimize its inherent toxicity.
Route of administration issue - For intravenous injections, ensure slow and careful administration to avoid embolism or shock. - For intraperitoneal injections, vary the injection site to minimize local irritation. - For oral gavage, ensure proper technique to prevent accidental administration into the lungs.
Issue 2: Significant Body Weight Loss (>15%)
Potential Cause Troubleshooting Steps
General malaise or dehydration - Provide supportive care, including supplemental hydration (e.g., subcutaneous saline) and nutritional support (e.g., palatable, high-calorie food). - Monitor food and water intake daily.
Gastrointestinal toxicity (e.g., diarrhea) - While not frequently reported for OTSSP167, kinase inhibitors as a class can induce diarrhea. - Monitor for changes in fecal consistency. - If diarrhea is observed, consider supportive care such as providing a high-fiber diet and ensuring adequate hydration. In severe cases, consultation with a veterinarian for anti-diarrheal medication may be necessary.
Off-target effects - Given the broad kinase inhibition profile of OTSSP167, off-target effects could contribute to weight loss. - Consider reducing the dose or the frequency of administration.
Issue 3: Abnormal Hematological or Serum Chemistry Parameters
Potential Cause Troubleshooting Steps
Drug-induced myelosuppression - Although studies report no hematological toxicity at 10 mg/kg, higher doses could potentially affect blood cell counts.[5] - Collect blood samples for a complete blood count (CBC) and compare with baseline and vehicle-treated animals. - If significant changes are observed, consider dose reduction.
Hepatotoxicity or Nephrotoxicity - Collect blood for serum chemistry analysis, focusing on liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine). - If elevations are noted, consider reducing the dose and collecting tissues for histopathological analysis to assess for organ damage.

Data Presentation

Table 1: Summary of this compound Dosing and Efficacy in Mouse Xenograft Models
Cancer TypeAnimal ModelAdministration RouteDose and ScheduleKey Efficacy OutcomeReported Toxicity
T-cell Acute Lymphoblastic LeukemiaXenograftIntraperitoneal10 mg/kg, daily (Mon-Fri) for 2-3 weeksControlled leukemia burden, prolonged survival[1][5]Well-tolerated, no hematological toxicity[1][5]
Breast, Lung, Prostate, PancreasXenograftOral10 mg/kg, once a daySignificant tumor growth inhibition[2]No or little body-weight loss[2]
Breast, Lung, Prostate, PancreasXenograftIntravenous20 mg/kg, once every two daysSignificant tumor growth inhibition[2]No or little body-weight loss[2]
Adrenocortical CarcinomaPatient-Derived XenograftNot Specified10 mg/kg for 18-28 days2.2 to 4-fold inhibition in tumor growth[13]No evidence of systemic toxicity (assessed by body weight)[13]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
  • Animal Model: Use a relevant mouse strain for your research (e.g., C57BL/6, BALB/c nude).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in 20% SBE-β-CD) on the day of administration.

  • Dose Groups: Include a vehicle control group and at least three dose levels of this compound to assess a dose-response relationship.

  • Administration: Administer the compound via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 14 days).

  • Monitoring:

    • Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, and grooming.

    • Body Weight: Record body weight at least three times per week.

    • Food and Water Intake: Monitor daily.

  • Terminal Procedures:

    • Blood Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

    • Organ Collection: Necropsy all animals and collect major organs (liver, kidneys, spleen, heart, lungs) for weight measurement and histopathological examination.

Protocol 2: Preparation of this compound for Intraperitoneal Administration
  • Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Sulfobutylether-β-cyclodextrin (SBE-β-CD), Sterile saline.

  • Preparation of 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Preparation of OTSSP167 Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Final Formulation: On the day of injection, dilute the OTSSP167 stock solution with the 20% SBE-β-CD solution to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare a 1 mg/mL solution, mix 1 part of the 10 mg/mL stock solution with 9 parts of the 20% SBE-β-CD solution.

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.

Visualizations

MELK_Signaling_Pathway cluster_0 OTSSP167 Action OTSSP167 OTSSP167 (MELK Inhibitor) MELK MELK OTSSP167->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Activates Apoptosis Apoptosis MELK->Apoptosis Inhibition of MELK leads to CellCycle Cell Cycle Progression (G2/M Phase) FOXM1->CellCycle Experimental_Workflow cluster_workflow Toxicity Management Workflow start Animal Observation: Unexpected Toxicity check_dose Review Dosing and Formulation start->check_dose supportive_care Provide Supportive Care check_dose->supportive_care Yes end Resolution check_dose->end No Apparent Issue dose_reduction Consider Dose Reduction supportive_care->dose_reduction collect_samples Collect Blood/Tissues for Analysis dose_reduction->collect_samples collect_samples->end Logical_Relationship cluster_logic Dose-Toxicity Relationship Dose OTSSP167 Dose Toxicity Potential for Toxicity Dose->Toxicity Increases Efficacy Therapeutic Efficacy Dose->Efficacy Increases TherapeuticWindow Therapeutic Window Toxicity->TherapeuticWindow Efficacy->TherapeuticWindow

References

OTSSP167 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in experiments involving the MELK inhibitor, OTSSP167.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in the IC50 value of OTSSP167 across different cancer cell lines?

A1: IC50 values for OTSSP167 can differ substantially between cell lines due to several factors:

  • MELK Expression Levels: The primary target of OTSSP167 is the Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1] Cell lines with higher endogenous expression of MELK may exhibit greater sensitivity to the inhibitor.[2][3] For instance, OTSSP167 inhibits A549, T47D, DU4475, and 22Rv1 cancer cells, where MELK is highly expressed, with IC50 values of 6.7, 4.3, 2.3, and 6.0 nM, respectively.[2] In contrast, some neuroblastoma cell lines show IC50 values ranging from 17 nM to 334.8 nM.[3]

  • Off-Target Effects: OTSSP167 is not entirely specific to MELK and has been shown to inhibit other kinases, such as Aurora B, BUB1, and Haspin.[4][5] The expression levels of these off-target kinases in a given cell line can influence the observed cytotoxic effects and thus the IC50 value.

  • Cellular Context and Genetic Background: The unique genetic and signaling landscape of each cell line can impact its response to OTSSP167. For example, the status of pathways like mTOR and NOTCH1, which can be inhibited by OTSSP167, may differ between cell lines.[6][7]

  • Experimental Conditions: Variations in experimental parameters such as cell density, passage number, and assay type can contribute to IC50 variability.[8]

Q2: My experimental results are inconsistent even when using the same cell line. What could be the cause?

A2: Inconsistent results within the same cell line can arise from several sources:

  • Compound Stability and Solubility: OTSSP167 has limited solubility in aqueous solutions and its solutions can be unstable.[2][9][10] It is recommended to prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.[2][11] The use of fresh, high-quality DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[2]

  • Cell Culture Conditions: Factors such as confluency, passage number, and subtle variations in media composition can affect cellular physiology and drug response. It is crucial to maintain consistent cell culture practices.

  • Assay-Dependent Variability: Different cytotoxicity or proliferation assays measure distinct cellular endpoints (e.g., metabolic activity, membrane integrity). Discrepancies between assays can lead to variable results.[8]

Q3: I am concerned about off-target effects. How can I verify that the observed phenotype is due to MELK inhibition?

A3: It is crucial to validate that the effects of OTSSP167 are on-target. Here are some recommended approaches:

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant form of MELK into the cells. If this rescues the phenotype caused by OTSSP167, it strongly suggests on-target action.

  • Western Blot Analysis: Confirm the inhibition of MELK's downstream targets. OTSSP167 has been shown to inhibit the phosphorylation of PSMA1 and DBNL.[2] It can also reduce the phosphorylation of AKT and FoxM1.[12][13]

  • Use of a Structurally Different MELK Inhibitor: If available, using another MELK inhibitor with a different chemical scaffold can help confirm that the observed effects are due to MELK inhibition rather than off-target effects of OTSSP167's specific chemical structure.

Data Summary

In Vitro IC50 Values of OTSSP167 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Cell-free assay-0.41[2][11]
A549Lung6.7[2][11]
T47DBreast4.3[2][11]
DU4475Breast2.3[2][11]
22Rv1Prostate6.0[2][11]
HT1197Bladder97[11]
KOPT-K1T-ALL~10[6]
DND-41T-ALL~57[6]
IMR-32Neuroblastoma17[3]
LA-N-6Neuroblastoma334.8[3]
In Vivo Efficacy of OTSSP167
Cancer ModelAdministrationDosageTumor Growth Inhibition (TGI)Reference
MDA-MB-231 XenograftIntravenous20 mg/kg (every 2 days)73%[2]
MDA-MB-231 XenograftOral10 mg/kg (daily)72%[2]
Xenograft ModelOral1 mg/kg51%[11]
Xenograft ModelOral5 mg/kg91%[11]
Xenograft ModelOral10 mg/kg108%[11]
T-ALL XenograftIntraperitoneal10 mg/kg (daily)Significant reduction in leukemia burden[6]

Experimental Protocols

In Vitro Kinase Assay for MELK Inhibition
  • Reaction Mixture: Prepare a kinase buffer containing 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, and 0.1 mM EGTA.[2]

  • Enzyme and Substrate: Add 0.4 µg of recombinant MELK protein and 5 µg of a suitable substrate (e.g., a generic kinase substrate or a specific MELK substrate) to the kinase buffer.[2]

  • Inhibitor Addition: Add OTSSP167 (dissolved in DMSO) to the desired final concentration (e.g., 10 nM).[2] Include a DMSO-only control.

  • Initiate Reaction: Start the reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[2]

  • Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[2]

  • Analysis: Separate the proteins by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate by autoradiography.[2]

Cell Viability Assay (General Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of OTSSP167. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Assay: Perform a cell viability assay such as MTT, Alamar Blue, or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance, fluorescence) and normalize it to the vehicle control. Calculate the IC50 value using a suitable curve-fitting software.

Visualizations

MELK_Signaling_Pathway cluster_OTSSP167 OTSSP167 cluster_Kinases Kinases cluster_Downstream Downstream Effects OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits (Primary Target) AuroraB Aurora B OTSSP167->AuroraB Inhibits (Off-Target) BUB1 BUB1 OTSSP167->BUB1 Inhibits (Off-Target) Haspin Haspin OTSSP167->Haspin Inhibits (Off-Target) Proliferation Cell Proliferation MELK->Proliferation Promotes Apoptosis Apoptosis MELK->Apoptosis Inhibits CellCycle Cell Cycle Arrest (G2/M) MELK->CellCycle Regulates MitoticCheckpoint Mitotic Checkpoint Abrogation AuroraB->MitoticCheckpoint Regulates BUB1->MitoticCheckpoint Regulates Haspin->MitoticCheckpoint Regulates

Caption: OTSSP167 inhibits MELK and several off-target kinases, affecting key cellular processes.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Verify Compound Integrity (Solubility, Stability) Start->CheckCompound CheckCells Standardize Cell Culture (Passage, Confluency) CheckCompound->CheckCells Compound OK InconsistentStill Results Still Inconsistent CheckCompound->InconsistentStill Issue Found CheckAssay Validate Assay Method CheckCells->CheckAssay Cells OK CheckCells->InconsistentStill Issue Found OnTargetValidation Perform On-Target Validation Experiments CheckAssay->OnTargetValidation Assay OK CheckAssay->InconsistentStill Issue Found RNAi MELK RNAi Knockdown OnTargetValidation->RNAi WesternBlot Analyze Downstream Targets OnTargetValidation->WesternBlot Rescue Rescue Experiment OnTargetValidation->Rescue ConsistentResults Consistent Results RNAi->ConsistentResults WesternBlot->ConsistentResults Rescue->ConsistentResults

References

minimizing precipitation of OTSSP167 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the precipitation of OTSSP167 hydrochloride in experimental media.

Troubleshooting Guide: Minimizing Precipitation

Precipitation of this compound upon dilution into aqueous media is a common challenge. Follow these steps to troubleshoot and prevent this issue.

Problem: Precipitate forms immediately or over time after adding this compound to cell culture media.

Potential Cause Troubleshooting Step Explanation
Poor initial dissolution 1. Ensure the compound is fully dissolved in the DMSO stock. 2. Use gentle warming (to 37°C) and vortexing. 3. If particles are visible, sonicate the stock solution in a water bath for 5-10 minutes.This compound has limited aqueous solubility. Incomplete initial dissolution in the organic solvent will lead to immediate precipitation when introduced to an aqueous environment.
Suboptimal solvent quality 1. Use fresh, anhydrous, research-grade DMSO. 2. Aliquot DMSO upon receipt to minimize water absorption from atmospheric moisture.Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Using fresh, high-quality DMSO is critical for a stable stock solution.
High final concentration 1. Review the intended final concentration. OTSSP167 is potent in the low nanomolar range for many cell lines.[1][2][3][4] 2. Perform a dose-response curve to determine the lowest effective concentration for your experiment.Exceeding the solubility limit in the final media volume is a primary cause of precipitation. The solubility in a DMSO:PBS (1:9) mixture is only 0.1 mg/mL.[5]
Improper mixing technique 1. Pre-warm the cell culture media to 37°C before adding the drug. 2. Add the DMSO stock drop-wise to the media while gently swirling or vortexing the tube. Do not add the media to the drug stock. 3. Perform a serial dilution if a large volume change is required.Rapidly adding a concentrated stock to a large volume of aqueous solution can cause localized high concentrations that exceed the solubility limit, leading to precipitation before it can disperse.
Media components and pH 1. Consider the serum concentration in your media. High protein content can sometimes aid in solubility, but interactions can also occur. 2. Ensure the pH of your media is stable and within the optimal range for your cells.While less common, extreme pH or interactions with media components could influence compound solubility.
Stock solution storage 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]The stability of this compound in solution may decrease over time, even when frozen.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5] It has a reported solubility of up to 30 mg/mL in DMSO.[5]

Q2: What are the known solubility limits of this compound?

A2: The solubility of this compound varies significantly depending on the solvent. Below is a summary of reported solubility data.

SolventSolubility
DMSO~30 mg/mL[5]
DMF~10 mg/mL[5]
Ethanol~1 mg/mL[5]
DMSO:PBS (pH 7.2) (1:9)~0.1 mg/mL[5]

Q3: My this compound solution precipitated in the media. Can I still use it?

A3: It is not recommended to use media with visible precipitate. The precipitate consists of an unknown concentration of the active compound, which will lead to inaccurate and unreliable experimental results. The effective concentration of the inhibitor in the media will be significantly lower than intended.

Q4: How should I store my this compound stock solution?

A4: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

Q5: What is the mechanism of action of OTSSP167?

A5: OTSSP167 is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 0.41 nM.[1][5][6] By inhibiting MELK, it blocks the phosphorylation of downstream substrates, which can suppress the growth of various cancer cell lines.[5][7] It is important to note that OTSSP167 has been shown to have off-target effects on other kinases, including Aurora B, BUB1, and Haspin, which can contribute to its cellular effects.[8] It may also inhibit other survival pathways such as mTOR and NOTCH1.[2][3]

Experimental Protocols & Visualizations

Protocol for Preparing this compound Working Solution

This protocol details the recommended steps for preparing a working solution of this compound to minimize precipitation.

  • Prepare Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the powder to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, sonicating the solution in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the stock solution in fresh, anhydrous DMSO. This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.

  • Prepare Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • While gently swirling or vortexing the media, add the required volume of the this compound stock (or intermediate dilution) drop-wise into the media.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visual Workflow for Solution Preparation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Final Dilution cluster_2 Step 3: Application OTSSP167 Powder OTSSP167 Powder Vortex & Sonicate Vortex & Sonicate OTSSP167 Powder->Vortex & Sonicate Add Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Vortex & Sonicate Add 10 mM Stock in DMSO 10 mM Stock in DMSO Vortex & Sonicate->10 mM Stock in DMSO Gentle Vortexing Gentle Vortexing 10 mM Stock in DMSO->Gentle Vortexing Add drop-wise Pre-warmed Media (37°C) Pre-warmed Media (37°C) Pre-warmed Media (37°C)->Gentle Vortexing Final Working Solution Final Working Solution Gentle Vortexing->Final Working Solution Add to Cells Add to Cells Final Working Solution->Add to Cells

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway of OTSSP167 Action

G OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Off_Target Off-Target Kinases (Aurora B, etc.) OTSSP167->Off_Target Downstream_Substrates Downstream Substrates MELK->Downstream_Substrates Cell_Growth Cell Growth & Survival Downstream_Substrates->Cell_Growth

References

Navigating Resistance to OTSSP167 Hydrochloride: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and understanding resistance to OTSSP167 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent, ATP-competitive inhibitor of MELK, with an IC50 of 0.41 nM in cell-free assays.[1][2][3] It functions by binding to the ATP-binding site of MELK, thereby preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis in cancer cells where MELK is highly expressed.[5][6][7]

Q2: Does OTSSP167 have off-target effects?

A2: Yes, in addition to MELK, OTSSP167 has been shown to inhibit other kinases, which may contribute to its anti-cancer activity and potentially influence resistance mechanisms. Notably, it can inhibit Mitogen-activated protein kinase kinase 7 (MAP2K7), Aurora B kinase, BUB1, and Haspin kinases.[5][8][9] Inhibition of these kinases can lead to abrogation of the mitotic checkpoint.[8][9]

Q3: What are the known IC50 values for OTSSP167 in different cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of OTSSP167 varies across different cancer cell lines, generally falling within the nanomolar range. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer6.7[1]
T47DBreast Cancer4.3[1]
DU4475Breast Cancer2.3[1]
22Rv1Prostate Cancer6.0[1]
KOPT-K1T-cell Acute Lymphoblastic Leukemia10-50[5]
MOLT-3T-cell Acute Lymphoblastic Leukemia10-50[5]
RPMI-8402T-cell Acute Lymphoblastic Leukemia10-50[5]

Q4: What are the potential mechanisms of acquired resistance to OTSSP167?

A4: While specific studies on acquired resistance to OTSSP167 are limited, based on resistance mechanisms observed for other kinase inhibitors, potential mechanisms could include:

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of the MELK pathway.[10][11][12][13] For instance, upregulation of pro-survival pathways like PI3K/AKT/mTOR could potentially confer resistance.[12]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance.[14][15][16] These transporters can actively pump OTSSP167 out of the cell, reducing its intracellular concentration and efficacy.

  • Target Alteration: Although not yet reported for OTSSP167, mutations in the target kinase (MELK) that prevent inhibitor binding are a known resistance mechanism for other kinase inhibitors.[13]

  • Phenotypic Transformation: Cancer cells might undergo histological or phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which can be associated with drug resistance.[11]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with OTSSP167 and provides actionable steps to investigate and potentially overcome them.

Problem 1: Decreased sensitivity or acquired resistance to OTSSP167 in a previously sensitive cell line.

  • Possible Cause 1: Activation of bypass signaling pathways.

    • Troubleshooting Steps:

      • Perform Phospho-Kinase Array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of signaling proteins between the sensitive parental and the resistant cell lines. This can help identify upregulated survival pathways.

      • Western Blot Analysis: Based on the array results, validate the activation of specific bypass pathways (e.g., PI3K/AKT, MAPK/ERK) by performing Western blots for key phosphorylated proteins (e.g., p-AKT, p-ERK).

      • Combination Therapy: If a bypass pathway is identified, consider combination therapy with an inhibitor targeting a key component of that pathway. For example, if the PI3K/AKT pathway is activated, a combination of OTSSP167 with a PI3K or AKT inhibitor could be effective.[12]

  • Possible Cause 2: Increased expression of drug efflux pumps.

    • Troubleshooting Steps:

      • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) between sensitive and resistant cells.

      • Western Blot Analysis: Confirm the increased protein expression of the identified ABC transporters by Western blotting.

      • Efflux Pump Inhibition: Test if the resistance can be reversed by co-administering OTSSP167 with a known inhibitor of the overexpressed ABC transporter (e.g., verapamil (B1683045) for ABCB1). An increase in sensitivity would suggest the involvement of drug efflux.

Problem 2: High intrinsic resistance to OTSSP167 in a new cell line.

  • Possible Cause 1: Low or absent MELK expression.

    • Troubleshooting Steps:

      • Assess MELK Expression: Determine the baseline expression level of MELK protein in the cell line using Western blotting or MELK mRNA using qRT-PCR. Cell lines with low or undetectable MELK expression are less likely to respond to OTSSP167.[6]

  • Possible Cause 2: Pre-existing activation of survival pathways.

    • Troubleshooting Steps:

      • Baseline Pathway Analysis: Characterize the baseline activity of major survival signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in the untreated cell line using Western blotting for key phosphorylated proteins. High basal activity of these pathways might contribute to intrinsic resistance.

Experimental Protocols

1. Generation of OTSSP167-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance in a cancer cell line.[17][18]

  • Materials:

    • Parental cancer cell line known to be sensitive to OTSSP167.

    • Complete cell culture medium.

    • This compound.

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.

    • Cell counting solution (e.g., trypan blue).

    • Multi-well plates for cell culture.

  • Procedure:

    • Start by treating the parental cell line with a low concentration of OTSSP167 (e.g., the IC20, the concentration that inhibits 20% of cell growth).

    • Culture the cells in the presence of the drug until the cell population recovers and resumes proliferation.

    • Once the cells are growing steadily, gradually increase the concentration of OTSSP167 in a stepwise manner.

    • At each concentration, allow the cells to adapt and resume proliferation before the next dose escalation.

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Continue this process until a desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50 compared to the parental line).

    • Once a resistant cell line is established, it can be maintained in a culture medium containing a maintenance dose of OTSSP167 to preserve the resistant phenotype.

2. Assessing Synergism with Combination Therapies

This protocol outlines how to evaluate the synergistic effect of OTSSP167 with another inhibitor.

  • Materials:

    • OTSSP167-sensitive or -resistant cell line.

    • Complete cell culture medium.

    • This compound.

    • Second inhibitor of interest.

    • 96-well plates.

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

    • Plate reader.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Prepare a dose-response matrix of OTSSP167 and the second inhibitor, both alone and in combination at various concentrations.

    • Treat the cells with the different drug combinations and incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

    • Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualizations

OTSSP167_Mechanism_of_Action OTSSP167 OTSSP167 hydrochloride MELK MELK Kinase OTSSP167->MELK Inhibits Phosphorylation Phosphorylation MELK->Phosphorylation Substrates Downstream Substrates CellCycle Cell Cycle Progression Substrates->CellCycle Promotes Phosphorylation->Substrates Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Resistance_Troubleshooting_Workflow Start Decreased OTSSP167 Sensitivity Observed Cause1 Hypothesis 1: Bypass Pathway Activation Start->Cause1 Cause2 Hypothesis 2: Increased Drug Efflux Start->Cause2 Test1 Phospho-Kinase Array Western Blot Cause1->Test1 Test2 qRT-PCR & Western Blot for ABC Transporters Cause2->Test2 Result1 Pathway Activated? Test1->Result1 Result2 Efflux Pump Upregulated? Test2->Result2 Action1 Combination Therapy with Pathway Inhibitor Result1->Action1 Yes End Resistance Mechanism Identified/Addressed Result1->End No Action2 Co-treatment with Efflux Pump Inhibitor Result2->Action2 Yes Result2->End No

Caption: Troubleshooting workflow for OTSSP167 resistance.

References

Technical Support Center: OTSSP167 Hydrochloride Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with oral formulations of OTSSP167 hydrochloride. Our focus is to help you achieve consistent and effective results in your preclinical experiments by addressing potential challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent, orally administered inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers.[1][2] By inhibiting MELK, OTSSP167 disrupts key signaling pathways involved in cancer cell proliferation, survival, and maintenance of cancer stem cells.[1] It has been shown to suppress tumor growth in xenograft models of breast, lung, prostate, and pancreatic cancers.[1]

Q2: Is the oral bioavailability of this compound a concern?

Preclinical studies in mouse xenograft models suggest that this compound has high oral bioavailability.[1] Tumor growth inhibition (TGI) rates are comparable between intravenous and oral administration, indicating efficient absorption from the gastrointestinal tract.[1] Therefore, the primary goal for researchers is typically to maintain this high bioavailability and ensure consistent exposure in experimental settings.

Q3: What are the known molecular targets of OTSSP167?

The primary target of OTSSP167 is MELK.[1] However, it has also been shown to inhibit other kinases involved in mitosis, including Aurora B, BUB1, and Haspin. This broader activity may contribute to its overall anti-cancer effects.

Q4: What formulation vehicle is recommended for oral administration of this compound in mice?

A commonly used and effective vehicle for oral gavage of this compound in mice is a 0.5% methylcellulose (B11928114) solution.[1]

Q5: What are some general strategies to improve the oral bioavailability of a poorly soluble compound?

While this compound appears to have good oral bioavailability, general strategies for compounds with poor solubility and/or permeability include:

  • Nanoformulations: Reducing particle size to the nanoscale can increase the surface area for dissolution.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can enhance solubility and absorption.

  • Prodrugs: Modifying the chemical structure of the drug to create a more absorbable prodrug that is converted to the active form in the body.

Troubleshooting Guide

This guide addresses potential issues that may lead to suboptimal or variable results during in vivo oral administration experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
High variability in tumor growth inhibition between animals in the same treatment group. Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration.1. Ensure Proper Training: All personnel performing oral gavage should be thoroughly trained. 2. Verify Gavage Needle Placement: Confirm the gavage needle is correctly placed in the esophagus and not the trachea before administering the compound. 3. Standardize Procedure: Use a consistent speed of administration and handle animals gently to minimize stress.
Formulation Issues: The compound may not be uniformly suspended in the vehicle, leading to inconsistent doses.1. Homogenize Suspension: Vortex the suspension thoroughly before drawing each dose to ensure uniformity. 2. Check for Precipitation: Visually inspect the formulation for any signs of drug precipitation before and during the dosing period. 3. Prepare Fresh Formulations: Due to potential instability in solution, it is recommended to prepare fresh formulations regularly.
Animal-Specific Physiological Factors: Differences in gastric pH, gastrointestinal motility, or food intake can affect drug absorption.1. Fasting: Fast animals overnight before dosing to reduce variability from food effects, but provide water ad libitum. 2. Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related physiological changes.
Lower than expected tumor growth inhibition compared to published data. Suboptimal Formulation: The chosen vehicle may not be optimal for solubilizing or suspending this compound.1. Confirm Vehicle Preparation: Ensure the 0.5% methylcellulose vehicle is prepared correctly. 2. Consider Alternative Formulations: If issues persist, consider exploring other formulation strategies, such as those listed in the FAQs, although these are generally for compounds with known low bioavailability.
Incorrect Dose Calculation: Errors in calculating the required dose for each animal.1. Accurate Body Weights: Use precise and recent body weights for each animal for dose calculation. 2. Double-Check Calculations: Have a second person verify all dose calculations.
Compound Stability: Degradation of this compound in the formulation or during storage.1. Proper Storage: Store the compound and its formulations according to the manufacturer's recommendations, protected from light and moisture. 2. Assess Compound Purity: Verify the purity of the this compound batch being used.
Signs of toxicity in treated animals (e.g., significant weight loss, lethargy). Dose is too high for the specific animal strain or model. 1. Dose-Response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor Animal Health: Closely monitor animals daily for any signs of toxicity and record body weights regularly.
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.1. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation components.

Quantitative Data

Table 1: In Vivo Efficacy of OTSSP167 in a Breast Cancer Xenograft Model (MDA-MB-231 cells)

Administration RouteDoseDosing ScheduleTumor Growth Inhibition (TGI)Reference
Intravenous (IV)20 mg/kgOnce every two days73%[1]
Oral (PO)10 mg/kgOnce a day72%[1]

Table 2: In Vivo Efficacy of OTSSP167 in a Lung Cancer Xenograft Model (A549 cells)

Administration RouteDoseDosing ScheduleTumor Growth Inhibition (TGI)Reference
Intravenous (IV)1 mg/kgOnce a day51%[1]
Intravenous (IV)5 mg/kgOnce a day91%[1]
Intravenous (IV)10 mg/kgOnce a day108%[1]
Oral (PO)5 mg/kgOnce a day95%[1]
Oral (PO)10 mg/kgOnce a day124%[1]

Table 3: In Vivo Efficacy of Orally Administered OTSSP167 (10 mg/kg, once a day) in Other Cancer Xenograft Models

Cancer TypeCell LineTumor Growth Inhibition (TGI)Reference
Prostate CancerDU145106%[1]
Pancreatic CancerMIAPaCa-287%[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Methylcellulose

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile beaker or flask

  • Weighing scale and spatulas

Procedure:

  • Calculate the total volume of the formulation needed based on the number of animals, the dose, and the dosing volume (typically 10 mL/kg for mice).

  • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously with a magnetic stir bar. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.

  • Weigh the required amount of this compound powder based on the desired final concentration.

  • Slowly add the this compound powder to the 0.5% methylcellulose solution while stirring continuously.

  • Continue stirring until a homogenous suspension is formed. The suspension should be used immediately or stored appropriately, with continuous stirring before each administration.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the exact volume of the suspension to be administered.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.

  • Position the mouse vertically and gently extend its head to straighten the path to the esophagus.

  • Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

  • Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the suspension.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing.

Protocol 3: Assessment of Oral Bioavailability (Hypothetical Workflow)

This protocol outlines a general workflow for a pharmacokinetic study to determine the absolute oral bioavailability of a compound like this compound.

Study Design:

  • Animals: Use a sufficient number of animals (e.g., male C57BL/6 mice, 8-10 weeks old) for each group to ensure statistical power.

  • Groups:

    • Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a specific dose (e.g., 5 mg/kg).

    • Group 2 (Oral): Administer this compound orally (via gavage) at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

Procedure:

  • Prepare the intravenous and oral formulations of this compound.

  • Administer the compound to the respective groups.

  • At each time point, collect blood samples (e.g., via saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both administration routes using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizations

MELK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_melk_complex MELK Complex cluster_downstream Downstream Effectors E2F1 E2F1 MELK MELK E2F1->MELK increases transcription MAPK_Pathway MAPK_Pathway MAPK_Pathway->E2F1 activates FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates p53 p53 MELK->p53 phosphorylates & activates Bcl_G Bcl_G MELK->Bcl_G interacts with OTSSP167 OTSSP167 Hydrochloride OTSSP167->MELK inhibits Cell_Cycle_Regulators Aurora B CDC25B Survivin FOXM1->Cell_Cycle_Regulators regulates expression Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Progression Cell_Cycle_Progression Cell_Cycle_Regulators->Cell_Cycle_Progression promotes

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis Formulation_Prep Prepare IV and Oral Formulations Dosing Administer IV or Oral Dose Formulation_Prep->Dosing Animal_Prep Fast Mice Overnight Animal_Prep->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Separation Centrifuge to Separate Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS LC-MS/MS Analysis of Plasma Samples Sample_Storage->LCMS PK_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) LCMS->PK_Analysis Bioavailability_Calc Calculate Absolute Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Troubleshooting_Logic Start Variable In Vivo Efficacy Observed Check_Dosing Is Dosing Technique Consistent? Start->Check_Dosing Check_Formulation Is Formulation Homogenous & Stable? Check_Dosing->Check_Formulation Yes Action_Dosing Retrain Personnel Standardize Gavage Check_Dosing->Action_Dosing No Check_Animals Are Animal Factors Controlled? Check_Formulation->Check_Animals Yes Action_Formulation Ensure Proper Mixing Prepare Fresh Batches Check_Formulation->Action_Formulation No Check_Dose_Calc Are Dose Calculations Correct? Check_Animals->Check_Dose_Calc Yes Action_Animals Implement Fasting Acclimatize Animals Check_Animals->Action_Animals No Action_Dose_Calc Verify Body Weights & Calculations Check_Dose_Calc->Action_Dose_Calc No Outcome Improved Consistency Check_Dose_Calc->Outcome Yes Action_Dosing->Outcome Action_Formulation->Outcome Action_Animals->Outcome Action_Dose_Calc->Outcome

Caption: Logical workflow for troubleshooting variable in vivo efficacy of oral this compound.

References

identifying and mitigating artifacts in OTSSP167 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OTSSP167, a potent inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments with OTSSP167.

Q1: My OTSSP167-treated cells show a phenotype (e.g., cell cycle arrest, apoptosis) that is inconsistent with published MELK knockdown studies. What could be the cause?

A1: This discrepancy could be due to off-target effects of OTSSP167. While it is a potent MELK inhibitor, it has been shown to inhibit other kinases, notably Aurora B, BUB1, and Haspin, at concentrations used to inhibit MELK.[1][2] This can lead to phenotypes like mitotic checkpoint abrogation, which may not be observed with MELK-specific knockdown.[1][2]

Troubleshooting Steps:

  • Validate with a secondary MELK inhibitor: Use a structurally different MELK inhibitor to see if the phenotype is reproducible.

  • Perform MELK knockdown: Use siRNA or shRNA to specifically reduce MELK expression and compare the phenotype to that observed with OTSSP167 treatment.

  • Assess off-target activity: Directly measure the activity of known off-target kinases, such as Aurora B, in your experimental system. For example, you can perform an in vitro kinase assay with recombinant Aurora B or use phospho-specific antibodies for downstream targets of Aurora B in western blotting.[3][4]

Q2: I am observing high background in my western blot for phosphorylated MELK substrates after OTSSP167 treatment. What are the possible reasons and solutions?

A2: High background in western blots can obscure the true effect of OTSSP167. The issue can stem from several factors related to the antibody, blocking, or washing steps.

Troubleshooting Steps:

  • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the MELK substrate. Run a control lane with a non-phosphorylated version of the protein or use a phosphatase-treated lysate to confirm specificity.

  • Blocking Inefficiency: Insufficient blocking can lead to non-specific antibody binding.

    • Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).

    • Consider changing the blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for phospho-specific antibodies.

  • Inadequate Washing: Residual unbound antibodies can cause high background. Increase the number and duration of washes with TBST buffer between antibody incubations.

  • Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.

Q3: My IC50 value for OTSSP167 in a cell viability assay is significantly different from published values. Why might this be?

A3: Discrepancies in IC50 values can arise from variations in experimental conditions.

Troubleshooting Steps:

  • Cell Line and Passage Number: Different cell lines exhibit varying sensitivity to OTSSP167.[5][6] Even within the same cell line, high passage numbers can lead to genetic drift and altered drug responses. Ensure you are using a consistent and low-passage number cell line.

  • Seeding Density: The initial number of cells seeded can influence the final assay readout. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug treatment period.[6]

  • Treatment Duration: The length of exposure to OTSSP167 will impact the IC50 value. Ensure your treatment duration is consistent with the protocols you are comparing against.[5]

  • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.[7][8]

  • Compound Potency: Verify the concentration and integrity of your OTSSP167 stock solution. Improper storage can lead to degradation.

Q4: I am seeing an unexpected cell cycle arrest profile (e.g., G2/M arrest instead of G1/S) in my flow cytometry data after OTSSP167 treatment. How do I interpret this?

A4: While MELK inhibition has been linked to G1/S arrest in some contexts, OTSSP167 can also induce a G2/M arrest.[7][9] This can be a result of its off-target effects on mitotic kinases like Aurora B.[1][2]

Troubleshooting and Interpretation:

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment. The cell cycle effects of OTSSP167 can be concentration and time-dependent.[7]

  • Examine Mitotic Markers: To investigate a potential G2/M arrest due to off-target effects, analyze the phosphorylation status of proteins involved in the G2/M transition and mitosis, such as histone H3 (Ser10), a downstream target of Aurora B.[4]

  • Correlate with Apoptosis: An increase in the sub-G1 population may indicate apoptosis. Confirm this with an alternative method like Annexin V staining.[10] The induction of apoptosis can sometimes mask a specific cell cycle arrest point.

Quantitative Data Summary

Assay TypeCell LineReported IC50 ValueReference
In Vitro Kinase Assay MELK0.41 nM[5]
Aurora B~25 nM[3]
MAP2K7160 nM[7]
Cell Viability Assay A549 (Lung)6.7 nM[5]
T47D (Breast)4.3 nM[5]
DU4475 (Breast)2.3 nM[5]
22Rv1 (Prostate)6.0 nM[5]
HT1197 (Bladder)97 nM[6]
KOPT-K1 (T-ALL)10 nM[7]
DND-41 (T-ALL)57 nM[7]

Experimental Protocols

Cell Viability Assay (Luminescent)

This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of OTSSP167 in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of OTSSP167. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6][7]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

In Vitro Radiometric Kinase Assay

This protocol is a standard method for directly measuring kinase activity.

Methodology:

  • Prepare a kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 10 mM MgCl2, 50 µM cold ATP).[5]

  • In a reaction tube, combine the recombinant MELK enzyme, the substrate (e.g., a generic substrate like myelin basic protein or a specific substrate), and the desired concentration of OTSSP167 or vehicle control.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[5]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[5]

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the incorporated radioactivity.

  • Quantify the band intensity to determine the level of substrate phosphorylation and calculate the percentage of inhibition.

Western Blotting for Phosphorylated Proteins

This protocol allows for the analysis of changes in protein phosphorylation in response to OTSSP167 treatment.

Methodology:

  • Seed cells and treat with OTSSP167 at the desired concentrations and for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[11]

  • Denature the protein samples by adding SDS-PAGE loading buffer and boiling.

  • Load equal amounts of protein per lane and separate them by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MELK substrate) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH).

Visualizations

MELK_Signaling_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibition AKT AKT MELK->AKT Activates FOXM1 FOXM1 MELK->FOXM1 Activates p53 p53 MELK->p53 Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of MELK and its inhibition by OTSSP167.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Interpretation Kinase_Assay In Vitro Kinase Assay (MELK & Off-Targets) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Analyze_IC50 Analyze IC50 Values Determine_IC50->Analyze_IC50 Cell_Culture Cell Culture (Cancer Cell Lines) Treatment OTSSP167 Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot (Phospho-proteins) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Viability_Assay->Analyze_IC50 Analyze_Protein_Expression Analyze Protein Expression Changes Western_Blot->Analyze_Protein_Expression Analyze_Cell_Cycle Analyze Cell Cycle Profiles & Apoptosis Cell_Cycle_Analysis->Analyze_Cell_Cycle Apoptosis_Assay->Analyze_Cell_Cycle Conclusion Conclusion on OTSSP167 Efficacy & MOA Analyze_IC50->Conclusion Analyze_Protein_Expression->Conclusion Analyze_Cell_Cycle->Conclusion

Caption: General experimental workflow for characterizing OTSSP167.

References

OTSSP167 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting OTSSP167 treatment duration to achieve optimal experimental effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for OTSSP167?

A1: OTSSP167 is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase.[1][2] MELK is overexpressed in various cancers and is implicated in cancer cell proliferation, maintenance of cancer stem cells, and resistance to therapy.[3][4][5] By inhibiting MELK, OTSSP167 can suppress cancer cell growth and induce apoptosis.[4][5] It is important to note that some studies suggest OTSSP167 may have off-target effects on other kinases, such as Aurora B, BUB1, and Haspin, which could contribute to its cellular activity.[1][6]

Q2: How do I determine the optimal starting concentration of OTSSP167 for my in vitro experiments?

A2: The optimal starting concentration depends on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published IC50 values for OTSSP167 are typically in the low nanomolar range.

Table 1: Reported IC50 Values of OTSSP167 in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (nM)
A549Lung Cancer6.7[1][7]
T47DBreast Cancer4.3[1][7]
DU4475Breast Cancer2.3[1][7]
22Rv1Prostate Cancer6.0[1][7]
HT1197Bladder Cancer97[2]
KOPT-K1T-cell Acute Lymphoblastic Leukemia10-50[8][9][10]
DND-41T-cell Acute Lymphoblastic Leukemia10-50[8][9][10]

Q3: What are the typical treatment durations for OTSSP167 in preclinical models?

A3: Treatment duration in preclinical studies varies based on the experimental goals. In vitro cell viability assays are often conducted over 48 to 72 hours.[3][7][10] For in vivo xenograft models, treatment can range from several weeks to months, depending on tumor growth kinetics and the study endpoints.[3][8] Continuous daily dosing or intermittent dosing schedules have been used.[1][8]

Troubleshooting Guides

Issue 1: High variability in cell viability assays.

  • Possible Cause: Inconsistent cell seeding density, variations in reagent preparation, or cell line instability.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

    • Fresh Reagent Preparation: Prepare fresh dilutions of OTSSP167 from a validated stock solution for each experiment.

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

    • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.

Issue 2: Lack of tumor growth inhibition in a xenograft model.

  • Possible Cause: Suboptimal dose, inappropriate dosing schedule, or development of resistance.

  • Troubleshooting Steps:

    • Dose Escalation Study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and a biologically effective dose in your model.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure drug concentration in plasma and tumor tissue to ensure adequate exposure. Correlate drug levels with target engagement (e.g., inhibition of MELK phosphorylation).

    • Alternative Dosing Schedule: Explore different dosing schedules (e.g., more frequent administration) to maintain therapeutic drug levels.

    • Investigate Resistance Mechanisms: If initial responses are followed by tumor regrowth, consider investigating potential resistance mechanisms.

Issue 3: Unexpected cellular phenotypes or toxicity.

  • Possible Cause: Off-target effects of OTSSP167.

  • Troubleshooting Steps:

    • Target Engagement Assays: Confirm target engagement of MELK at the concentrations used.

    • Phenotype Confirmation: Use a secondary method to confirm the observed phenotype (e.g., use a structurally unrelated MELK inhibitor or siRNA/shRNA knockdown of MELK).

    • Kinase Profiling: To definitively identify off-targets, consider performing a broad kinase profiling screen.

Experimental Protocols

1. Cell Viability Assay (Based on CellTiter-Glo®)

  • Objective: To determine the IC50 of OTSSP167 in a specific cancer cell line.

  • Methodology:

    • Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[3]

    • Prepare a serial dilution of OTSSP167 in culture medium.

    • Remove the existing medium from the cells and add the medium containing different concentrations of OTSSP167 or vehicle control (DMSO).

    • Incubate the plate for 48 hours.[3][10]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value using non-linear regression analysis.[3]

2. Murine Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of OTSSP167.

  • Methodology:

    • Subcutaneously inject a suspension of cancer cells (e.g., 0.5-1.0 x 10^6 cells per mouse) into the flank of immunocompromised mice (e.g., NSG mice).[3]

    • Monitor tumor growth regularly by measuring tumor volume.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer OTSSP167 (e.g., 10 mg/kg daily via intraperitoneal injection) or vehicle control.[8][9] The formulation for the vehicle can be 10% DMSO and 90% SBE-β-CD.[3]

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors MELK MELK Growth_Factors->MELK Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Progression->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates AKT AKT MELK->AKT Activates ERK1_2 ERK1/2 MELK->ERK1_2 Activates CSC_Maintenance Cancer Stem Cell Maintenance MELK->CSC_Maintenance Cell_Proliferation Cell Proliferation FOXM1->Cell_Proliferation Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition ERK1_2->Cell_Proliferation OTSSP167 OTSSP167 OTSSP167->MELK Inhibits

Caption: Simplified signaling pathway of MELK and the inhibitory action of OTSSP167.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Dose_Response Dose-Response Assay (48-72h) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Studies Mechanism of Action (e.g., Western Blot, FACS) IC50->Mechanism_Studies Treatment OTSSP167 Treatment (e.g., 10 mg/kg daily) IC50->Treatment Inform Dose Selection Xenograft Xenograft Model Establishment Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) Monitoring->Endpoint

Caption: General experimental workflow for evaluating OTSSP167 efficacy.

Troubleshooting_Logic Start Start Problem Suboptimal Effect? Start->Problem Check_Dose Is the dose/concentration optimal? Problem->Check_Dose Yes Check_Duration Is the treatment duration sufficient? Check_Dose->Check_Duration Yes Optimize_Dose Perform Dose-Response/ Dose-Escalation Studies Check_Dose->Optimize_Dose No Check_Resistance Is there evidence of acquired resistance? Check_Duration->Check_Resistance Yes Time_Course Conduct Time-Course Experiment Check_Duration->Time_Course No Check_Off_Target Could there be off-target effects? Check_Resistance->Check_Off_Target Yes Resistance_Analysis Investigate Resistance Mechanisms Check_Resistance->Resistance_Analysis No Target_Validation Validate Target Engagement & Specificity Check_Off_Target->Target_Validation No Solution Optimal Effect Check_Off_Target->Solution Yes Optimize_Dose->Problem Time_Course->Problem Resistance_Analysis->Problem Target_Validation->Problem

Caption: Logical workflow for troubleshooting suboptimal OTSSP167 effects.

References

dealing with OTSSP167 hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling and troubleshooting potential degradation of OTSSP167 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The lyophilized powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1]

  • Stock Solutions: It is highly recommended to prepare stock solutions fresh for each experiment due to their instability.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2] Stored this way, some suppliers suggest stability for up to one year.[2][3] For shorter-term storage, solutions may be kept at -20°C for up to one month.[3]

Q2: What solvents should I use to prepare this compound stock solutions?

A2: this compound has varying solubility in different solvents.

  • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. Solubility in DMSO has been reported at concentrations up to 30 mg/mL.[4] It is crucial to use anhydrous DMSO, as moisture can reduce solubility.[3]

  • Ethanol (B145695): Solubility in ethanol is lower, around 1 mg/mL.[4]

  • Aqueous Solutions: this compound is poorly soluble in water.[5] Direct dissolution in aqueous buffers is not recommended for creating concentrated stock solutions. For in vivo studies, specific formulations with co-solvents and surfactants are necessary.[5]

Q3: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?

A3: A decline in activity during extended experiments is likely due to the degradation of the compound in the cell culture medium. Solutions of this compound are known to be unstable.[1] The complex composition of cell culture media (containing salts, amino acids, vitamins, and serum) can contribute to the degradation of dissolved compounds over time. It is recommended to perform stability studies in your specific cell culture medium to understand its degradation kinetics. For long-term experiments, consider replenishing the compound by changing the media at regular intervals.

Q4: How can I check if my this compound solution has degraded?

A4: The most reliable way to assess degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products. A decrease in the peak area of the parent this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Potential Cause Suggested Solution
Precipitate forms in stock solution upon storage Poor solubility or compound degradation to an insoluble product.Prepare a more dilute stock solution. Use a different, higher-solubilizing solvent if compatible with your experiment. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between experiments Degradation of stock or working solutions. Inconsistent solution preparation.Prepare fresh solutions for each experiment. Standardize the protocol for solution preparation, including solvent quality and final concentration. Aliquot stock solutions to minimize freeze-thaw cycles.[2]
Loss of compound activity in a cell-based assay Degradation in culture medium. Adsorption to plasticware.Assess compound stability in the specific culture medium using HPLC or LC-MS. Use low-binding plates and tubes. Consider replenishing the compound with fresh media during long-term assays.
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation.Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate degradation, such as preparing fresh solutions, protecting from light, and controlling temperature.

Signaling Pathway and Experimental Workflows

OTSSP167 Mechanism of Action

OTSSP167 is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][3][6] MELK is a serine/threonine kinase involved in various cellular processes, including cell cycle control, proliferation, and apoptosis.[2] By inhibiting MELK, OTSSP167 can suppress tumor growth.[3][6]

MELK_Signaling_Pathway OTSSP167 Inhibition of MELK Signaling Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits Downstream_Substrates Downstream Substrates (e.g., PSMA1, DBNL) MELK->Downstream_Substrates Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Downstream_Substrates->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Downstream_Substrates->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Stability_Assessment_Workflow Workflow for Stability Assessment in Cell Culture Medium Start Prepare OTSSP167 in Complete Cell Culture Medium Incubate Incubate at 37°C in CO2 Incubator Start->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Remove Precipitate Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS Centrifuge->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

References

how to control for vehicle effects in OTSSP167 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in experiments involving the MELK inhibitor, OTSSP167.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in OTSSP167 experiments?

A vehicle control is a crucial experimental group that is treated with the same solvent or carrier used to dissolve and administer OTSSP167, but without the drug itself.[1] This control is essential to differentiate the biological effects of OTSSP167 from any potential effects induced by the vehicle.[1] Since vehicles are not always biologically inert, any observed changes in the vehicle control group can be attributed to the vehicle, allowing you to isolate the true effect of OTSSP167 by comparing the drug-treated group to the vehicle control group.

Q2: What are the recommended vehicles for dissolving OTSSP167 for in vitro and in vivo experiments?

The choice of vehicle depends on the experimental setting. For in vitro studies, Dimethyl Sulfoxide (B87167) (DMSO) is commonly used due to its ability to dissolve OTSSP167.[2] For in vivo experiments, various formulations have been reported, often involving a combination of solvents and surfactants to ensure solubility and bioavailability. Common components include DMSO, PEG300, Tween 80, saline, methylcellulose, and sulfobutylether-β-cyclodextrin (SBE-β-CD).[3]

Q3: Can the vehicle itself impact my experimental results?

Yes. The vehicle can have independent biological effects. For example, DMSO, a common solvent for in vitro work, has been shown to influence cell viability, proliferation, and even signaling pathways at certain concentrations.[4][5][6] Similarly, vehicles used for in vivo studies can have systemic effects. Therefore, it is imperative to always include a vehicle control group in your experimental design.

Troubleshooting Guides

In Vitro Experiments (Using DMSO)

Problem: I am observing unexpected changes (e.g., decreased viability, altered signaling) in my DMSO vehicle control group.

  • Possible Cause 1: DMSO concentration is too high.

    • Explanation: DMSO can be cytotoxic and induce cellular stress at higher concentrations.[4][6] Studies have shown that DMSO concentrations as low as 0.1% can alter gene expression, while concentrations of 1-2% or higher can significantly reduce cell viability and induce apoptosis.[4][6]

    • Solution: Perform a vehicle control titration assay to determine the highest concentration of DMSO that does not significantly affect the viability or key signaling pathways of your specific cell line. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[7]

  • Possible Cause 2: Off-target effects of DMSO on signaling pathways.

    • Explanation: DMSO has been reported to affect various signaling pathways, which can be heterogeneous across different cell lines. For instance, it can modulate the activity of PI3K/AKT and ERK signaling pathways.

    • Solution: Carefully compare the results of your OTSSP167-treated group directly against your DMSO vehicle control group, rather than an untreated control. This will help you subtract the effects of DMSO and isolate the specific effects of OTSSP167.

In Vivo Experiments

Problem: The animals in my vehicle control group are showing adverse effects (e.g., weight loss, lethargy).

  • Possible Cause 1: Toxicity related to the vehicle formulation.

    • Explanation: The components of the in vivo vehicle can have systemic effects. For example, some studies have noted that certain vehicle formulations can lead to issues like soft stool or changes in body weight.[8] A study using a vehicle of 10% DMSO and 90% of a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) solution for intraperitoneal administration of OTSSP167 reported that the vehicle was well-tolerated with no hematological toxicity.[3][9] However, other studies with OTSSP167 have noted "no or a little body-weight loss" as a positive outcome, suggesting that weight loss can be a concern.[10]

    • Solution:

      • Review the literature: Use vehicle formulations that have been previously published and reported as well-tolerated for the specific route of administration and animal model you are using.

      • Conduct a pilot study: Before starting a large-scale experiment, administer the vehicle alone to a small group of animals and monitor them closely for any adverse effects over the planned duration of the study.

      • Refine the formulation: If adverse effects are observed, consider reducing the concentration of potentially toxic components like DMSO or trying alternative, well-established vehicle formulations.

  • Possible Cause 2: Stress from the administration procedure.

    • Explanation: The method of administration (e.g., oral gavage, intraperitoneal injection) can cause stress to the animals, leading to transient weight loss or other behavioral changes.

    • Solution: Ensure that all personnel are properly trained in animal handling and administration techniques to minimize stress. Include an acclimation period for the animals to the handling and procedure before the start of the experiment.

Data Presentation: Summary of Vehicle Recommendations and Potential Effects

Table 1: Recommended Vehicle Concentrations for OTSSP167

Experimental Setting Vehicle Recommended Concentration Reference
In Vitro (Cell Culture)DMSOFinal concentration of ≤ 0.5% in culture medium. Ideally ≤ 0.1%.[7]
In Vivo (Intraperitoneal)10% DMSO, 90% of 20% SBE-β-CDAs described for a 10 mg/kg OTSSP167 dose.[3]
In Vivo (Oral/Intravenous)Formulations with PEG300, Tween 80, Saline, or MethylcelluloseVehicle composition should be optimized and tested for tolerability.

Table 2: Potential Effects of Common Vehicles

Vehicle Potential Observed Effects Considerations Reference
DMSO (in vitro)Decreased cell viability, induction of apoptosis, altered gene expression, modulation of signaling pathways (e.g., PI3K/AKT, ERK).Effects are concentration and cell-line dependent. A titration to determine the optimal non-toxic concentration is highly recommended.[4][6]
PEG300 (in vivo)Generally low toxicity, but long-term or high-dose administration may pose risks.Monitor for signs of systemic toxicity, especially in long-duration studies.
Methylcellulose (in vivo)Can cause soft or pale feces. May lead to marginal decreases in body weight in some studies.Generally considered safe, but monitor animal weight and gastrointestinal health.[8]
SBE-β-CD (in vivo)Generally well-tolerated when used as a solubilizing agent.A good alternative to reduce the concentration of other organic solvents like DMSO.[3]

Experimental Protocols

Protocol: Vehicle Control Titration Assay for In Vitro Experiments

This protocol is designed to determine the maximum concentration of DMSO that can be used for a specific cell line without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the density typically used for your OTSSP167 experiments. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01%, including an untreated control (medium only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for the same duration as your planned OTSSP167 experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not result in a significant decrease in cell viability (e.g., >95% viability compared to the untreated control) should be considered the maximum tolerable concentration for your experiments.

Visualizations

in_vitro_workflow cluster_prep Preparation cluster_validation Vehicle Validation cluster_exp Experiment start Start: Need to test OTSSP167 in vitro solubility Check OTSSP167 solubility in DMSO start->solubility stock Prepare high-concentration stock solution in 100% DMSO solubility->stock titration Perform DMSO Titration Assay (e.g., 0.01% to 2.0%) stock->titration viability Measure Cell Viability (e.g., MTT Assay) titration->viability determine_max Determine Max DMSO concentration with no significant cytotoxicity (e.g., <0.5%) viability->determine_max experiment Run OTSSP167 Experiment determine_max->experiment Use this concentration untreated 1. Untreated Control (Cells + Medium) experiment->untreated vehicle 2. Vehicle Control (Cells + Medium + Max Tolerated DMSO) experiment->vehicle drug 3. OTSSP167 Treatment (Cells + Medium + OTSSP167 in DMSO) experiment->drug

Caption: Workflow for selecting and validating a vehicle for in vitro OTSSP167 experiments.

in_vivo_design cluster_groups Experimental Groups cluster_monitoring Monitoring Parameters title In Vivo Experimental Design group1 Group 1: Untreated/Saline Control param1 Tumor Volume group1->param1 param2 Body Weight group1->param2 param3 Clinical Signs (Health & Behavior) group1->param3 group2 Group 2: Vehicle Control group2->param1 group2->param2 group2->param3 group3 Group 3: OTSSP167 Treatment Group group3->param1 group3->param2 group3->param3 effect_isolation total_effect Observed Effect in OTSSP167-Treated Group drug_effect True Effect of OTSSP167 total_effect->drug_effect - vehicle_effect Observed Effect in Vehicle Control Group

References

OTSSP167 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTSSP167. Our goal is to help you interpret unexpected experimental results and navigate the complexities of this potent kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for OTSSP167?

A1: OTSSP167 is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 0.41 nM in cell-free assays.[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and the maintenance of cancer stem cells.[3][4] By inhibiting MELK, OTSSP167 is designed to disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[4]

Q2: We observe a significant anti-proliferative effect, but CRISPR/Cas9 knockout of MELK in our cancer cell line does not replicate the phenotype. Why?

Q3: What are the known off-target effects of OTSSP167?

A3: OTSSP167 has been shown to inhibit several other kinases, which can contribute to its overall cellular effect. This polypharmacology is a key factor in understanding unexpected phenotypes. Known off-targets include:

  • Aurora B Kinase: Inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis.[7][8]

  • BUB1 and Haspin Kinases: Inhibition of these kinases can cause mislocalization of the chromosomal passenger complex (CPC), including Aurora B, leading to mitotic errors.[7][8]

  • MAP2K7 (MKK7): OTSSP167 can inhibit the MAP2K7-JNK signaling pathway, which is involved in apoptosis and cell cycle regulation.[9]

These off-target activities likely contribute to the potent anti-cancer effects observed with OTSSP167, but also complicate the interpretation of experimental results.[7][8]

Troubleshooting Guide

Issue 1: Unexpected Cell Cycle Arrest Profile

  • Observed Phenotype: You observe G2/M arrest, but published literature suggests a G1 arrest, or vice-versa.

  • Possible Cause: The cell cycle phase of arrest induced by OTSSP167 can be cell-type dependent and influenced by its off-target activities.

    • G2/M Arrest: This can be attributed to the inhibition of kinases crucial for mitotic progression, such as Aurora B, BUB1, and Haspin.[7][8] Disruption of the mitotic checkpoint is a known effect.[7] In some T-cell acute lymphoblastic leukemia (T-ALL) cell lines, OTSSP167 has been shown to induce G2/M arrest.[9]

    • G1/S Arrest: In other contexts, such as neuroblastoma, OTSSP167 has been reported to block cell cycle progression at the G1 phase through inhibition of Rb phosphorylation.[10] Effects on the p53 pathway, leading to an upregulation of p21, can also contribute to G1 arrest.[11]

  • Troubleshooting Steps:

    • Confirm Cell Cycle Phase: Utilize multiple methods to confirm the cell cycle arrest point, such as flow cytometry with propidium (B1200493) iodide staining and Western blotting for key cell cycle markers (e.g., Cyclin B1, phospho-Histone H3 for G2/M; Cyclin D1, Cyclin E, p21 for G1).

    • Evaluate Off-Target Effects: Assess the phosphorylation status of known OTSSP167 off-targets and their downstream effectors (e.g., phospho-Aurora B, phospho-JNK) in your specific cell line.

    • Review the Literature for Your Cell Type: Carefully examine studies using OTSSP167 in similar cancer models to see if context-dependent effects on the cell cycle have been reported.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

  • Observed Phenotype: OTSSP167 shows high potency (low nM IC50) in your 2D cell culture assays, but the required doses for in vivo tumor growth inhibition are higher than expected, or the effect is not as robust.

  • Possible Causes:

    • Pharmacokinetics and Bioavailability: The in vivo efficacy of OTSSP167 can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. While oral administration has shown efficacy in mouse models, the bioavailability might vary.[1][3]

    • Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapy through various mechanisms not present in 2D culture.

    • Redundancy of Signaling Pathways: In a complex in vivo system, other signaling pathways may compensate for the inhibition of MELK and its off-targets.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to measure the concentration of OTSSP167 in the plasma and tumor tissue over time and correlate it with the inhibition of target biomarkers (e.g., phospho-MELK substrates).

    • Explore Combination Therapies: OTSSP167 has shown synergistic effects when combined with other chemotherapeutic agents like dexamethasone, L-asparaginase, and vincristine.[9] Consider testing rational combinations to enhance in vivo efficacy.

    • Use 3D Culture Models: Before moving to in vivo studies, assess the efficacy of OTSSP167 in 3D culture models (e.g., spheroids, organoids), which can better mimic the in vivo environment.

Issue 3: Emergence of Drug Resistance

  • Observed Phenotype: After an initial response to OTSSP167 treatment, cancer cells resume proliferation.

  • Possible Causes: The mechanisms of resistance to OTSSP167 are not yet fully elucidated. However, potential mechanisms could include:

    • Upregulation of Bypass Signaling Pathways: Cancer cells may adapt by activating alternative survival pathways to compensate for the inhibited targets. For instance, activation of the PI3K-AKT-mTOR or RAS-MEK-ERK pathways can confer resistance to various targeted therapies.[12]

    • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell.[12]

    • Mutations in the Drug Target: While less common for off-target-driven drugs, mutations in MELK or other key targets could potentially reduce drug binding.

  • Troubleshooting Steps:

    • Gene Expression Analysis: Perform RNA sequencing or microarray analysis on sensitive versus resistant cells to identify differentially expressed genes and activated pathways.

    • Western Blotting for Survival Pathways: Assess the activation status (i.e., phosphorylation) of key nodes in major survival pathways (e.g., AKT, ERK, mTOR) in resistant cells compared to sensitive cells.

    • Test for Drug Efflux: Use inhibitors of ABC transporters (e.g., verapamil) in combination with OTSSP167 to see if sensitivity can be restored.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of OTSSP167 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer6.7[1][2]
T47DBreast Cancer4.3[1][2]
DU4475Breast Cancer2.3[1][2]
22Rv1Prostate Cancer6.0[1][2]
HT1197Bladder Cancer97[2]
KOPT-K1T-ALL10-50 (range for various T-ALL lines)[9]
MOLT-3T-ALL10-50 (range for various T-ALL lines)[9]
RPMI-8402T-ALL10-50 (range for various T-ALL lines)[9]

Key Experimental Protocols

Protocol 1: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of OTSSP167 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well.

  • Reading: Incubate as per the manufacturer's instructions and then read the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Treat cells with OTSSP167 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins or a loading control (e.g., β-actin, GAPDH) to ensure equal loading.

Visualizations

OTSSP167_Signaling_Pathways cluster_ots OTSSP167 cluster_melk Primary Target cluster_off_target Off-Targets OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits AuroraB AuroraB OTSSP167->AuroraB Inhibits BUB1 BUB1 OTSSP167->BUB1 Inhibits Haspin Haspin OTSSP167->Haspin Inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits Proliferation Proliferation MELK->Proliferation Stemness Stemness MELK->Stemness Mitotic_Checkpoint Mitotic Checkpoint AuroraB->Mitotic_Checkpoint BUB1->Mitotic_Checkpoint Haspin->Mitotic_Checkpoint JNK JNK MAP2K7->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK

Caption: OTSSP167 inhibits MELK and key off-target kinases.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Cell Cycle Arrest, Resistance) Hypothesis1 Is the phenotype due to on-target (MELK) effects? Start->Hypothesis1 Hypothesis2 Is the phenotype due to off-target effects? Start->Hypothesis2 Hypothesis3 Are other factors involved (e.g., resistance mechanisms)? Start->Hypothesis3 Experiment1 Validate MELK knockdown/knockout (RNAi, CRISPR) Hypothesis1->Experiment1 Experiment2 Assess activity of known off-targets (p-Aurora B, p-JNK) Hypothesis2->Experiment2 Experiment3 Profile resistant vs. sensitive cells (RNA-seq, Proteomics) Hypothesis3->Experiment3 Result1 Phenotype not replicated Experiment1->Result1 Result2 Off-target pathway is modulated Experiment2->Result2 Result3 Upregulation of bypass pathways Experiment3->Result3 Conclusion Re-interpret data considering polypharmacological effects Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: A logical workflow for troubleshooting unexpected results.

References

strategies to reduce non-specific binding of OTSSP167

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for OTSSP167. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and mitigate common issues such as non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is OTSSP167 and what is its primary target?

OTSSP167 is a potent, ATP-competitive small molecule inhibitor developed as a therapeutic agent for various cancers.[1][2] Its primary target is Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in cancer cell proliferation, cell cycle progression, and cancer stem cell survival.[1][3][4] OTSSP167 inhibits MELK activation by blocking its autophosphorylation, which leads to the degradation of the MELK protein.[3]

Q2: I'm observing unexpected phenotypes in my experiment. Could this be due to non-specific binding or off-target effects?

Yes, this is a distinct possibility. While OTSSP167 is a potent MELK inhibitor, like many kinase inhibitors, it can exhibit off-target activity against other kinases, especially at higher concentrations.[1] Documented off-targets include kinases crucial for mitotic progression, such as Aurora B, BUB1, and Haspin, as well as MAP2K7.[1][2][5] These off-target effects can lead to phenotypes, such as mitotic checkpoint abrogation, that are not solely dependent on MELK inhibition.[1][2]

Q3: At what concentration does OTSSP167 typically show off-target effects?

The concentration at which off-target effects become prominent can vary by cell type and experimental conditions. However, in vitro kinase assays have provided specific IC50 values for several key off-targets. For example, OTSSP167 inhibits Aurora B kinase with an IC50 of approximately 25 nM and MAP2K7 with an IC50 of around 160 nM.[1][3][5][6] Since the IC50 for MELK is very low (0.41 nM), using the lowest effective concentration is critical to maintain specificity.[7]

Troubleshooting Guide: Reducing Non-Specific Binding

Q4: How can I confirm if the effects I'm seeing are on-target (MELK-dependent) or off-target?

To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. The following workflow can help dissect the observed phenotype.

start_node Unexpected Phenotype Observed with OTSSP167 action1 Perform a detailed dose-response curve start_node->action1 decision1 Is the effect dose-dependent? action2 Validate with a secondary, structurally different MELK inhibitor decision1->action2 Yes result2 Phenotype is likely OFF-TARGET decision1->result2 No action1->decision1 action3 Use a genetic approach: MELK knockdown (siRNA) or knockout (CRISPR) action2->action3 decision2 Does genetic knockdown recapitulate the phenotype? action3->decision2 result1 Phenotype is likely ON-TARGET decision2->result1 Yes decision2->result2 No

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Q5: What are the first steps to reduce non-specific binding in an in vitro kinase assay?

Non-specific binding in biochemical assays can be influenced by inhibitor concentration and buffer components.

  • Optimize Inhibitor Concentration: Use the lowest possible concentration of OTSSP167 that gives a robust signal for MELK inhibition. A full dose-response curve is essential to determine the IC50 and select an appropriate concentration for screening.

  • Optimize Enzyme Concentration: Use a consistent and minimal amount of recombinant kinase to avoid inhibitor titration effects.[8]

  • Buffer Additives: Include blocking agents and detergents in the assay buffer to prevent the inhibitor from binding to the plate or other proteins. Common additives include Bovine Serum Albumin (BSA) and non-ionic detergents like Tween-20.[8][9]

  • Control for DMSO Concentration: Ensure the final concentration of DMSO (the solvent for OTSSP167) is consistent across all wells, typically ≤1%, to avoid solvent-induced artifacts.[8]

Q6: How can I minimize non-specific binding and off-target effects in cell-based assays?

Cellular assays introduce additional complexity, such as protein binding in the media and cell permeability.

  • Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains abundant proteins that can non-specifically bind to small molecules. If possible, reduce the serum concentration during the treatment period or use serum-free media.[8][10] Always perform a preliminary experiment to ensure cell viability is not compromised.

  • Wash Cells: Before adding OTSSP167, wash the cells with serum-free media to remove residual serum proteins.[8]

  • Titrate OTSSP167 Concentration: Determine the lowest effective concentration in your specific cell line. The IC50 for cell viability can range from low nanomolar (e.g., 2.3-6.7 nM) in sensitive lines to higher concentrations in others.[11][12][13] Using concentrations significantly above the IC50 increases the risk of off-target engagement.[8]

Quantitative Data Summary

The following tables summarize the inhibitory potency of OTSSP167 and recommended starting conditions for assay buffers.

Table 1: Inhibitory Potency (IC50) of OTSSP167 Against Various Kinases

Target KinaseIC50 ValueTarget TypeReference
MELK0.41 nMPrimary Target[7]
Aurora B~25 nMOff-Target[1][3]
MAP2K7160 nMOff-Target[5][6]
BUB1InhibitedOff-Target[1][2]
HaspinInhibitedOff-Target[1][2]

Table 2: Recommended Buffer Components for Reducing Non-Specific Binding

ComponentRecommended Starting ConcentrationPurposeReference
BSA0.1 mg/mL - 1%Blocking agent, prevents binding to surfaces[8][14]
Tween-200.01% - 0.05%Non-ionic detergent, reduces hydrophobic interactions[8][9]
DMSO≤1%Solvent, maintain consistency across all samples[8]

Signaling Pathway Context

Understanding the primary and major off-target pathways of OTSSP167 is crucial for interpreting experimental results.

inhibitor OTSSP167 primary MELK (Primary Target) inhibitor->primary IC50 = 0.41 nM offtarget1 Aurora B inhibitor->offtarget1 IC50 = ~25 nM offtarget2 MAP2K7 inhibitor->offtarget2 IC50 = 160 nM offtarget3 BUB1 / Haspin inhibitor->offtarget3 downstream1 FOXM1, PSMA1, DBNL (Cell Cycle, Stemness) primary->downstream1 downstream2 Histone H3 (Chromosome Segregation) offtarget1->downstream2 downstream4 CPC Complex (Mitotic Checkpoint) offtarget1->downstream4 downstream3 JNK / ATF2 (Stress Response, Apoptosis) offtarget2->downstream3 offtarget3->downstream4

References

ensuring reproducibility in OTSSP167 hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of studies involving OTSSP167 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 0.41 nM.[1][2][3][4] By inhibiting MELK, OTSSP167 disrupts several cellular processes crucial for cancer cell proliferation and survival, including cell cycle progression, apoptosis, and cancer stem cell maintenance.[5][6][7]

Q2: What are the known off-target effects of OTSSP167?

A2: While highly potent against MELK, OTSSP167 has been reported to inhibit other kinases, which can lead to off-target effects. These include MAP2K7 (IC50 of 160 nM), Aurora B, BUB1, and Haspin kinases.[8][9][10] These off-target activities can contribute to the compound's overall cellular effects, such as the abrogation of the mitotic checkpoint.[9][10] Researchers should consider these off-target effects when interpreting experimental results.

Q3: What is the recommended storage and stability for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is important to note that solutions of OTSSP167 are reported to be unstable, and preparing fresh solutions is recommended.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[11]

Q4: How should I prepare this compound for in vitro and in vivo studies?

A4: For in vitro studies, this compound can be dissolved in DMSO.[2][12] For in vivo studies, a common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted with PEG300, Tween 80, and saline.[4] It is crucial to add the solvents sequentially and ensure the solution is clear at each step.[1]

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Compound Instability. As solutions of OTSSP167 can be unstable, it is highly recommended to use freshly prepared solutions for each experiment to ensure consistent potency.[1]

  • Possible Cause 2: Incomplete Solubilization. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in cell culture media. Sonication or gentle warming may aid dissolution.[13]

  • Possible Cause 3: Off-Target Effects. At higher concentrations, the observed phenotype might be due to the inhibition of kinases other than MELK.[8][9] Consider using a lower concentration or a secondary, structurally different MELK inhibitor to validate findings.

  • Possible Cause 4: Cell Line Variability. The expression of MELK can vary significantly between different cancer cell lines, impacting the sensitivity to OTSSP167.[2][3] It is advisable to verify MELK expression levels in your cell line of interest via Western blot or qPCR.

Issue 2: Difficulty dissolving this compound.

  • Solution 1: Choice of Solvent. DMSO is the most commonly recommended solvent for creating stock solutions.[2][12] For aqueous buffers, the solubility is very low.[12]

  • Solution 2: Aiding Dissolution. If the compound does not readily dissolve, gentle warming and sonication can be used.[13] For some formulations, adjusting the pH may also be necessary.[3]

  • Solution 3: Use Fresh, Anhydrous Solvents. The solubility of OTSSP167 can be reduced in DMSO that has absorbed moisture.[2] Using fresh, high-quality DMSO is recommended.

Issue 3: Unexpected toxicity or lack of efficacy in animal models.

  • Possible Cause 1: Improper Formulation. The bioavailability of OTSSP167 is highly dependent on the formulation. Ensure a clear and stable solution is prepared for administration. A common in vivo formulation includes DMSO, PEG300, Tween 80, and saline.[4]

  • Possible Cause 2: Dose Selection. The effective dose can vary depending on the tumor model and administration route (oral or intravenous).[2][3] A dose-response study is recommended to determine the optimal dose for your specific model.

  • Possible Cause 3: Limited Blood-Brain Barrier Permeability. For brain tumor models, the limited permeability of OTSSP167 across the blood-brain barrier may reduce its efficacy.[14] Intracranial or intratumoral injections might be considered in such cases.[15]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer6.7[2][3][4]
T47DBreast Cancer4.3[2][3][4]
DU4475Breast Cancer2.3[2][3][4]
22Rv1Prostate Cancer6.0[2][3][4]
HT1197Bladder Cancer97[3][4]
KOPT-K1T-cell Acute Lymphoblastic Leukemia10-12[8]
DND-41T-cell Acute Lymphoblastic Leukemia57[8]

Table 2: Solubility of this compound

SolventSolubility
DMSO> 5 mg/mL[16]
DMF10 mg/mL[12]
Ethanol1 mg/mL[12]
DMSO:PBS (pH 7.2) (1:9)0.1 mg/mL[12]
Water2 mg/mL[16]

Experimental Protocols

1. In Vitro Kinase Assay

This protocol is adapted from studies investigating the direct inhibitory effect of OTSSP167 on MELK.

  • Materials: Recombinant MELK protein, substrate (e.g., PSMA1 or DBNL), kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA), ATP, [γ-32P]ATP, this compound, SDS sample buffer.[2]

  • Procedure:

    • Prepare a reaction mixture containing recombinant MELK protein and the chosen substrate in the kinase buffer.[2]

    • Add OTSSP167 at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 30°C.[2][8]

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.[2]

    • Incubate the reaction for 30 minutes at 30°C.[2]

    • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[2]

    • Separate the proteins by SDS-PAGE.[2]

    • Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.[2]

2. Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of OTSSP167 on cancer cell proliferation.

  • Materials: Cancer cell line of interest, appropriate cell culture medium, 96-well plates, this compound, Cell Counting Kit-8 (CCK-8) or similar viability reagent, spectrophotometer.[17]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

    • Prepare serial dilutions of OTSSP167 in the cell culture medium.

    • Treat the cells with varying concentrations of OTSSP167 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[17]

    • Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a spectrophotometer.[17]

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

MELK_Signaling_Pathway cluster_inhibition OTSSP167 Action cluster_pathway MELK Signaling Cascade OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK inhibits AKT AKT MELK->AKT phosphorylates FOXM1 FOXM1 MELK->FOXM1 phosphorylates G2M_Arrest G2/M Arrest MELK->G2M_Arrest promotes progression (inhibition leads to arrest) p_AKT p-AKT AKT->p_AKT p_FOXM1 p-FOXM1 FOXM1->p_FOXM1 Cell_Proliferation Cell Proliferation & Survival p_AKT->Cell_Proliferation p_FOXM1->Cell_Proliferation

Caption: Simplified signaling pathway of MELK and its inhibition by OTSSP167.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay Cell_Viability Cell Viability Assay Western_Blot Western Blot (p-AKT, p-FOXM1) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Xenograft Xenograft Model Establishment Cell_Cycle->Xenograft Treatment OTSSP167 Treatment (Oral/IV) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki67, p-AKT) Tumor_Measurement->IHC Conclusion Conclusion: Efficacy of OTSSP167 IHC->Conclusion Start Hypothesis: OTSSP167 inhibits tumor growth Start->Kinase_Assay Start->Cell_Viability

Caption: General experimental workflow for evaluating OTSSP167 efficacy.

References

Validation & Comparative

Validating the On-Target Effects of OTSSP167 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OTSSP167 hydrochloride is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cancers.[1][2][3] Validating that the observed cellular and physiological effects of OTSSP167 are a direct consequence of MELK inhibition is crucial for the accurate interpretation of experimental results and for its potential clinical development. This guide provides a comparative overview of key experimental approaches to validate the on-target effects of OTSSP167, with a comparison to other MELK inhibitors.

Biochemical and Cellular Potency

A primary validation step involves quantifying the inhibitory activity of OTSSP167 against its target, MELK, and comparing this to its activity against other kinases and its effects on cellular processes.

InhibitorTargetBiochemical IC50Cellular IC50 (Cancer Cell Lines)Key Off-Targets
This compound MELK 0.41 nM [2][3][4][5]2.3 - 97 nM [3][4][5]Aurora B, BUB1, Haspin, MAP2K7[1][4]
HTH-01-091MELK10.5 nM[1][6]Micromolar range[7]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][6]
NVS-MELK8aMELK2 nM[2][6]14 - 106 nM[7]Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[2][6]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Methodologies for On-Target Validation

A multi-pronged approach is essential to confidently attribute the effects of OTSSP167 to MELK inhibition. Below are detailed protocols for key validation experiments.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the ability of OTSSP167 to inhibit the enzymatic activity of purified MELK.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant MELK protein, a suitable substrate (e.g., myelin basic protein), and a kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 40 mM NaF, 0.1 mM EGTA).[3][4]

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A DMSO control is included.

  • Initiation: The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP).[3][4]

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[3][4]

  • Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel into the substrate is quantified by autoradiography.[3][4]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each OTSSP167 concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9][10]

Protocol:

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control (DMSO) for a specified time.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble MELK protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble MELK as a function of temperature. A shift in the melting curve to a higher temperature in the OTSSP167-treated cells compared to the control indicates direct binding of the inhibitor to MELK.

Western Blotting for Downstream Substrates

Validating that OTSSP167 inhibits the phosphorylation of known MELK substrates in cells provides strong evidence of on-target activity.

Protocol:

  • Cell Culture and Treatment: Cancer cells known to express MELK are cultured and treated with various concentrations of this compound for a defined period.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of MELK substrates (e.g., phospho-PSMA1, phospho-DBNL) and total protein levels of these substrates as a loading control.[3][4]

  • Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the change in substrate phosphorylation upon OTSSP167 treatment.[5]

Kinome-Wide Selectivity Profiling (Kinobeads/MIBs)

This chemical proteomics approach provides a comprehensive overview of the kinases that OTSSP167 binds to within the cellular proteome, thus revealing its selectivity profile.[2][11][12]

Protocol:

  • Cell Lysis: Cells are lysed to create a native protein extract.

  • Inhibitor Competition: The lysate is incubated with this compound at various concentrations.

  • Kinase Enrichment: The lysate is then passed over beads coupled with a mixture of broad-spectrum kinase inhibitors (kinobeads or multiplexed inhibitor beads). Kinases that are bound to OTSSP167 in the lysate will not bind to the beads.[2][11]

  • Elution and Digestion: The kinases captured by the beads are eluted and digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[1]

  • Data Analysis: By comparing the abundance of each kinase in the OTSSP167-treated samples to a control sample, the degree of target engagement and off-target binding can be determined.[2]

Visualizing Pathways and Workflows

MELK_Signaling_Pathway OTSSP167 This compound MELK MELK OTSSP167->MELK Inhibition PSMA1 p-PSMA1 MELK->PSMA1 DBNL p-DBNL MELK->DBNL Cell_Cycle Cell Cycle Progression MELK->Cell_Cycle Apoptosis Apoptosis MELK->Apoptosis Inhibition Cancer_Stem_Cells Cancer Stem Cell Maintenance PSMA1->Cancer_Stem_Cells DBNL->Cancer_Stem_Cells

Caption: Simplified MELK signaling pathway and the inhibitory action of OTSSP167.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomics Proteomics Biochem_Assay Radiometric Kinase Assay IC50 Determine IC50 Biochem_Assay->IC50 CETSA CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Western_Blot Western Blot (p-Substrates) Downstream_Effects Measure Downstream Effects Western_Blot->Downstream_Effects Kinobeads Kinobeads/MIBs Selectivity Assess Kinome-wide Selectivity Kinobeads->Selectivity

Caption: Workflow for validating the on-target effects of OTSSP167.

Conclusion

Validating the on-target effects of this compound requires a combination of biochemical, cellular, and proteomics-based approaches. While OTSSP167 is a highly potent MELK inhibitor, comparative data with more selective inhibitors like HTH-01-091 and NVS-MELK8a are crucial for distinguishing on-target from potential off-target effects.[1][2] The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to confidently assess the mechanism of action of OTSSP167 in their specific research context.

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of OTSSP167 Hydrochloride and Other MELK Inhibitors for Cancer Research and Drug Development

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes integral to cancer progression, including cell cycle regulation, cell proliferation, and apoptosis.[1][2][3][4] The overexpression of MELK in a wide array of human cancers has spurred the development of numerous small molecule inhibitors aimed at disrupting its oncogenic activity.[5] This guide provides an objective and data-driven comparison of this compound, a well-characterized MELK inhibitor, with other notable inhibitors such as NVS-MELK8a, HTH-01-091, MELK-T1, and C1.

This comparison focuses on biochemical potency, cellular efficacy, and selectivity profiles, supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies and to inform drug development strategies.

Biochemical Potency: A Head-to-Head Comparison

The in vitro half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a kinase inhibitor against its target. The following table summarizes the biochemical IC50 values of OTSSP167 and other MELK inhibitors against the MELK kinase.

InhibitorMELK IC50 (nM)
This compound 0.41 [6][7][8][9][10][11]
NVS-MELK8a2[8][12][13][14][15]
HTH-01-09110.5[8][16][17][18][19]
MELK-T137[8][20]
C142[8][21]
MELK inhibitor 173[8]
JW-7-25-15.0[8]
KIN-2811400[8]

Table 1: Biochemical IC50 values of various inhibitors against MELK kinase.

This compound exhibits the highest potency against MELK in biochemical assays with an IC50 value of 0.41 nM.[6][7][8][9][10][11] NVS-MELK8a and HTH-01-091 also demonstrate potent inhibition in the low nanomolar range.[8][12][13][14][15][16][17][18][19]

Cellular Activity: Antiproliferative Effects in Cancer Cell Lines

The efficacy of a MELK inhibitor in a cellular context is a crucial indicator of its potential therapeutic value. The following table presents the cellular IC50 values of OTSSP167 and other MELK inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeCellular IC50 (nM)
This compound A549Lung6.7[7][10]
T47DBreast4.3[7][10]
DU4475Breast2.3[7][10]
22Rv1Prostate6.0[7][10]
HT1197Bladder97[7]
Glioblastoma cell linesBrain100-200[22]
NVS-MELK8aMDA-MB-468Breast60[12]
MCF-7Breast1200[12]
HTH-01-091MDA-MB-468Breast4000[16][17]
BT-549Breast6160[16][17]
HCC70Breast8800[16][17]
T-47DBreast3870[16][17]
MCF7Breast8750[16][17]
ZR-75-1Breast>10000[16][17]

Table 2: Cellular IC50 values of MELK inhibitors in various cancer cell lines.

OTSSP167 demonstrates potent low nanomolar antiproliferative activity across a range of cancer cell lines.[7][10] In contrast, the more selective inhibitors, NVS-MELK8a and HTH-01-091, exhibit more modest, micromolar antiproliferative effects in breast cancer cell lines.[12][16][17] This discrepancy suggests that the potent cellular effects of OTSSP167 may be attributable to its broader kinase inhibition profile.[3]

Kinase Selectivity and Off-Target Effects

The selectivity of a kinase inhibitor is paramount for attributing its biological effects to the intended target. A highly selective inhibitor minimizes off-target effects, reducing the likelihood of confounding experimental results and potential toxicity.

This compound has been shown to be a broad-spectrum kinase inhibitor.[5][23][24] At a concentration of 1 µM, OTSSP167 inhibits 67% of a panel of 140 kinases by more than 90%.[3][23] Notable off-targets include Aurora B, BUB1, Haspin, and MAP2K7.[3][22][23] This lack of selectivity complicates the interpretation of functional studies using OTSSP167 as a specific MELK probe.[2][5][25][26]

NVS-MELK8a exhibits a much cleaner selectivity profile.[2][5][24] In a panel of 456 kinases, at 1 µM, it inhibited only 7 kinases in addition to MELK by more than 85%.[12] Key off-targets include FLT3, Haspin, and PDGFRα.[13][14][15] Due to its high selectivity, NVS-MELK8a is considered a more suitable tool compound for studying MELK function.[2][24]

HTH-01-091 also demonstrates good selectivity.[2][5] At 1 µM, it inhibits only 4% of a 141-kinase panel by more than 90%.[3][16][17][18] Its known off-targets include PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[3][16][17][18]

InhibitorKinase Panel SizeConcentration (µM)% of Kinases Inhibited >90%Key Off-Targets
This compound 140167%[3][23]Aurora B, BUB1, Haspin, MAP2K7[3][22][23]
NVS-MELK8a4561~1.5% (7 kinases >85%)[12]FLT3, Haspin, PDGFRα[13][14][15]
HTH-01-09114114%[3][16][17][18]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[3][16][17][18]

Table 3: Kinase selectivity profiles of MELK inhibitors.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for key experimental assays are provided below.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the MELK enzyme, a suitable substrate (e.g., AMARA peptide), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the MELK inhibitor or a vehicle control for a specified duration (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measurement:

    • For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For CellTiter-Glo® Assay: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the MELK inhibitor (e.g., OTSSP167) or a vehicle control via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing MELK Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

MELK_Signaling_Pathway Simplified MELK Signaling Pathway cluster_upstream Upstream Regulation cluster_melk MELK cluster_downstream Downstream Effectors MAPK_Pathway MAPK Pathway E2F1 E2F1 MAPK_Pathway->E2F1 activates MELK MELK E2F1->MELK promotes transcription FOXM1 FOXM1 MELK->FOXM1 phosphorylates ZPR9 ZPR9 MELK->ZPR9 phosphorylates p53 p53 MELK->p53 phosphorylates CDC25B CDC25B FOXM1->CDC25B Aurora_B Aurora B FOXM1->Aurora_B Survivin Survivin FOXM1->Survivin B-Myb B-Myb ZPR9->B-Myb activates Cell_Cycle_Progression Cell Cycle Progression CDC25B->Cell_Cycle_Progression Aurora_B->Cell_Cycle_Progression Survivin->Cell_Cycle_Progression B-Myb->Cell_Cycle_Progression

Caption: Simplified MELK signaling pathway and its downstream effectors.

Experimental_Workflow Kinase Inhibitor Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay Cellular_IC50 Cellular IC50 Cell_Viability->Cellular_IC50 Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Xenograft Xenograft Model TGI Tumor Growth Inhibition (TGI) Xenograft->TGI

Caption: Experimental workflow for kinase inhibitor profiling.

Conclusion

The selection of a MELK inhibitor for research or therapeutic development necessitates a careful consideration of potency, selectivity, and the specific experimental context.

  • This compound is a highly potent inhibitor of MELK in both biochemical and cellular assays. However, its broad kinase inhibition profile makes it less suitable for studies aimed at specifically elucidating the function of MELK. The potent anti-cancer effects observed with OTSSP167 are likely a consequence of its multi-kinase inhibitory activity.

  • NVS-MELK8a and HTH-01-091 emerge as more selective tool compounds for investigating MELK biology. Their favorable selectivity profiles provide greater confidence that observed cellular effects are a direct consequence of MELK inhibition. While they exhibit lower cellular potency compared to OTSSP167, this may more accurately reflect the consequences of specific MELK inhibition in the tested cancer cell lines.

For researchers aiming to understand the specific roles of MELK in cancer biology, the use of highly selective inhibitors such as NVS-MELK8a or HTH-01-091 is recommended. For drug development programs, while the high potency of OTSSP167 is attractive, its lack of selectivity may lead to off-target toxicities. Further optimization of potent and selective MELK inhibitors will be crucial for advancing this class of anti-cancer agents into the clinic.

References

A Comparative Guide to OTSSP167 Hydrochloride Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of OTSSP167 hydrochloride in combination therapies, supported by experimental data. OTSSP167 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem cells.[1][2] Inhibition of MELK by OTSSP167 has shown significant anti-tumor activity across various cancer types, including breast, lung, prostate, and pancreatic cancers.[1][2] This document focuses on the synergistic effects observed when OTSSP167 is combined with other therapeutic agents.

Mechanism of Action: MELK Inhibition

OTSSP167 exerts its anti-cancer effects by inhibiting MELK with a very low IC50 value of 0.41 nM in cell-free assays.[1][3] MELK is a serine/threonine kinase that plays a crucial role in several oncogenic signaling pathways. It is often overexpressed in a wide range of human cancers and is associated with tumor progression.[4][5] Key downstream effects of MELK include the phosphorylation and activation of the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators like CDC25B, Aurora B, and Survivin.[4][6][7] MELK also interacts with and regulates the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.[4][6] By inhibiting MELK, OTSSP167 disrupts these pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[5][6]

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects MAPK_Pathway MAPK Pathway E2F1 E2F1 MAPK_Pathway->E2F1 stimulates MELK MELK E2F1->MELK upregulates transcription FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates p53 p53 MELK->p53 interacts with & regulates Wnt_beta_catenin Wnt/β-catenin Pathway MELK->Wnt_beta_catenin JNK_Pathway JNK Pathway MELK->JNK_Pathway Mitotic_Regulators Mitotic Regulators (CDC25B, Aurora B, Survivin) FOXM1->Mitotic_Regulators induces expression Apoptosis_Modulation Apoptosis Modulation p53->Apoptosis_Modulation Cell_Cycle_Progression Cell Cycle Progression Mitotic_Regulators->Cell_Cycle_Progression OTSSP167 OTSSP167 OTSSP167->MELK inhibits

Figure 1: Simplified MELK Signaling Pathway and OTSSP167 Inhibition.

OTSSP167 Monotherapy Efficacy

As a single agent, OTSSP167 has demonstrated potent cytotoxicity against a variety of cancer cell lines, particularly those with high MELK expression.

Cell LineCancer TypeIC50 (nM)[1][3]
A549Lung Cancer6.7
T47DBreast Cancer4.3
DU4475Breast Cancer2.3
22Rv1Prostate Cancer6.0
HT1197Bladder Cancer97
T-ALL Cell Lines Leukemia 10-50 [8][9]

Combination Therapy Efficacy: OTSSP167 with Chemotherapy in T-ALL

Recent preclinical studies have highlighted the synergistic anti-leukemic effects of OTSSP167 when combined with standard chemotherapy drugs used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[8][9]

In Vitro Synergy

The combination of OTSSP167 with conventional chemotherapy agents results in a synergistic reduction in the viability of T-ALL cells.

Combination Therapy (OTSSP167 +)Cell Lines TestedResult
DexamethasoneT-ALL cell linesSynergistic Interaction [8][9]
L-asparaginaseT-ALL cell linesSynergistic Interaction [8][9]
VincristineT-ALL cell linesSynergistic Interaction [8][9]
EtoposideT-ALL cell linesSynergistic Interaction [8][9]
In Vivo Efficacy in Xenograft Models

In a patient-derived xenograft (PDX) model for T-ALL, OTSSP167 demonstrated significant efficacy in controlling leukemia progression.[8]

Treatment GroupDosing RegimenOutcome
Vehicle Control-Rapid leukemia progression
OTSSP16710 mg/kg, daily IPSignificantly prolonged survival (Median: 36 days vs. 23 days for control)[8]
OTSSP16710 mg/kg, daily IPEfficiently controlled leukemia burden in blood, bone marrow, and spleen[8][9]
OTSSP16710 mg/kg, daily IPWell-tolerated with no significant hematological toxicity in mice[8][9]

These findings provide a strong rationale for combining OTSSP167 with standard chemotherapy to potentially enhance treatment efficacy and overcome drug resistance in T-ALL.[8]

Experimental Protocols

In Vitro Cell Viability and Synergy Assays
  • Cell Lines: A panel of human T-ALL cell lines (e.g., MOLT-3, JURKAT, KOPT-K1) were cultured in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[8]

  • Drug Treatment: Cells were treated with increasing concentrations of OTSSP167 alone, chemotherapy agents (dexamethasone, L-asparaginase, vincristine, etoposide) alone, or in combination for 48-72 hours.[8]

  • Viability Assessment: Cell viability was measured using standard assays such as MTT or CellTiter-Glo.

  • Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice (e.g., NSG mice) were used for cell-based or patient-derived xenografts (PDX).[8]

  • Tumor Implantation: Human T-ALL cells (e.g., MOLT-3 engineered to express luciferase) were injected intravenously into the mice.[8]

  • Treatment Regimen: Once leukemia engraftment was confirmed (e.g., via bioluminescence imaging), mice were randomized into treatment groups. The OTSSP167 group received daily intraperitoneal (IP) injections at a dose of 10 mg/kg.[8][9]

  • Efficacy Evaluation: Leukemia burden was monitored regularly using bioluminescence imaging. Survival was monitored daily, and the endpoint was determined by ethical guidelines related to tumor burden or animal distress.[8]

  • Toxicity Assessment: Animal body weight was monitored regularly, and complete blood counts were performed at the end of the study to assess hematological toxicity.[8]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture T-ALL Cell Lines Drug_Treatment_IV Treat with OTSSP167, Chemotherapy, or Combination Cell_Culture->Drug_Treatment_IV Viability_Assay Assess Cell Viability (e.g., MTT Assay) Drug_Treatment_IV->Viability_Assay Synergy_Calc Calculate Combination Index (CI) Viability_Assay->Synergy_Calc Randomization Randomize Mice into Treatment Groups (Vehicle, OTSSP167, etc.) Synergy_Calc->Randomization Informs In Vivo Dosing Xenograft_Model Establish T-ALL Xenograft Model in Mice Xenograft_Model->Randomization Drug_Treatment_IVV Administer Treatment (e.g., 10 mg/kg IP daily) Randomization->Drug_Treatment_IVV Monitoring Monitor Tumor Burden (Bioluminescence) & Animal Health Drug_Treatment_IVV->Monitoring Endpoint_Analysis Analyze Survival Data & Assess Toxicity Monitoring->Endpoint_Analysis

Figure 2: Preclinical Workflow for Evaluating Combination Therapy.

Comparison with Alternatives & Future Directions

The primary alternative to OTSSP167 combination therapy is the existing standard-of-care chemotherapy regimens used for specific cancers. The data presented for T-ALL suggests that adding OTSSP167 to these standard regimens could be a superior alternative to chemotherapy alone, offering a synergistic effect that may lead to more profound and durable responses.[8][9]

Further research is exploring the combination of OTSSP167 with other targeted therapies. For instance, in acute myeloid leukemia (AML), where the BCL-2 inhibitor venetoclax (B612062) is used, there is a strong rationale for combining it with agents that can overcome resistance. While specific preclinical data on the OTSSP167-venetoclax combination is emerging, the distinct mechanisms of action—MELK inhibition and BCL-2 inhibition—suggest a potential for synergistic activity in AML and other hematological malignancies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OTSSP167 hydrochloride is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various oncogenic processes including cell cycle progression, apoptosis, and cancer cell proliferation.[1][2][3] While demonstrating high potency against MELK with an IC50 value of 0.41 nM, a growing body of evidence highlights its significant off-target activity, urging a careful consideration of its use as a specific MELK-targeting agent in research and clinical applications.[1][4][5] This guide provides a comparative analysis of this compound's specificity against related kinases, supported by experimental data and detailed methodologies.

Biochemical Potency and Selectivity Profile

The kinase selectivity of a small molecule inhibitor is a critical determinant of its utility as a research tool and its therapeutic window. While OTSSP167 is a highly potent MELK inhibitor, its activity against a broader panel of kinases reveals a complex inhibitory profile.[5][6] This lack of specificity can lead to polypharmacological effects, making it challenging to attribute observed biological responses solely to MELK inhibition.[4][7]

In contrast, other MELK inhibitors such as HTH-01-091 TFA and NVS-MELK8a exhibit a more selective profile, providing more reliable tools for dissecting the specific functions of MELK.[6][7]

Table 1: Comparison of MELK Inhibitor Potency and Selectivity

InhibitorMELK IC50 (nM)Kinase Panel SizeConcentration (µM)% of Kinases Inhibited >90%Key Off-Targets
OTSSP167 0.41[1][6]140167%[6]Aurora B (IC50 ~25 nM), BUB1, Haspin, MAP2K7[4][7][8]
HTH-01-091 TFA10.5[6][9]14114%[6]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[6][7]
NVS-MELK8a2[9]4561~1.5% (7 kinases)[6]FLT3, Haspin, PDGFRα[6][9]

The data clearly indicates that while OTSSP167 is the most potent MELK inhibitor in this comparison, it is also the least selective, inhibiting a significant portion of the tested kinome.[6] This broad activity profile suggests that the profound anti-proliferative effects observed with OTSSP167 may not be solely attributable to MELK inhibition.[6]

Signaling Pathways and Off-Target Implications

The off-target kinases inhibited by OTSSP167 are involved in critical cellular processes, particularly mitosis. The inhibition of kinases like Aurora B, BUB1, and Haspin can independently lead to mitotic checkpoint abrogation, a phenotype also observed with OTSSP167 treatment.[4] This complicates the interpretation of studies using OTSSP167 to probe MELK-specific functions.

MELK_Signaling_Pathway Simplified MELK Signaling Pathway cluster_upstream Upstream Regulation cluster_melk MELK cluster_downstream Downstream Effectors & Cellular Processes Cell Cycle Cues Cell Cycle Cues MELK MELK Cell Cycle Cues->MELK CDC25B CDC25B MELK->CDC25B Spliceosome Spliceosome MELK->Spliceosome Apoptosis Regulators Apoptosis Regulators MELK->Apoptosis Regulators Cell Cycle Progression Cell Cycle Progression CDC25B->Cell Cycle Progression mRNA Splicing mRNA Splicing Spliceosome->mRNA Splicing Apoptosis Apoptosis Apoptosis Regulators->Apoptosis

Caption: Simplified MELK signaling pathway.

The diagram above illustrates some of the key cellular processes influenced by MELK. The off-target effects of OTSSP167 on other kinases involved in these and other pathways can confound experimental results.

Experimental Protocols

The determination of kinase inhibitor specificity and potency relies on robust biochemical and cellular assays. The following are generalized protocols for key experiments cited in the comparison.

Radiometric Kinase Assay

This biochemical assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[7]

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant MELK), a specific substrate (e.g., myelin basic protein), and a buffer containing MgCl2, DTT, and NaF.[2]

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A DMSO control is included.

  • Reaction Initiation: The reaction is initiated by adding radiolabeled [γ-³²P]ATP.[2]

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[2]

  • Termination: The reaction is stopped by adding SDS sample buffer.[2]

  • Detection: The reaction products are separated by SDS-PAGE. The gel is dried and the radiolabeled, phosphorylated substrate is visualized and quantified by autoradiography.[2]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.[7]

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)

This chemical proteomics approach allows for the assessment of inhibitor selectivity within a more physiologically relevant cellular context.

Objective: To identify the spectrum of kinases that bind to an inhibitor in a competitive manner within a complex cell lysate.[7][10]

General Protocol:

  • Cell Treatment: Cells are treated with the kinase inhibitor or a vehicle control (DMSO) for a short duration.[10]

  • Cell Lysis: Cells are lysed to release the entire proteome, including the kinome.[7]

  • Affinity Chromatography: The cell lysate is passed over columns containing beads coupled with a broad-spectrum of kinase inhibitors (multiplexed inhibitor beads).[10]

  • Competitive Binding: Kinases that are bound to the inhibitor in the lysate will not bind to the beads. Kinases that are not targeted by the inhibitor will bind to the beads.

  • Elution and Digestion: The bead-bound proteins are eluted and digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: By comparing the abundance of each kinase in the inhibitor-treated sample to the control sample, the degree of target engagement and off-target binding of the inhibitor can be determined.[7]

Kinase_Inhibitor_Profiling_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified Kinase Purified Kinase Radiometric Assay Radiometric Assay Purified Kinase->Radiometric Assay Substrate Substrate Substrate->Radiometric Assay Inhibitor (e.g., OTSSP167) Inhibitor (e.g., OTSSP167) Inhibitor (e.g., OTSSP167)->Radiometric Assay IC50 Determination IC50 Determination Radiometric Assay->IC50 Determination Live Cells Live Cells Inhibitor Treatment Inhibitor Treatment Live Cells->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis MIB/MS MIB/MS Cell Lysis->MIB/MS Selectivity Profile Selectivity Profile MIB/MS->Selectivity Profile

Caption: Experimental workflow for kinase inhibitor profiling.

Conclusion

This compound is an exceptionally potent inhibitor of MELK. However, its utility as a specific probe for MELK function is limited by its broad kinase selectivity profile.[5][6] Researchers should be aware of its significant off-target effects, particularly on mitotic kinases such as Aurora B, BUB1, and Haspin, which can produce confounding biological effects.[4] For studies aiming to elucidate the specific roles of MELK, more selective inhibitors like HTH-01-091 TFA and NVS-MELK8a are recommended.[6][7] The choice of inhibitor should be carefully considered based on the experimental goals, and the potential for off-target effects should be rigorously evaluated to ensure the accurate interpretation of results.

References

A Comparative Analysis of OTSSP167 and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to the Kinase Inhibitor OTSSP167 and its Alternatives for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the kinase inhibitor OTSSP167 with other notable inhibitors, focusing on their efficacy, selectivity, and mechanisms of action. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.

Introduction to OTSSP167

OTSSP167 is a potent, orally bioavailable small molecule inhibitor initially identified as a highly effective agent against Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2][3] MELK is a serine/threonine kinase that is overexpressed in a variety of cancers and is implicated in numerous cellular processes crucial for tumorigenesis, including cell cycle progression, apoptosis, and cancer stem cell maintenance.[2][4] Preclinical studies have demonstrated the anti-tumor activity of OTSSP167 in a range of cancer models, leading to its progression into clinical trials.[2][5][6] However, a growing body of evidence highlights the polypharmacology of OTSSP167, with significant off-target activity that contributes to its biological effects.[1][7][8]

Biochemical Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. While OTSSP167 is a potent inhibitor of MELK, it also demonstrates significant activity against several other kinases, most notably Aurora B, BUB1, and Haspin.[1][7][8] This lack of selectivity can complicate the interpretation of experimental results, as the observed phenotype may be a consequence of inhibiting multiple targets. In contrast, newer generations of MELK inhibitors, such as HTH-01-091 and NVS-MELK8a, have been developed to offer improved selectivity.[9][10]

Table 1: Comparative Biochemical IC50 Values of Kinase Inhibitors

InhibitorMELK IC50 (nM)Aurora B IC50 (nM)Other Notable Targets (IC50 in nM)
OTSSP167 0.41[1][3]~25[7][8]BUB1, Haspin, MAP2K7[7][11]
HTH-01-091 10.5[10]>10,000PIM1 (60.6), RIPK2 (42.5), DYRK3 (41.8)[10]
NVS-MELK8a 2>10,000Flt3 (180), Haspin (190), PDGFRα (420)[9]

Table 2: Kinase Selectivity Profile

InhibitorKinase Panel SizeConcentration (µM)% of Kinases Inhibited >90%
OTSSP167 46810Data not specified as % inhibited >90%
HTH-01-091 Not Specified1Not Specified
NVS-MELK8a Not Specified1Not Specified

Cellular and In Vivo Efficacy

OTSSP167 has demonstrated potent anti-proliferative effects in a wide array of cancer cell lines and has shown significant tumor growth inhibition in various xenograft models.[2][12][13][14][15] However, due to its off-target effects, attributing this efficacy solely to MELK inhibition is challenging. The more selective inhibitors, HTH-01-091 and NVS-MELK8a, also exhibit anti-proliferative activity, albeit sometimes at higher concentrations than OTSSP167, suggesting that the potent effects of OTSSP167 may be a result of its multi-kinase inhibitory action.[9][10] Direct in vivo comparative studies between OTSSP167 and these more selective inhibitors are limited in the public domain.

Table 3: Anti-proliferative Activity in Cancer Cell Lines (IC50 in nM)

Cell Line (Cancer Type)OTSSP167HTH-01-091NVS-MELK8a
A549 (Lung)6.7[1]--
T47D (Breast)4.3[1]--
DU4475 (Breast)2.3[1]--
22Rv1 (Prostate)6.0[1]--
MDA-MB-231 (Breast)--1700[16]
MDA-MB-468 (Breast)--2300[16]
KOPT-K1 (T-ALL)10-50[11]--

Table 4: In Vivo Efficacy of OTSSP167 in Xenograft Models

Cancer TypeModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
T-cell Acute Lymphoblastic LeukemiaKOPT-K1 Xenograft10 mg/kg, i.p. dailySignificant delay in tumor spread and prolonged survival[17]
Adrenocortical CarcinomaPDX models10 mg/kg>80%[14]
GlioblastomaGSC XenograftNot SpecifiedProlonged survival[12][13]
Diffuse Large B-Cell LymphomaSUDHL2 Xenograft4 weeks treatmentInhibition of tumor growth[14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

MELK_Signaling_Pathway cluster_melk MELK E2F1 E2F1 MELK MELK E2F1->MELK upregulates transcription MAPK_pathway MAPK Pathway MAPK_pathway->E2F1 FOXM1 FOXM1 MELK->FOXM1 phosphorylates, activates p53 p53 MELK->p53 phosphorylates SQSTM1 SQSTM1/p62 MELK->SQSTM1 phosphorylates CDC25B CDC25B FOXM1->CDC25B upregulates AuroraB_Survivin Aurora B / Survivin FOXM1->AuroraB_Survivin upregulates NFkB NF-κB Pathway SQSTM1->NFkB

Caption: Simplified MELK Signaling Pathway.

OTSSP167_Off_Target_Pathways cluster_aurora Aurora B Pathway cluster_bub1_haspin BUB1 and Haspin Pathways OTSSP167 OTSSP167 AuroraB Aurora B OTSSP167->AuroraB inhibits BUB1 BUB1 OTSSP167->BUB1 inhibits Haspin Haspin OTSSP167->Haspin inhibits H3S10 Histone H3 (Ser10) AuroraB->H3S10 phosphorylates CPC Chromosomal Passenger Complex Localization H3S10->CPC MitoticCheckpoint Mitotic Checkpoint CPC->MitoticCheckpoint H2AT120 Histone H2A (Thr120) BUB1->H2AT120 phosphorylates H3T3 Histone H3 (Thr3) Haspin->H3T3 phosphorylates H2AT120->CPC H3T3->CPC

Caption: Off-Target Pathways of OTSSP167.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellViability Identifies potent inhibitors Xenograft Mouse Xenograft Model CellViability->Xenograft Selects lead compounds TGI Tumor Growth Inhibition (TGI) and Survival Analysis Xenograft->TGI Evaluates in vivo efficacy

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.

In Vitro Kinase Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor against its target kinase.

Materials:

  • Recombinant purified kinase (e.g., MELK, Aurora B)

  • Kinase-specific substrate (e.g., myelin basic protein for MELK)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • [γ-32P]ATP

  • Kinase inhibitor (e.g., OTSSP167) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add varying concentrations of the kinase inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a kinase inhibitor on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Kinase inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the kinase inhibitor or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a kinase inhibitor.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Matrigel (optional)

  • Kinase inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the kinase inhibitor or vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze survival data using Kaplan-Meier curves.

Conclusion

OTSSP167 is a potent kinase inhibitor with significant anti-tumor activity, primarily targeting MELK. However, its notable off-target effects on kinases such as Aurora B, BUB1, and Haspin contribute to its biological activity and complicate its use as a specific MELK probe.[1][7][8] For studies aiming to specifically dissect the role of MELK, more selective inhibitors like HTH-01-091 and NVS-MELK8a are recommended.[9][10] The choice of inhibitor should be carefully considered based on the specific research question and the desired balance between potency and selectivity. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

Assessing the Synergistic Effects of OTSSP167: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Combination Strategies for the Potent MELK Inhibitor

OTSSP167 (also known as OTS167) is a potent and orally bioavailable inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK), a protein kinase implicated in various oncogenic processes, including cell cycle regulation, apoptosis, and cancer stem cell maintenance. While OTSSP167 has demonstrated promising single-agent activity in preclinical models, a growing body of evidence highlights its potential for synergistic anti-cancer effects when combined with other therapeutic agents. This guide provides a comprehensive comparison of preclinical studies investigating the synergistic effects of OTSSP167 in combination with other drugs, offering valuable insights for researchers, scientists, and drug development professionals.

Synergistic Combinations of OTSSP167 with Chemotherapy

Preclinical studies have demonstrated that OTSSP167 can synergistically enhance the efficacy of standard-of-care chemotherapeutic agents, particularly in hematological malignancies.

In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 has been shown to exhibit synergistic interactions with dexamethasone, L-asparaginase, vincristine, and etoposide.[1][2] These combinations have been observed to induce cell cycle arrest and apoptosis in T-ALL cell lines.[1][2] The synergistic effects are attributed, in part, to the dual inhibition of MELK and other critical survival pathways in T-ALL, such as the MAP2K7-JNK, mTOR, and NOTCH1 pathways, by OTSSP167.[1][2]

Quantitative Synergy Data: OTSSP167 with Chemotherapy in T-ALL
Cell LineCombination DrugSynergy Quantification MethodResultReference
KOPT-K1Dexamethasone, L-asparaginase, Vincristine (mixture)CompuSyn/CombenefitStrong Synergism[1][2]
MOLT-3EtoposideCompuSyn/CombenefitSynergistic[1][2]

Synergistic Combinations of OTSSP167 with Targeted Therapies

The combination of OTSSP167 with other targeted therapies has emerged as a promising strategy to overcome drug resistance and enhance anti-tumor activity.

A notable example is the synergistic interaction between OTSSP167 and FLT3 inhibitors, such as gilteritinib (B612023) and midostaurin, in FLT3-mutant acute myeloid leukemia (AML).[3][4] The mechanism underlying this synergy involves the ability of OTSSP167 to block the translation of the FLT3 protein, thereby reducing its expression on the cell surface.[3] This dual targeting of both MELK and FLT3 signaling pathways leads to a potent induction of apoptosis in FLT3-mutant AML cells.[3]

In non-small cell lung cancer (NSCLC), OTSSP167 has been found to synergize with the thioredoxin reductase inhibitor, auranofin. This combination leads to a significant inhibition of cell viability and colony formation in NSCLC cell lines. The proposed mechanism involves the dual targeting of the MELK and the thioredoxin system, leading to increased oxidative stress and cell death.

Quantitative Synergy Data: OTSSP167 with Targeted Therapies
Cancer TypeCell Line(s)Combination DrugSynergy Quantification MethodCombination Index (CI)Reference
FLT3-mutant AMLMV4-11, MOLM-14GilteritinibCompuSyn< 1 (Synergistic)[3]
FLT3-mutant AMLMV4-11, MOLM-14MidostaurinCompuSyn< 1 (Synergistic)[3]
Non-Small Cell Lung CancerHCC827, H23, H520AuranofinMTT Assay, Colony Formation Assay0.78-0.79 (MTT), 0.50-0.59 (Colony Formation)

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the synergistic effects of OTSSP167 in the cited studies.

Cell Viability Assays
  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[5][6][7][8]

Western Blotting

Western blotting is used to detect specific proteins in a sample and to assess the effect of drug combinations on signaling pathways. A general protocol involves:

  • Cell Lysis: Cells are lysed to release their protein content.[9][10][11]

  • Protein Quantification: The total protein concentration in the lysate is determined.

  • SDS-PAGE: Proteins are separated by size using gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The signal is detected using a chemiluminescent substrate.[9][10][11]

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are utilized to evaluate the in vivo efficacy of OTSSP167 combination therapies. Tumor growth is monitored, and survival analysis is performed to assess the therapeutic benefit.[2][3]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of OTSSP167 with other drugs are rooted in the simultaneous inhibition of multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation.

Synergy_Pathways cluster_Chemotherapy Chemotherapy OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits mTOR mTOR OTSSP167->mTOR Inhibits NOTCH1 NOTCH1 OTSSP167->NOTCH1 Inhibits Proliferation Proliferation OTSSP167->Proliferation Survival Survival OTSSP167->Survival OTSSP167_Chemo_Synergy Synergistic Apoptosis OTSSP167_FLT3i_Synergy Synergistic Apoptosis MELK->Proliferation Promotes MELK->Survival Promotes JNK JNK MAP2K7->JNK Activates mTOR->Proliferation Promotes mTOR->Survival Promotes NOTCH1->Proliferation Promotes NOTCH1->Survival Promotes Chemo Chemo DNA_Damage DNA Damage Chemo->DNA_Damage Chemo->Proliferation Chemo->Survival Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Chemo Apoptosis Cell_Cycle_Arrest->Apoptosis_Chemo FLT3i FLT3i FLT3 FLT3 FLT3i->FLT3 Inhibits FLT3i->Proliferation FLT3i->Survival FLT3->Proliferation Promotes FLT3->Survival Promotes JNK->Proliferation Promotes JNK->Survival Promotes Apoptosis Apoptosis OTSSP167_Chemo_Synergy->Apoptosis OTSSP167_FLT3i_Synergy->Apoptosis

Caption: Signaling pathways affected by OTSSP167 and its combination partners.

Experimental Workflow for Synergy Assessment

Experimental_Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture drug_treatment 2. Drug Treatment (Single Agents & Combinations) cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (e.g., CellTiter-Glo, MTT) drug_treatment->viability_assay synergy_analysis 4. Synergy Analysis (e.g., CompuSyn, Combenefit) viability_assay->synergy_analysis mechanism_studies 5. Mechanistic Studies synergy_analysis->mechanism_studies invivo_studies 6. In Vivo Validation (Xenograft Models) synergy_analysis->invivo_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay western_blot Western Blot (Signaling Pathways) mechanism_studies->western_blot end End invivo_studies->end

Caption: General experimental workflow for assessing drug synergy.

Future Directions

The preclinical data presented in this guide strongly support the continued investigation of OTSSP167 in combination with other anti-cancer agents. Further studies are warranted to explore the synergistic potential of OTSSP167 in a broader range of solid tumors and in combination with emerging therapeutic modalities such as immunotherapy. A deeper understanding of the molecular mechanisms underlying the observed synergies will be crucial for the rational design of future clinical trials and the identification of predictive biomarkers to guide patient selection. The promising preclinical findings position OTSSP167 as a valuable component of combination therapies for various cancers.

References

OTSSP167: A Comparative Analysis of its Anti-Tumor Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of OTSSP167's Performance Against Alternative Cancer Therapeutics, Supported by Experimental Data.

OTSSP167, a potent and orally bioavailable inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This guide provides a comprehensive comparison of OTSSP167's efficacy against other MELK inhibitors and standard-of-care chemotherapeutic agents, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a thorough understanding of its mechanism and therapeutic potential.

In Vitro Efficacy: Potent Inhibition of Cancer Cell Growth

OTSSP167 exhibits potent cytotoxic effects against a variety of cancer cell lines, with IC50 values in the nanomolar range. Its activity is particularly pronounced in cell lines with high MELK expression.

Cell LineCancer TypeOTSSP167 IC50 (nM)ComparatorComparator IC50 (nM)
A549Lung Cancer6.7[1][2]--
T47DBreast Cancer4.3[1][2]--
DU4475Breast Cancer2.3[1][2]--
22Rv1Prostate Cancer6.0[1][2]--
KOPT-K1T-cell Acute Lymphoblastic Leukemia (T-ALL)10-12[3]5Z-7-Oxozeaenol810[3]
KOPT-K1T-cell Acute Lymphoblastic Leukemia (T-ALL)10-12[3]JNK-IN88550[3]
KOPT-K1T-cell Acute Lymphoblastic Leukemia (T-ALL)11MELK-8a10,000[4]
MultipleBreast Cancer Cell Lines-HTH-01-091 TFAMicromolar range[5]
MultipleBreast Cancer Cell LinesLow nanomolar rangeNVS-MELK8aMicromolar range[5]

In Vivo Anti-Tumor Activity: Significant Tumor Growth Inhibition

In various xenograft models, OTSSP167 has demonstrated substantial tumor growth inhibition and prolonged survival. It is effective through both oral and intravenous administration.

Cancer TypeXenograft ModelTreatmentTumor Growth Inhibition (TGI) / Outcome
Breast CancerMDA-MB-23120 mg/kg, i.v., every 2 days73% TGI[1]
Breast CancerMDA-MB-23110 mg/kg, p.o., daily72% TGI[1]
Adrenocortical Carcinoma (ACC)Patient-Derived Xenograft (PDX)10 mg/kg>80% TGI, reduced mitosis, increased necrosis[6]
T-cell Acute Lymphoblastic Leukemia (T-ALL)KOPT-K1 cell-based10 mg/kg, i.p., daily (Mon-Fri)Significant delay in leukemia spread; prolonged survival (median 36 vs 23 days)[3]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Patient-Derived Xenograft (PDX)10 mg/kg, daily for 3 weeksControlled leukemia burden in blood, bone marrow, and spleen; prolonged survival[3]
LymphomaA20 murine lymphoma10 mg/kgSignificant delay in tumor growth and prolonged survival[7]
GlioblastomaU87 xenograftIntratumoral injectionSuppressed tumor growth and increased survival[8]
NeuroblastomaNGP-luciferase xenograft10 mg/kg, daily for 14 daysSignificantly inhibited tumor growth[9]

Mechanism of Action and Signaling Pathways

OTSSP167 primarily functions as an ATP-competitive inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in cancer stem cell maintenance, cell cycle progression, and apoptosis.[8] Inhibition of MELK by OTSSP167 leads to downstream effects on several signaling pathways crucial for tumor growth and survival.

MELK_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates PSMA1 PSMA1 MELK->PSMA1 Phosphorylates DBNL DBNL MELK->DBNL Phosphorylates AKT AKT MELK->AKT Activates MAP2K7 MAP2K7 MELK->MAP2K7 CellCycle Cell Cycle Arrest (G1/S and G2/M) MELK->CellCycle Proliferation Cell Proliferation ↓ FOXM1->Proliferation CSC Cancer Stem Cell Maintenance ↓ PSMA1->CSC DBNL->CSC mTOR mTOR AKT->mTOR mTOR->Proliferation JNK JNK MAP2K7->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified signaling pathway of OTSSP167's mechanism of action.

Experimental Protocols

In Vitro Kinase Assay

This assay measures the ability of OTSSP167 to inhibit the enzymatic activity of MELK.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant MELK protein, a substrate (e.g., myelin basic protein), and a kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: OTSSP167, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.

  • Reaction Initiation: The kinase reaction is initiated by adding radiolabeled ATP (e.g., [γ-32P]ATP).

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

  • Analysis: The reaction products are separated by SDS-PAGE. The gel is dried, and the incorporation of the radiolabel into the substrate is quantified using autoradiography or a phosphorimager. The IC50 value is calculated from the dose-response curve.[1][2][10]

Cell Viability Assay (MTT/CCK-8)

This assay determines the cytotoxic effect of OTSSP167 on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of OTSSP167 or a vehicle control (DMSO) for a specific duration (e.g., 72 hours).

  • Reagent Addition: MTT or CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.[1]

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of OTSSP167 in a living organism.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. OTSSP167 is administered via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection) at a specified dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Survival analysis may also be performed.[5][11]

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Admin OTSSP167 or Vehicle Administration Randomization->Treatment_Admin Monitoring Regular Tumor & Body Weight Measurement Treatment_Admin->Monitoring Repeated Cycles Endpoint Experimental Endpoint Monitoring->Endpoint Data_Analysis Tumor Growth Inhibition (TGI) & Survival Analysis Endpoint->Data_Analysis

References

OTSSP167: A Comparative Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OTSSP167 is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem cells.[1][2][3] This guide provides a comprehensive overview of the downstream signaling effects of OTSSP167, comparing its activity across various cellular pathways and presenting supporting experimental data.

Comparative Efficacy of OTSSP167

OTSSP167 has demonstrated significant cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4][5][6] Its efficacy is attributed not only to its primary inhibition of MELK but also to its off-target effects on other key cellular kinases.[4][7]

Target KinaseIC50 (nM)Cancer TypeReference
MELK0.41Cell-free assay[1][2]
MAP2K7160T-cell Acute Lymphoblastic Leukemia (T-ALL)[4][6]
Aurora B~25Cell-free assay[7]
Cell LineCancer TypeIC50 (nM)Reference
T-ALL cell linesT-cell Acute Lymphoblastic Leukemia10-50[4][5][6]
A549Lung Cancer6.7[1][2]
T47DBreast Cancer4.3[1][2]
DU4475Breast Cancer2.3[1][2]
22Rv1Prostate Cancer6.0[1][2]
HT1197Bladder Cancer97[2]

Downstream Signaling Pathways Modulated by OTSSP167

OTSSP167's mechanism of action involves the modulation of several critical signaling pathways that regulate cell cycle progression, survival, and stress responses.

Primary and Off-Target Kinase Inhibition

OTSSP167's primary target is MELK. However, it also demonstrates inhibitory activity against other kinases, which contributes to its broad anti-cancer effects.

cluster_targets Kinase Targets OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Primary Target (IC50 = 0.41 nM) MAP2K7 MAP2K7 OTSSP167->MAP2K7 Off-Target (IC50 = 160 nM) AuroraB AuroraB OTSSP167->AuroraB Off-Target (IC50 = ~25 nM) BUB1 BUB1 OTSSP167->BUB1 Off-Target Haspin Haspin OTSSP167->Haspin Off-Target

Figure 1: Kinase targets of OTSSP167.

Key Downstream Signaling Cascades

The inhibition of these kinases by OTSSP167 leads to the disruption of multiple downstream signaling pathways.

cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes OTSSP167 OTSSP167 MAPK MAPK Pathway (JNK/p38) OTSSP167->MAPK Inhibits MAP2K7 mTOR mTOR Pathway OTSSP167->mTOR Inhibits NOTCH1 NOTCH1 Pathway OTSSP167->NOTCH1 Inhibits Mitotic_Checkpoint Mitotic Checkpoint OTSSP167->Mitotic_Checkpoint Inhibits Aurora B, BUB1, Haspin FAK_ERK FAK/ERK Pathway OTSSP167->FAK_ERK Inhibits (via ROS) MELK_RSK1 MELK-RSK1 Axis OTSSP167->MELK_RSK1 Inhibits Apoptosis Apoptosis MAPK->Apoptosis Reduced_Proliferation Reduced Proliferation & Migration mTOR->Reduced_Proliferation NOTCH1->Reduced_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Mitotic_Checkpoint->Cell_Cycle_Arrest FAK_ERK->Reduced_Proliferation MELK_RSK1->Reduced_Proliferation

Figure 2: Overview of signaling pathways affected by OTSSP167.

Detailed Pathway Effects:

  • MAP2K7-JNK Pathway: In T-ALL, OTSSP167 inhibits MAP2K7, leading to decreased phosphorylation of JNK and its downstream target ATF2.[4][6]

  • mTOR and NOTCH1 Pathways: The inhibitor has been shown to suppress the mTOR and NOTCH1 pathways, evidenced by reduced phosphorylation of the ribosomal protein S6 and decreased levels of HES1, respectively.[4][5]

  • Mitotic Checkpoint Abrogation: OTSSP167's inhibition of Aurora B, BUB1, and Haspin kinases results in the abrogation of the mitotic checkpoint.[7] This is characterized by reduced phosphorylation of histones H2A at threonine 120 and H3 at threonine 3, leading to the mislocalization of the chromosomal passenger complex.[7]

  • ROS-Mediated Pathways: In triple-negative breast cancer, OTSSP167 induces the overproduction of mitochondrial reactive oxygen species (ROS).[8] This, in turn, activates the p38/JNK stress-response pathways while inhibiting the pro-metastatic FAK/ERK signaling axis.[8]

  • MELK-RSK1 Axis: A novel MELK-RSK1 signaling axis has been identified in adrenocortical carcinoma, where OTSSP167 was found to inhibit RSK1 and its substrate, ribosomal protein S6 (rpS6).[9]

Experimental Protocols

The following are generalized methodologies for key experiments used to confirm the downstream effects of OTSSP167.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation states following OTSSP167 treatment.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation (e.g., p-JNK, p-S6) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of OTSSP167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of OTSSP167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.

In Vitro Efficacy of OTSSP167

OTSSP167 has demonstrated significant cytotoxic effects across a range of cancer cell lines in vitro. Its efficacy is primarily attributed to the induction of cell cycle arrest and apoptosis.

Cell Viability Inhibition

OTSSP167 inhibits the viability of various cancer cell lines in a dose-dependent manner, with IC50 values typically in the nanomolar range. This effect is particularly pronounced in cell lines with high MELK expression.[1][2][3]

Cell LineCancer TypeIC50 (nM)
KOPT-K1T-cell Acute Lymphoblastic Leukemia (T-ALL)10 - 12
MOLT-3T-cell Acute Lymphoblastic Leukemia (T-ALL)~25
RPMI-8402T-cell Acute Lymphoblastic Leukemia (T-ALL)~30
JURKATT-cell Acute Lymphoblastic Leukemia (T-ALL)>50
DND-41T-cell Acute Lymphoblastic Leukemia (T-ALL)57
A549Lung Cancer6.7
T47DBreast Cancer4.3
DU4475Breast Cancer2.3
22Rv1Prostate Cancer6.0
HT1197Bladder Cancer97
Induction of Apoptosis and Cell Cycle Arrest

Treatment with OTSSP167 leads to programmed cell death and halts cell cycle progression in cancer cells.

  • Apoptosis: OTSSP167 induces apoptosis, as evidenced by an increase in Annexin V-positive cells and the cleavage of PARP and caspase-3.[1] For instance, in T-ALL cell lines like KOPT-K1 and ALL-SIL, treatment with 15 nM OTSSP167 for 48 hours resulted in a significant increase in apoptosis.[1]

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S and G2/M phases.[1] In T-ALL cell lines, a 48-hour incubation with 15 nM OTSSP167 led to an increased percentage of cells in the G2/M phase.[1] This is often associated with alterations in the levels of cell cycle regulatory proteins such as cyclin B1 and phosphorylated CDC2.[4]

In Vivo Efficacy of OTSSP167

In vivo studies using xenograft models have corroborated the anti-tumor effects of OTSSP167 observed in vitro.

Tumor Growth Inhibition in Xenograft Models

Administration of OTSSP167 has been shown to significantly suppress tumor growth and prolong the survival of tumor-bearing mice.

Cancer TypeXenograft ModelTreatment RegimenKey Findings
T-cell Acute Lymphoblastic Leukemia (T-ALL)KOPT-K1 cells in NSG mice10 mg/kg, intraperitoneal, daily (Mon-Fri)Significant delay in leukemia progression and prolonged median survival (36 days vs. 23 days in control)[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Patient-Derived Xenograft (PDX)10 mg/kg, daily for 3 weeksControlled leukemia burden in blood, bone marrow, and spleen[5]
GlioblastomaU87 cells in nude miceIntratumoral injection (5 µL of 1 µM or 2 µM) once a week for 4 weeksSignificantly suppressed tumor growth and increased survival[6]
Adrenocortical Carcinoma (ACC)Patient-Derived Xenograft (PDX)10 mg/kgOver 80% tumor growth inhibition[7]
Breast, Lung, Prostate, Pancreas CancersCell line xenografts10 mg/kg oral or 20 mg/kg intravenousSignificant tumor growth suppression[2]

Signaling Pathway of OTSSP167 Action

OTSSP167 primarily targets MELK, a serine/threonine kinase overexpressed in various cancers and implicated in cancer stem cell maintenance and proliferation. Inhibition of MELK by OTSSP167 disrupts downstream signaling pathways crucial for tumor progression. The diagram below illustrates the key signaling events affected by OTSSP167.

OTSSP167_Signaling_Pathway cluster_OTSSP167 OTSSP167 cluster_Downstream Downstream Effectors OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits AKT AKT OTSSP167->AKT Inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits p_FOXM1 p-FOXM1 MELK->p_FOXM1 Phosphorylates mTOR mTOR AKT->mTOR Activates JNK JNK MAP2K7->JNK Activates FOXM1 FOXM1 CellCycle Cell Cycle Progression (Cyclin B1, CDK1) p_FOXM1->CellCycle Promotes Apoptosis Apoptosis JNK->Apoptosis Regulates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Signaling pathways affected by OTSSP167.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experiments

This protocol is adapted from Promega Corporation's technical bulletin.[8][9][10][11]

Workflow Diagram

CellTiter_Glo_Workflow A Seed cells in a 96-well plate B Add OTSSP167 at various concentrations A->B C Incubate for 48 hours B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® Reagent D->E F Mix to induce cell lysis E->F G Incubate for 10 minutes F->G H Measure luminescence G->H

Caption: Workflow for CellTiter-Glo® assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[1]

  • Compound Addition: Add serial dilutions of OTSSP167 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.[1]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

This protocol is a general guideline for detecting protein expression and phosphorylation changes.[12][13][14][15][16]

Procedure:

  • Cell Lysis:

    • Treat cells with OTSSP167 for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., MELK, p-AKT, AKT, PARP, Caspase-3, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for establishing and evaluating the efficacy of OTSSP167 in a mouse xenograft model.[1][17][18]

Workflow Diagram

Xenograft_Workflow A Prepare cancer cell suspension B Subcutaneously inject cells into immunocompromised mice A->B C Monitor tumor growth B->C D Randomize mice into treatment and control groups C->D E Administer OTSSP167 or vehicle D->E F Measure tumor volume and body weight regularly E->F G Monitor survival F->G H Collect tumors for analysis F->H

Caption: Workflow for a mouse xenograft study.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., NSG or nude mice), typically 4-6 weeks old.[1][17]

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 2.5 x 10^5 to 3.0 x 10^6) into the flank of each mouse.[1][17]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: Volume = (width)² x length / 2.[17]

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer OTSSP167 at the desired dose and route (e.g., 10 mg/kg intraperitoneally or orally).[1] The vehicle control group receives the vehicle solution.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Monitor the survival of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

References

Navigating the Landscape of MELK Inhibition: A Comparative Guide to OTSSP167 for Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in cancer progression and the maintenance of cancer stem cells. OTSSP167, a potent MELK inhibitor, has been the subject of extensive preclinical and early clinical evaluation. This guide provides a comprehensive comparison of OTSSP167 with alternative MELK inhibitors, focusing on long-term efficacy and safety, supported by available experimental data.

Executive Summary

OTSSP167 is a first-in-class MELK inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and has entered clinical trials for various cancers, including breast cancer and acute myeloid leukemia.[1][2] While showing promise, a key consideration for its long-term application is its broad-spectrum kinase inhibition profile, which may contribute to off-target effects. In contrast, newer generation MELK inhibitors, such as NVS-MELK8a and HTH-01-091, have been developed with a focus on improved selectivity, offering a potentially more targeted therapeutic approach. This guide will delve into the available data to provide a comparative assessment to inform future research and development.

Comparative Efficacy of MELK Inhibitors

The long-term efficacy of a targeted therapy is a critical determinant of its clinical utility. While comprehensive long-term clinical data for OTSSP167 is still emerging from ongoing trials, preclinical studies provide valuable insights into its potential.

Preclinical In Vitro Potency

OTSSP167 is a highly potent inhibitor of MELK in biochemical assays. However, its potency against other kinases raises questions about the specificity of its cellular effects. The table below summarizes the in vitro potency of OTSSP167 and its alternatives against MELK.

InhibitorTargetIC50 (nM)Reference
OTSSP167 MELK0.41[3]
NVS-MELK8aMELK2[4]
HTH-01-091MELK10.5[5]
Preclinical In Vivo Efficacy

Xenograft models provide a crucial platform for evaluating the in vivo anti-tumor activity of MELK inhibitors. Studies have shown that OTSSP167 can suppress tumor growth and, in some cases, prolong survival.

InhibitorCancer ModelDosing RegimenKey Efficacy OutcomesReference
OTSSP167 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft10 mg/kg, i.p., dailySignificantly delayed spread of leukemic cells and prolonged median survival (36 days vs. 23 days for control).[6][6]
OTSSP167 Neuroblastoma XenograftNot specifiedSuppressed tumor growth and prolonged survival in a minimal residual disease model.[7][7]
OTSSP167 Glioblastoma XenograftIntratumoral injectionSuppressed tumor growth and increased survival of animals with intracranial tumors.[8][8]

Long-term in vivo efficacy data for the more selective inhibitors, NVS-MELK8a and HTH-01-091, are not as extensively published. While they show promise in cell-based assays, further in vivo studies are needed to establish their long-term anti-tumor activity and survival benefits.

Comparative Safety and Selectivity

A key differentiator among MELK inhibitors is their selectivity profile. Off-target effects can contribute to both efficacy and toxicity, making a clear understanding of a drug's kinase inhibition spectrum essential for long-term safety assessment.

Kinase Selectivity Profiles

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) has been utilized to profile the kinome-wide targets of MELK inhibitors. These studies have revealed that OTSSP167 has a broad-spectrum activity, inhibiting numerous other kinases, which may contribute to its potent anti-proliferative effects but also raises concerns about potential long-term toxicities. In contrast, NVS-MELK8a and HTH-01-091 exhibit significantly higher selectivity for MELK.

InhibitorKinases Inhibited >90% at 1 µMKey Off-TargetsReference
OTSSP167 67% of 141 kinasesAurora B, BUB1, Haspin, MAP2K7[5]
HTH-01-0914% of 141 kinasesPIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[5]
NVS-MELK8aHighly selective for MELKNot extensively detailed in snippets[4]
Preclinical and Clinical Safety of OTSSP167

In preclinical xenograft models, OTSSP167 has been reported to be "well-tolerated" with no significant body weight loss at effective doses.[6] Early phase clinical trials have been completed or are ongoing to establish the safety and recommended dose of OTSSP167 in patients with advanced solid tumors, breast cancer, and acute myeloid leukemia.[3][6] While detailed long-term adverse event data from these trials are not yet fully published, the completion of Phase I/II studies for AML confirmed the safety and recommended dose for intravenous administration.[3]

Signaling Pathways and Experimental Workflows

MELK Signaling Pathway

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in numerous cellular processes critical for cancer cell proliferation and survival. Its signaling network is complex and involves multiple downstream effectors.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth_Factors Growth Factors MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylation Activation p53 p53 MELK->p53 Phosphorylation Regulation Bcl_G Bcl-G MELK->Bcl_G Inhibition ASK1 ASK1 MELK->ASK1 Phosphorylation Activation IKK IKK MELK->IKK Phosphorylation Activation Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Apoptosis_Regulation Apoptosis Regulation p53->Apoptosis_Regulation Bcl_G->Apoptosis_Regulation ASK1->Apoptosis_Regulation NF_kB_Activation NF-kB Activation IKK->NF_kB_Activation Metastasis Metastasis NF_kB_Activation->Metastasis

Caption: Simplified MELK signaling pathway.

Experimental Workflow: Kinome Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of kinase inhibitors using Multiplexed Kinase Inhibitor Beads and Mass Spectrometry (MIB/MS).

Kinome_Profiling_Workflow Treatment Treat with MELK Inhibitor (e.g., OTSSP167) or DMSO (Control) Lysis Cell Lysis Treatment->Lysis MIBs Incubate Lysate with Multiplexed Inhibitor Beads (MIBs) Lysis->MIBs Wash Wash Beads to Remove Non-specifically Bound Proteins MIBs->Wash Elution Elute Bound Kinases Wash->Elution MS Mass Spectrometry (MS) Analysis Elution->MS Analysis Data Analysis: Identify and Quantify Kinases MS->Analysis End End: Determine Kinase Selectivity Profile Analysis->End

Caption: Kinome selectivity profiling workflow.

Detailed Experimental Protocols

In Vivo Xenograft Study for Efficacy Assessment

Objective: To evaluate the long-term efficacy of a MELK inhibitor on tumor growth and survival in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line with high MELK expression (e.g., T-ALL cell line KOPTK-1)

  • MELK inhibitor (e.g., OTSSP167) and vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

  • Cell Culture and Implantation: Culture cancer cells under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously or orthotopically inject a defined number of cells into the mice.

  • Tumor Growth Monitoring: Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer the MELK inhibitor or vehicle control according to the specified dosing regimen (e.g., daily intraperitoneal injection).[6]

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

    • Bioluminescence Imaging: For luciferase-tagged cells, perform imaging at regular intervals to monitor tumor burden and metastasis.[6]

    • Survival: Monitor mice daily for signs of toxicity and tumor-related morbidity. Record the date of euthanasia or death to determine overall survival.[6]

  • Data Analysis: Compare tumor growth curves and survival curves between treatment and control groups using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).

Mammosphere Formation Assay for Cancer Stem Cell Activity

Objective: To assess the effect of MELK inhibitors on the self-renewal capacity of cancer stem-like cells in vitro.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • Ultra-low attachment plates

  • MELK inhibitor (e.g., HTH-01-091 TFA) and vehicle control (DMSO)

  • Inverted microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency, then detach and create a single-cell suspension.

  • Seeding: Seed single cells at a low density in ultra-low attachment plates with mammosphere culture medium.

  • Treatment: Add serial dilutions of the MELK inhibitor or vehicle control to the wells at the time of seeding.

  • Incubation: Incubate plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well.

  • Secondary Sphere Formation (for self-renewal): Dissociate primary mammospheres into single cells and re-plate under the same conditions to assess the formation of secondary mammospheres.

  • Data Analysis: Calculate the Mammosphere Formation Efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%. Compare the MFE between treated and control groups.

Conclusion and Future Directions

The available evidence suggests that OTSSP167 is a potent inhibitor of MELK with significant preclinical anti-tumor activity. However, its broad kinase inhibition profile necessitates careful consideration of potential long-term off-target toxicities. The development of more selective MELK inhibitors like NVS-MELK8a and HTH-01-091 represents a promising strategy to mitigate these risks, although further in vivo studies are required to validate their long-term efficacy.

The ongoing clinical trials for OTSSP167 are critical for definitively assessing its long-term efficacy and safety profile in patients. Future research should focus on:

  • Publication of long-term follow-up data from OTSSP167 clinical trials , including overall survival, duration of response, and a comprehensive analysis of chronic adverse events.

  • In-depth in vivo studies of next-generation selective MELK inhibitors to establish their long-term efficacy and safety profiles.

  • Identification of predictive biomarkers to select patients most likely to benefit from MELK inhibition and to monitor treatment response and resistance.

  • Investigation of combination therapies to enhance the efficacy of MELK inhibitors and potentially overcome resistance mechanisms.

This comparative guide provides a framework for understanding the current landscape of MELK inhibitors. As more data becomes available, a clearer picture of the long-term potential of these agents in cancer therapy will emerge, guiding the development of more effective and safer treatments for patients.

References

A Comparative Guide to the Pharmacokinetic Profiles of MELK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in cancer progression and the maintenance of cancer stem cells.[1][2] A number of small molecule inhibitors of MELK have been developed, with several advancing to preclinical and clinical evaluation. A critical aspect of the drug development process is the characterization of the pharmacokinetic (PK) profile of these inhibitors, as it dictates their therapeutic window and dosing regimen. This guide provides a comparative overview of the available preclinical pharmacokinetic data for key MELK inhibitors and a relevant comparator.

Pharmacokinetic Data Summary

The following table summarizes the preclinical pharmacokinetic parameters of the MELK inhibitor OTS167 and the MPS1 inhibitor NMS-P715, which serves as a comparator for a kinase inhibitor with published preclinical PK data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate preclinical studies.

CompoundPrimary TargetSpeciesDose and Route of AdministrationCmaxTmaxAUCt1/2Oral Bioavailability (%)Reference
OTS167 MELKMouse (xenograft model)20 mg/kg, i.v.-----[3]
Mouse (xenograft model)1, 5, and 10 mg/kg, p.o.-----[3]
Healthy AdultsSingle oral dose---Favorable-Favorable[1]
NMS-P715 MPS1Nude Mice10 mg/kg, p.o.1.8 µmol/L (at 100 mg/kg)6 hours (at 100 mg/kg)8 µmol/L*hProlonged37%[4]

Note: Specific Cmax, Tmax, and t1/2 values for OTS167 in preclinical models were not available in the public domain at the time of this guide's compilation. The oral bioavailability of OTS167 was described as "favorable" in a study with healthy adults, but a specific percentage was not provided.[1] The data for NMS-P715 is from a study in nude mice.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of each inhibitor are not always published in their entirety. However, a general methodology for conducting such preclinical studies in mouse models can be outlined as follows.

Representative Preclinical Pharmacokinetic Study Protocol in Mice

1. Animal Models:

  • Studies are typically conducted in immunocompromised mice (e.g., nude or SCID mice) bearing human tumor xenografts for oncology-focused kinase inhibitors.[3] For general PK profiling, healthy mice of a specific strain (e.g., ICR) may be used.[5]

2. Drug Formulation and Administration:

  • For intravenous (i.v.) administration, the compound is often dissolved in a vehicle such as a mixture of Cremophor EL and ethanol, then diluted in saline.[6]

  • For oral (p.o.) administration, the inhibitor is typically formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) or in an oil-based vehicle.[6][7]

  • The drug is administered at a specific dose (e.g., mg/kg of body weight) via tail vein injection for i.v. or oral gavage for p.o. administration.[6]

3. Blood Sampling:

  • Serial blood samples are collected from a small number of mice at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours).[5]

  • Blood is typically collected via submandibular or saphenous vein puncture for intermediate time points and via cardiac puncture for a terminal time point.[6]

  • Blood samples are immediately processed to plasma by centrifugation and stored at -80°C until analysis.[5]

4. Bioanalytical Method (LC-MS/MS):

  • The concentration of the inhibitor in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][8]

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, often containing an internal standard.[5]

  • Chromatography: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The inhibitor is separated from other plasma components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[4][8]

  • Mass Spectrometry: The eluent is introduced into a triple quadrupole mass spectrometer. The inhibitor is detected and quantified using multiple reaction monitoring (MRM) in positive or negative ionization mode.[4][8]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters, including Cmax, Tmax, AUC, t1/2, and oral bioavailability.[5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MELK signaling pathway in the context of cell cycle regulation and a typical experimental workflow for a preclinical pharmacokinetic study.

MELK_Signaling_Pathway MELK Signaling in G2/M Transition cluster_G2 G2 Phase cluster_M M Phase MELK MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates PLK1 PLK1 MELK->PLK1 activates Mitosis Mitotic Entry CDC25B CDC25B FOXM1->CDC25B promotes transcription Mitotic_Genes Expression of Mitotic Genes (e.g., Survivin, Aurora B) FOXM1->Mitotic_Genes promotes transcription PLK1->FOXM1 phosphorylates & activates CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB activates CDK1_CyclinB->Mitosis Mitotic_Genes->Mitosis PK_Workflow Preclinical Pharmacokinetic Study Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Data Analysis Dosing Drug Administration (i.v. or p.o.) to Mouse Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

Safety Operating Guide

Proper Disposal and Handling of OTSSP167 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like OTSSP167 hydrochloride is paramount for personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and ATP-competitive maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor.

Immediate Safety and Handling Precautions

This compound is a substance that has not yet been fully tested for its comprehensive toxicological properties. Therefore, it should be handled with caution.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

In Case of Exposure:

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Management

In the event of a spill, prevent dust formation.[1] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

For cleanup, wear appropriate PPE. Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material.[1] Keep in suitable, closed containers for disposal.[1] Prevent further leakage or spillage if safe to do so and do not let the product enter drains.[1]

Proper Disposal Procedures

The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.[1][2]

Key Disposal Steps:

  • Segregation: Unused this compound and any materials contaminated with it (e.g., gloves, vials, absorbent paper) should be segregated from general laboratory waste.

  • Containerization: Place the waste in a suitable, closed, and clearly labeled container.[1]

  • Professional Disposal: Offer the material to a licensed, professional waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Materials overtly contaminated from a spill should be managed as hazardous waste.[2] Trace contaminated items used in preparation and administration should also be disposed of in properly labeled, sealed containers and handled by trained personnel.[2]

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for this compound.

Property Value Citation
Appearance Yellow Solid[1]
Molecular Formula C25H29Cl3N4O2[1]
Molecular Weight 523.88 g/mol [3]
IC50 (MELK) 0.41 nM[3][4]
Solubility Concentration Citation
DMSO30 mg/mL[1]
DMF10 mg/mL[1]
Hazard Statement Precautionary Statement Citation
Not a hazardous substance or mixture.[1]Caution - substance not yet fully tested.[1][1]
Potential Health Effects
InhalationMay be harmful if inhaled. May cause respiratory tract irritation.[1]
SkinMay be harmful if absorbed through skin. May cause skin irritation.[1]
EyesMay cause eye irritation.[1]
IngestionMay be harmful if swallowed.[1]

Mechanism of Action: MELK Signaling Pathway

This compound is a highly potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[3][4] MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis, and is overexpressed in various cancers. Inhibition of MELK by OTSSP167 leads to the disruption of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[5][6]

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits Apoptosis Apoptosis OTSSP167->Apoptosis Induces p_FOXM1 p-FOXM1 MELK->p_FOXM1 Phosphorylates p_AKT p-AKT MELK->p_AKT Activates FOXM1_targets FOXM1 Target Genes (e.g., Cyclin B1, CDK1) p_FOXM1->FOXM1_targets Cell_Cycle_Progression Cell Cycle Progression (G2/M) FOXM1_targets->Cell_Cycle_Progression p_mTOR p-mTOR p_AKT->p_mTOR Cell_Proliferation Cell Proliferation p_mTOR->Cell_Proliferation

Inhibition of the MELK signaling pathway by OTSSP167.

Experimental Protocols

Below are representative protocols for assessing the efficacy of this compound.

In Vitro Cell Viability Assay

This protocol outlines a common method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, T47D, DU4475) in 96-well plates at a density that allows for linear growth over the experimental period (typically 1,000-6,000 cells/well).[7] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours at 37°C.[7]

  • Viability Assessment: Use a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[7][8] Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a spectrophotometer.[7] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the anti-tumor activity of this compound in a mouse model.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint node1 Implant Cancer Cells (e.g., subcutaneously) node2 Allow Tumors to Establish (palpable size) node1->node2 node3 Randomize Mice into Control & Treatment Groups node2->node3 node4 Administer OTSSP167 (e.g., 10 mg/kg, p.o.) or Vehicle Control node3->node4 node5 Monitor Tumor Volume & Body Weight node4->node5 node6 Sacrifice Mice at Endpoint node5->node6 node7 Analyze Tumors (e.g., Western Blot, IHC) node6->node7

Workflow for an in vivo xenograft study.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NSG or Balb/c nude mice).[1][3] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Inoculate cancer cells subcutaneously into the flank of the mice.[9]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[1][3]

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specified dose and schedule (e.g., 10 mg/kg daily).[3][4] The control group receives the vehicle solution.[1][3]

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., every other day) to assess toxicity.[7]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting to confirm target engagement or immunohistochemistry.[3][10]

References

Essential Safety and Operational Protocols for Handling OTSSP167 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

OTSSP167 hydrochloride is a potent, orally bioavailable inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK) with potential antineoplastic activity.[1] Due to its cytotoxic nature, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from exposure. This document provides essential safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)- Chemical-resistant boots

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[2]

Operational Plans: Handling and Preparation

A clear and concise plan for handling this compound is essential to prevent contamination and ensure a safe working environment.

Designated Handling Area:

  • All work with this compound, especially with the solid form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[3]

Preparation of Stock Solutions:

  • This compound is soluble in DMSO and water.[4] For a 10 mM stock solution in DMSO, dissolve 5.24 mg of this compound in 1 mL of DMSO.[4][5] Use ultrasonic agitation to aid dissolution.[4]

  • Prepare fresh solutions as they can be unstable.[5] If storing, aliquot into single-use volumes and store at -20°C for up to one year or -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles.[4]

General Handling Procedures:

  • Before starting, ensure all necessary PPE is donned correctly.

  • Work within the designated handling area with proper ventilation.

  • When weighing the solid compound, use a disposable weigh boat inside the fume hood.

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • After handling, decontaminate all work surfaces and reusable equipment.

  • Remove and dispose of all contaminated PPE in the designated cytotoxic waste container before leaving the work area.[6]

  • Wash hands thoroughly after any procedure involving this compound.[7]

Disposal Plan

Proper disposal of cytotoxic waste is critical to prevent environmental contamination and harm to others.

Waste TypeDisposal ContainerDisposal Method
Solid Waste (Contaminated PPE, weigh boats, etc.)Labeled, leak-proof cytotoxic waste container (purple)High-temperature incineration
Liquid Waste (Unused solutions)Labeled, sealed, and leak-proof cytotoxic waste container (purple)High-temperature incineration
Sharps (Needles, syringes, contaminated glassware)Puncture-resistant sharps container labeled for cytotoxic waste (purple lid)High-temperature incineration
Empty Vials Dispose of as cytotoxic waste, even if they appear empty, as they may contain residual powder.High-temperature incineration

Note: Never dispose of this compound or its waste down the drain. All cytotoxic waste must be segregated from regular laboratory waste and disposed of according to institutional and local regulations.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., T-ALL cell lines like KOPT-K1 and ALL-SIL) in appropriate media and conditions.[10]

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture media. Treat cells with a range of concentrations (e.g., 10-50 nM) for 48 hours.[10] Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the drug concentration.

Immunoblotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on protein expression and phosphorylation in target signaling pathways.

  • Cell Lysis: Treat cells with this compound (e.g., 50 nM for 48 hours) and a vehicle control.[10] Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., MELK, p-JNK, JNK, p-mTOR, mTOR, cleaved PARP, and Caspase-3).[10] Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to ensure equal protein loading.[11]

Visualizations

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_weigh Weigh Solid Compound prep_area->prep_weigh prep_solution Prepare Stock Solution prep_weigh->prep_solution handle_exp Conduct Experiment prep_solution->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_ppe Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste Dispose of Cytotoxic Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

OTSSP167 Signaling Pathway Inhibition

G cluster_effects Cellular Effects OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 inhibits mTOR mTOR Pathway OTSSP167->mTOR inhibits CellCycle Cell Cycle Progression MELK->CellCycle promotes JNK JNK MAP2K7->JNK activates mTOR->CellCycle promotes Apoptosis Apoptosis JNK->Apoptosis regulates

Caption: Simplified signaling pathways inhibited by OTSSP167.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OTSSP167 hydrochloride
Reactant of Route 2
OTSSP167 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.